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VaD1

Cat. No.: B1575635
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Description

VaD1 (Vascular Associated Death1) is an Arabidopsis thaliana protein that functions as a key regulator of programmed cell death (PCD) in plants . It contains a GRAM domain, a putative lipid-binding domain that suggests a role in membrane-associated processes and lipid signaling during the PCD propagation phase . Research on this compound is crucial for understanding the control mechanisms of the hypersensitive response and other PCD-related pathways in plant biology and defense systems . This product is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

bioactivity

Antibacterial, Antifungal

sequence

RTCMKKEGWGKCLIDTTCAHSCKNRGYIGGNCKGMTRTCYCLVNC

Origin of Product

United States

Foundational & Exploratory

The Role of VaD1 in Plant Cell Death Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vascular Associated Death 1 (VAD1) is a critical negative regulator of programmed cell death (PCD) in plants, specifically modulating the hypersensitive response (HR), a key mechanism in plant immunity. This protein acts as a brake on cell death propagation, ensuring that the defense response is localized and controlled. Loss-of-function mutations in the this compound gene lead to a "lesion mimic" phenotype, characterized by spontaneous, propagating necrotic lesions, constitutive activation of defense responses, and enhanced resistance to certain pathogens. Conversely, overexpression of this compound suppresses cell death and can increase susceptibility. The functionality of this compound is intrinsically linked to its VASt (this compound analogue of StAR-related lipid transfer) domain, highlighting a potential role for lipid signaling in the regulation of plant PCD. This guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental methodologies related to this compound's function, offering a valuable resource for researchers in plant science and those exploring novel targets for disease control.

This compound: A Negative Regulator of Plant Cell Death

This compound has been identified as a crucial component in the control of programmed cell death in Arabidopsis thaliana. The primary phenotype of this compound loss-of-function mutants is the formation of spontaneous, light-conditional HR-like lesions that propagate along the vascular system.[1][2] This indicates that this compound's primary role is not to initiate cell death but to control its spread.[1][3]

Overexpression of this compound has the opposite effect, leading to the suppression of HR cell death induced by avirulent pathogens and effector proteins like AvrRpt2 and AvrPto.[1][4] This suppression of cell death is accompanied by a decrease in the expression of defense-related genes, such as PR1.[1]

The Essential Role of the VASt Domain

This compound is a multi-domain protein, containing a GRAM domain and a VASt (this compound analog of StAR-related lipid transfer) domain.[2][4][5] Structure-function analyses have demonstrated that the VASt domain is essential for this compound's ability to suppress cell death and for its proper subcellular localization, including its presence in the nucleus.[1][4] The GRAM domain, on the other hand, does not appear to be critical for these specific functions.[1][4] The VASt domain is structurally similar to StART domains, which are known to bind lipids, suggesting that this compound's function may be mediated through interactions with lipid molecules.[5]

The this compound Signaling Pathway

The cell death phenotype observed in this compound mutants is dependent on several key components of the plant immune signaling network.

  • Salicylic Acid (SA): The formation of lesions in this compound mutants is dependent on the biosynthesis of salicylic acid.[2]

  • EDS1 and NDR1: Both EDS1 (Enhanced Disease Susceptibility 1) and NDR1 (Non-Race-Specific Disease Resistance 1), central regulators of plant immunity, are required for the timing and amplification of cell death in the this compound mutant.[2]

  • NPR1: Interestingly, the this compound phenotype is independent of NPR1 (Nonexpressor of PR Genes 1), a key downstream component of the SA signaling pathway.[2]

  • Ethylene: The ethylene signaling pathway also plays a crucial role. The this compound cell death and defense phenotypes are dependent on ethylene biosynthesis and signaling components like EIN2, EIN3, and EIN4.[6]

Signaling Pathway Diagram

VAD1_Signaling_Pathway cluster_pathogen Pathogen Recognition cluster_upstream Upstream Signaling cluster_this compound This compound Regulation cluster_downstream Downstream Responses Pathogen Avirulent Pathogen (e.g., Pseudomonas syringae) EDS1 EDS1 Pathogen->EDS1 NDR1 NDR1 Pathogen->NDR1 SA Salicylic Acid Biosynthesis EDS1->SA NDR1->SA This compound This compound SA->this compound regulates expression PCD Programmed Cell Death (HR) SA->PCD promotes Defense Defense Gene Expression (e.g., PR1) SA->Defense promotes Ethylene Ethylene Signaling Ethylene->this compound regulates expression Ethylene->PCD promotes This compound->PCD inhibits This compound->Defense inhibits Experimental_Workflow cluster_cloning Molecular Cloning cluster_transient Transient Expression (N. benthamiana) cluster_stable Stable Transformation (Arabidopsis) Gene_Isolation Isolate this compound cDNA Vector_Construction Clone into Expression Vector (e.g., 35S promoter) Gene_Isolation->Vector_Construction Agro_Transformation Transform Agrobacterium Vector_Construction->Agro_Transformation Floral_Dip Floral Dip Transformation Vector_Construction->Floral_Dip Infiltration Leaf Infiltration Agro_Transformation->Infiltration HR_Assay HR Phenotyping (24-72 hpi) Infiltration->HR_Assay Localization Confocal Microscopy (Co-localization) Infiltration->Localization Selection Select Transgenic Plants Floral_Dip->Selection Line_Analysis Analyze Homozygous Lines (T3 Generation) Selection->Line_Analysis Pathogen_Assay Pathogen Growth Assays Line_Analysis->Pathogen_Assay

References

An In-depth Technical Guide to VaD1 Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core techniques for analyzing the expression of the VaD1 gene. As the designation "this compound" refers to distinct genes in different organisms—a key regulator of cell death in plants and a virulence factor in a pathogenic fungus—this document addresses both, providing tailored experimental approaches for each. This guide is designed to equip researchers with the necessary knowledge to design and execute robust gene expression studies, from quantitative analysis to spatial localization of transcripts and proteins.

Introduction to this compound

The term "this compound" is associated with two functionally distinct genes of significant research interest:

  • In Arabidopsis thaliana (Plant): this compound (VASCULAR ASSOCIATED DEATH 1) is a crucial negative regulator of programmed cell death (PCD) and plant defense responses. The this compound mutant exhibits spontaneous lesions and enhanced resistance to pathogens, indicating that the this compound protein is essential for controlling the spread of cell death. The this compound protein contains a GRAM domain and a VASt (this compound Analog of StAR-related lipid transfer) domain, suggesting a role in lipid binding and signaling in the context of plant immunity.

  • In Cryptococcus neoformans (Fungus): this compound is a DEAD-box RNA helicase that plays a critical role in the virulence of this opportunistic human pathogen. The absence of a functional this compound gene leads to a significant reduction in virulence. This compound is involved in the regulation of other virulence-associated genes, highlighting its importance as a potential target for antifungal drug development.

Given the distinct roles and biological contexts of this compound in these organisms, this guide will provide specific methodologies for each.

Section 1: this compound Gene Expression Analysis in Arabidopsis thaliana

Quantitative Real-Time PCR (qPCR) for Atthis compound (AT1G72940)

Quantitative PCR is a sensitive method to measure the transcript levels of this compound in response to various stimuli, such as pathogen infection.

Data Presentation: Atthis compound Expression

ConditionGeneOrganismMethodExpression LevelReference
Inoculation with avirulent Pseudomonas syringaeThis compoundArabidopsis thalianaqPCRTransiently induced, then repressed
This compound mutant vs. Wild TypeDefense-related genes (e.g., PR-1)Arabidopsis thalianaNorthern Blot/qPCRConstitutively higher in this compound

Experimental Protocol: qPCR for Atthis compound

1. RNA Extraction from Arabidopsis Tissue

  • Materials:

    • Liquid nitrogen

    • Mortar and pestle, pre-chilled

    • TRIzol reagent or a plant RNA purification kit

    • Chloroform

    • Isopropanol

    • 75% Ethanol (in RNase-free water)

    • RNase-free water

  • Protocol:

    • Harvest approximately 100 mg of Arabidopsis leaf tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powder to a microcentrifuge tube containing 1 mL of TRIzol reagent and vortex thoroughly.

    • Incubate for 5 minutes at room temperature.

    • Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube.

    • Precipitate the RNA by adding 500 µL of isopropanol and incubate for 10 minutes at room temperature.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet for 5-10 minutes and resuspend in 30-50 µL of RNase-free water.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

2. cDNA Synthesis

  • Materials:

    • Reverse transcriptase kit with oligo(dT) or random hexamer primers

    • DNase I

  • Protocol:

    • Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA using a reverse transcriptase kit according to the manufacturer's instructions.

3. qPCR Primer Design for Atthis compound

As specific, validated qPCR primers for this compound are not consistently reported in the literature, researchers should design and validate their own primers.

  • Primer Design Guidelines:

    • Use a primer design tool such as Primer3Plus or QuantPrime.

    • Target sequences within the coding sequence (CDS) of Atthis compound (AT1G72940).

    • Aim for a primer length of 18-24 nucleotides.

    • GC content should be between 40-60%.

    • Melting temperature (Tm) should be between 58-62°C, with the forward and reverse primers having similar Tms.

    • Amplicon length should be between 80-200 base pairs.

    • Whenever possible, design primers that span an exon-exon junction to avoid amplification of genomic DNA.

    • Verify primer specificity using NCBI Primer-BLAST against the Arabidopsis thaliana transcriptome.

4. qPCR Reaction and Analysis

  • Materials:

    • SYBR Green qPCR master mix

    • Designed forward and reverse primers for Atthis compound

    • cDNA template

    • Reference gene primers (e.g., ACTIN2, UBQ10)

  • Protocol:

    • Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration 100-500 nM each), and diluted cDNA.

    • Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

    • Include a melt curve analysis to verify the specificity of the amplification.

    • Calculate the relative expression of this compound using the 2-ΔΔCt method, normalizing to a stable reference gene.

Workflow for Atthis compound qPCR Analysis

G cluster_rna RNA Preparation cluster_qpcr qPCR rna_extraction RNA Extraction from Arabidopsis Tissue dnase DNase I Treatment rna_extraction->dnase cdna cDNA Synthesis dnase->cdna qpcr_reaction qPCR Reaction Setup cdna->qpcr_reaction primer_design Primer Design for Atthis compound primer_design->qpcr_reaction data_analysis Data Analysis (2-ΔΔCt) qpcr_reaction->data_analysis

Workflow for qPCR analysis of Atthis compound.
Western Blotting for Atthis compound Protein

Western blotting allows for the detection and semi-quantification of the this compound protein.

Experimental Protocol: Western Blotting for Atthis compound

1. Protein Extraction from Arabidopsis Tissue

  • Materials:

    • Liquid nitrogen

    • Mortar and pestle, pre-chilled

    • Protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA, 1% Triton X-100, with protease inhibitor cocktail)

    • Bradford or BCA protein assay kit

  • Protocol:

    • Grind frozen Arabidopsis tissue in liquid nitrogen as described for RNA extraction.

    • Resuspend the tissue powder in ice-cold protein extraction buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the total protein extract.

    • Determine the protein concentration using a standard protein assay.

2. SDS-PAGE and Protein Transfer

  • Materials:

    • SDS-PAGE gels

    • Running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

  • Protocol:

    • Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunodetection

  • Antibody Information:

      • Generate a custom antibody using a synthetic peptide or recombinant this compound protein.

      • Utilize a tagged version of the this compound protein (e.g., GFP-VAD1, FLAG-VAD1) and a corresponding anti-tag antibody.

  • Protocol:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., custom anti-VAD1 or anti-tag antibody) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Workflow for Atthis compound Western Blot

G protein_extraction Protein Extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

General workflow for Western blot analysis.
In Situ Hybridization for Atthis compound mRNA

This technique allows for the visualization of this compound mRNA expression within the context of Arabidopsis tissues.

Experimental Protocol: In Situ Hybridization

A detailed protocol for in situ hybridization in Arabidopsis is complex and requires careful optimization. The following is a generalized workflow.

1. Probe Preparation

  • Synthesize a digoxigenin (DIG)-labeled antisense RNA probe corresponding to a unique region of the Atthis compound cDNA. A sense probe should be used as a negative control.

2. Tissue Preparation

  • Fix Arabidopsis seedlings or specific tissues (e.g., leaves) in a solution of formaldehyde, acetic acid, and ethanol (FAA).

  • Dehydrate the tissue through an ethanol series.

  • Embed the tissue in paraffin wax and section using a microtome.

3. Hybridization and Detection

  • Deparaffinize and rehydrate the tissue sections.

  • Permeabilize the tissue with proteinase K.

  • Hybridize the sections with the DIG-labeled probe overnight.

  • Perform stringent washes to remove non-specifically bound probe.

  • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • Detect the signal using a chromogenic substrate such as NBT/BCIP, which produces a purple precipitate.

Atthis compound Signaling Pathway

This compound acts as a negative regulator of cell death and is integrated into the plant's defense signaling network, particularly involving salicylic acid (SA) and ethylene. The this compound mutant phenotype is dependent on SA biosynthesis and ethylene signaling components.

G pathogen Pathogen Effector This compound This compound pathogen->this compound triggers expression sa_pathway Salicylic Acid Pathway This compound->sa_pathway negatively regulates ethylene_pathway Ethylene Pathway This compound->ethylene_pathway negatively regulates cell_death Programmed Cell Death sa_pathway->cell_death defense Defense Gene Expression sa_pathway->defense ethylene_pathway->cell_death

Putative signaling pathway of Atthis compound.

Section 2: this compound Gene Expression Analysis in Cryptococcus neoformans

Quantitative Real-Time PCR (qPCR) for Cnthis compound (CNAG_06451)

qPCR can be used to quantify this compound expression during different stages of growth or during infection.

Data Presentation: Cnthis compound Expression

ConditionGeneOrganismMethodExpression LevelReference
Δthis compound mutant vs. Wild TypeLaccase (virulence factor)Cryptococcus neoformansNorthern BlotReduced in Δthis compound
Δthis compound mutant vs. Wild TypeNOT1 (transcriptional repressor)Cryptococcus neoformansNot specifiedUpregulated in Δthis compound

Experimental Protocol: qPCR for Cnthis compound

1. RNA Extraction from C. neoformans

  • Materials:

    • Liquid nitrogen

    • Bead beater with glass or zirconia beads

    • TRIzol reagent or a yeast RNA purification kit

    • (Follow steps similar to Arabidopsis RNA extraction)

  • Protocol:

    • Harvest C. neoformans cells by centrifugation.

    • Resuspend the cell pellet in TRIzol reagent.

    • Disrupt the cells using a bead beater.

    • Proceed with RNA extraction as described for Arabidopsis.

2. cDNA Synthesis

  • Follow the same protocol as for Arabidopsis.

3. qPCR Primer Design for Cnthis compound

  • Primer Design Guidelines:

    • Target the CDS of Cnthis compound (CNAG_06451).

    • Follow the general primer design principles outlined for Arabidopsis.

    • Verify primer specificity against the C. neoformans genome.

4. qPCR Reaction and Analysis

  • Follow the same protocol as for Arabidopsis, using a suitable reference gene for C. neoformans (e.g., GAPDH, ACT1).

Western Blotting for Cnthis compound Protein

Experimental Protocol: Western Blotting for Cnthis compound

1. Protein Extraction from C. neoformans

  • Materials:

    • Yeast protein extraction buffer (e.g., with Tris-HCl, NaCl, EDTA, and protease inhibitors)

    • Glass beads for cell lysis

  • Protocol:

    • Harvest C. neoformans cells and wash with PBS.

    • Resuspend the cell pellet in extraction buffer.

    • Lyse the cells by vortexing with glass beads.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration.

2. SDS-PAGE, Transfer, and Immunodetection

  • Follow the general Western blotting protocol as described for Arabidopsis.

In Situ Hybridization for Cnthis compound mRNA

In situ hybridization has been used to detect this compound expression in the brain tissue of a patient with cryptococcosis, demonstrating its relevance during human infection.

Experimental Protocol: In Situ Hybridization

This is a specialized technique that requires careful optimization. The general steps are similar to those for Arabidopsis, with modifications for fungal cells within host tissue.

1. Probe Preparation

  • Synthesize a DIG-labeled antisense RNA probe for Cnthis compound.

2. Tissue Preparation (for infected tissue)

  • Fix the tissue in formalin and embed in paraffin.

  • Section the tissue and mount on slides.

3. Hybridization and Detection

  • Deparaffinize and rehydrate the sections.

  • Permeabilize with proteinase K.

  • Hybridize with the DIG-labeled probe.

  • Perform washes and antibody incubation.

  • Detect with a chromogenic substrate.

Cnthis compound Signaling and Function

This compound is a DEAD-box RNA helicase, suggesting a role in RNA metabolism. It is known to regulate the expression of other virulence genes, including the laccase gene, through the transcriptional repressor NOT1.

G This compound This compound (RNA Helicase) not1 NOT1 (Transcriptional Repressor) This compound->not1 negatively regulates other_virulence Other Virulence Genes (PCK1, TUF1, MPF3) This compound->other_virulence positively regulates laccase Laccase Gene not1->laccase represses virulence Fungal Virulence laccase->virulence other_virulence->virulence

Putative regulatory pathway of Cnthis compound.

Section 3: this compound in Drug Development

The distinct roles of this compound in plant defense and fungal virulence present different opportunities in a drug development context.

  • Arabidopsis this compound: Understanding the this compound pathway in plants can inform the development of strategies to enhance crop resilience. Modulating this compound expression or activity could potentially lead to crops with enhanced resistance to a broad range of pathogens.

  • Cryptococcus neoformans this compound: As a key regulator of virulence, Cnthis compound is a promising target for the development of novel antifungal therapies. High-throughput screening for small molecules that inhibit the RNA helicase activity of this compound could lead to the identification of new drug candidates to treat cryptococcosis. Gene expression analysis of this compound would be a critical component in the validation of such drug candidates.

This guide provides a foundational framework for the analysis of this compound gene expression. Researchers are encouraged to adapt and optimize

Identifying VaD1 Homologs in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for identifying and characterizing homologs of the Vascular Associated Death 1 (VaD1) protein in various plant species. This compound, first identified in Arabidopsis thaliana, is a key negative regulator of programmed cell death (PCD) and plays a crucial role in plant immunity. Understanding its homologs in other plant species, particularly in crops, is vital for developing novel strategies for disease resistance and improving agricultural productivity.

Introduction to this compound

This compound is a protein containing a GRAM domain and a VASt (this compound Analog of StAR-related lipid transfer) domain[1]. The VASt domain is essential for its function in regulating defense and cell death responses to pathogens[1]. In Arabidopsis, the this compound mutant exhibits a lesion mimic phenotype, with spontaneous cell death lesions, increased salicylic acid (SA) accumulation, and enhanced resistance to pathogens. This indicates that this compound acts as a negative regulator of immunity, and its absence leads to a constitutively active defense response. The this compound-mediated cell death phenotype is dependent on SA biosynthesis and key signaling components like EDS1 and NDR1.

Identifying this compound Homologs: A Multi-pronged Approach

The identification of this compound homologs in other plant species is primarily achieved through a combination of bioinformatics and experimental approaches. The general workflow involves:

  • In Silico Identification: Utilizing sequence similarity searches and phylogenetic analysis to identify candidate homologs in genomic and proteomic databases.

  • Expression Analysis: Characterizing the expression patterns of candidate homolog genes in response to various stimuli, such as pathogen attack or abiotic stress.

  • Functional Characterization: Employing techniques like Virus-Induced Gene Silencing (VIGS) or generating stable transgenic lines to investigate the biological function of the identified homologs.

The following sections provide detailed protocols for each of these key experimental areas.

Experimental Protocols

In Silico Identification of this compound Homologs

This section details the computational pipeline for identifying putative this compound homologs.

The Basic Local Alignment Search Tool (BLAST) is the first step in identifying potential homologs based on sequence similarity.

Protocol:

  • Obtain the Query Sequence: Retrieve the full-length amino acid sequence of Arabidopsis thaliana this compound (e.g., from UniProtKB - P93018) in FASTA format.

  • Select the BLAST Program: Use the BLASTp algorithm (protein-protein BLAST).

  • Choose the Database: Select a relevant protein database to search against, such as the NCBI non-redundant protein sequences (nr) database, and restrict the search to Viridiplantae (green plants).

  • Set BLAST Parameters:

    • Expect threshold (E-value): Set a stringent E-value cutoff (e.g., 1e-10) to minimize false positives.

    • Word size: Use the default setting (e.g., 6).

    • Matrix: Use the BLOSUM62 matrix.

    • Gap Costs: Use the default settings (e.g., Existence: 11, Extension: 1).

  • Execute and Analyze Results: Run the BLAST search and analyze the results. Look for hits with low E-values, high query coverage, and significant sequence identity.

To increase the confidence of orthology (genes in different species that evolved from a common ancestral gene), a Reciprocal Best BLAST Hit (RBBH) analysis is performed.

Protocol:

  • Perform Forward BLAST: Use the A. thaliana this compound protein as a query to BLAST against the proteome of a target plant species.

  • Identify the Best Hit: From the results of the forward BLAST, identify the top hit (lowest E-value) in the target species.

  • Perform Reverse BLAST: Use the protein sequence of the best hit from the target species as a query to BLAST against the A. thaliana proteome.

  • Confirm Reciprocity: If the best hit of the reverse BLAST is the original A. thaliana this compound protein, then the gene pair is considered a reciprocal best hit and a putative ortholog.

Phylogenetic analysis helps to understand the evolutionary relationships between the identified this compound homologs.

Protocol (using MEGA - Molecular Evolutionary Genetics Analysis):

  • Gather Sequences: Collect the protein sequences of the identified this compound homologs from the BLAST search in FASTA format. Include the A. thaliana this compound sequence and, if available, sequences from a known outgroup.

  • Multiple Sequence Alignment (MSA):

    • Open MEGA and import the FASTA file.

    • Align the sequences using ClustalW or MUSCLE with default parameters. Visually inspect the alignment for any misaligned regions and manually edit if necessary.

  • Find the Best Substitution Model:

    • Use the "Find Best DNA/Protein Models (ML)" feature in MEGA to determine the most appropriate substitution model for your dataset based on the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC).

  • Construct the Phylogenetic Tree:

    • Use the aligned sequences to construct a phylogenetic tree. The Maximum Likelihood (ML) method is recommended.

    • Select the substitution model determined in the previous step.

    • Perform a bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree topology.

  • Visualize and Interpret the Tree:

    • The resulting phylogenetic tree will show the evolutionary relationships between the this compound homologs. Proteins that cluster together are more closely related.

Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) is a sensitive method to quantify the expression levels of candidate this compound homolog genes under different conditions.

Protocol:

  • Plant Material and Stress Treatment:

    • Grow the plant species of interest under controlled conditions.

    • Apply the desired stress treatment (e.g., inoculate with a pathogen, apply a phytohormone like salicylic acid, or subject to abiotic stress).

    • Collect tissue samples at different time points post-treatment. Include a mock-treated control.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the collected samples using a suitable kit or protocol.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Primer Design and Validation:

    • Design gene-specific primers for the candidate this compound homolog and a reference gene (housekeeping gene with stable expression). Primers should be 18-24 bp long, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.

    • Validate the primer efficiency by running a standard curve with a serial dilution of cDNA.

  • qRT-PCR Reaction:

    • Prepare the qRT-PCR reaction mix containing SYBR Green, cDNA template, forward and reverse primers, and water.

    • Run the reaction in a real-time PCR cycler with a standard thermal profile (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Functional Characterization

Virus-Induced Gene Silencing (VIGS) is a rapid and effective method for transiently silencing the expression of a target gene to study its function.

Protocol (using Tobacco Rattle Virus - TRV - in Nicotiana benthamiana):

  • Construct the VIGS Vector:

    • Amplify a 200-400 bp fragment of the target this compound homolog gene from the plant of interest.

    • Clone this fragment into the TRV2 VIGS vector.

  • Transform Agrobacterium tumefaciens:

    • Transform the TRV1 and the recombinant TRV2 vectors into separate A. tumefaciens strains (e.g., GV3101).

  • Agroinfiltration:

    • Grow the transformed Agrobacterium cultures to an OD600 of ~1.0.

    • Mix the TRV1 and TRV2 cultures in a 1:1 ratio in infiltration buffer.

    • Infiltrate the underside of the leaves of 3-4 week old N. benthamiana plants using a needleless syringe.

  • Phenotypic Analysis:

    • After 2-3 weeks, when silencing is established (often indicated by a phytoene desaturase - PDS - control showing photobleaching), perform a challenge with a pathogen.

    • Observe and quantify the phenotypic changes, such as lesion formation, pathogen growth, or expression of defense-related genes, in the silenced plants compared to control plants (infiltrated with an empty TRV2 vector).

Data Presentation

Quantitative data from the identification and characterization of this compound homologs should be presented in a clear and structured manner for easy comparison.

Table 1: Putative this compound Homologs Identified through BLASTp Search

SpeciesProtein ID% IdentityQuery CoverageE-valueConserved Domains
Arabidopsis thalianaP93018100%100%0.0GRAM, VASt
Oryza sativaQ6Z8F555%95%1e-150GRAM, VASt
Solanum lycopersicumK4C7A862%98%3e-165GRAM, VASt
Zea maysB4FBE158%96%2e-155GRAM, VASt
Glycine maxI1J5J365%97%5e-170GRAM, VASt

Table 2: Relative Expression of a Putative this compound Homolog in Solanum lycopersicum in Response to Pseudomonas syringae pv. tomato DC3000 Infection (qRT-PCR)

Time Post-Infection (hours)Fold Change (vs. Mock)Standard Deviation
01.00.0
63.50.4
125.20.6
242.80.3
481.50.2

Table 3: Phenotypic Analysis of N. benthamiana Plants with Silenced this compound Homolog (VIGS)

TreatmentLesion Area (mm²) at 5 dpiBacterial Titer (CFU/cm²) at 3 dpi
TRV:00 (Empty Vector)2.5 ± 0.55 x 10⁵
TRV:NbVaD1h15.8 ± 2.12 x 10⁷

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and signaling pathways.

experimental_workflow cluster_insilico In Silico Identification cluster_expression Expression Analysis cluster_functional Functional Characterization start A. thaliana this compound Sequence blast BLASTp vs. Plant Proteomes start->blast rbbh Reciprocal Best BLAST Hit blast->rbbh phylogeny Phylogenetic Analysis rbbh->phylogeny candidates Candidate Homologs phylogeny->candidates stress Pathogen/Stress Treatment candidates->stress vigs VIGS Construct candidates->vigs rna RNA Extraction stress->rna cdna cDNA Synthesis rna->cdna qpcr qRT-PCR cdna->qpcr expression_data Expression Profile qpcr->expression_data agro Agroinfiltration vigs->agro silencing Gene Silencing agro->silencing phenotype Phenotypic Analysis silencing->phenotype functional_data Functional Data phenotype->functional_data

Caption: Experimental workflow for identifying and characterizing this compound homologs.

vad1_signaling_pathway cluster_pathogen Pathogen Recognition cluster_signaling Downstream Signaling pathogen Pathogen Effector r_protein R Protein pathogen->r_protein Recognition eds1_ndr1 EDS1/NDR1 Complex r_protein->eds1_ndr1 sa_biosynthesis Salicylic Acid Biosynthesis eds1_ndr1->sa_biosynthesis pcd Programmed Cell Death (HR) eds1_ndr1->pcd defense_genes Defense Gene Expression sa_biosynthesis->defense_genes defense_genes->pcd This compound This compound This compound->eds1_ndr1 Inhibition

Caption: Simplified this compound signaling pathway in plant immunity.

This guide provides a robust framework for the identification and characterization of this compound homologs. By following these protocols, researchers can gain valuable insights into the role of these important proteins in plant defense and contribute to the development of more resilient and productive crops.

References

Unraveling the VaD1 VASt Domain: A Structural and Functional Guide

Author: BenchChem Technical Support Team. Date: November 2025

October 30, 2025

Abstract

The VAD1 Analog of StAR-related lipid transfer (VASt) domain is a critical structural and functional module within the this compound (Vascular Associated Death 1) protein. Predominantly found in eukaryotes, the VASt domain is integral to the regulation of programmed cell death and defense responses, particularly in plants. This technical guide provides an in-depth analysis of the this compound VASt domain, focusing on its structural characteristics, lipid-binding capabilities, and the experimental methodologies employed for its study. The content is tailored for researchers, scientists, and drug development professionals engaged in the fields of molecular biology, plant pathology, and structural biology.

Introduction

This compound is a negative regulator of programmed cell death (PCD) in plants. Its function is intrinsically linked to its modular architecture, which includes a GRAM domain and the uncharacterized VASt domain. The VASt domain, belonging to the Bet v1-like superfamily, is predicted to be a key player in the lipid-binding functions of this compound, thereby influencing cellular signaling pathways related to defense and cell death. Understanding the structure of the VASt domain is paramount to elucidating its mechanism of action and for the potential development of therapeutic or agrochemical interventions.

Structural Analysis of the this compound VASt Domain

As of the latest available data, no experimentally determined three-dimensional structure of the Arabidopsis thaliana this compound VASt domain has been deposited in the Protein Data Bank (PDB). However, highly accurate structural models have been generated by AlphaFold, providing significant insights into its architecture.

The this compound protein from Arabidopsis thaliana can be accessed in the UniProt database under the accession number Q9LVI8 . The AlphaFold Protein Structure Database provides a predicted 3D model for this protein, which is a valuable resource for structural analysis in the absence of experimental data.[1][2][3][4][5]

The VASt domain is characterized by a helix-grip fold, forming a deep hydrophobic cavity. This structural feature is consistent with its proposed function as a lipid-binding domain. Analysis of homologous VASt domains from yeast LAM (Lipid-transfer protein Anchored at Membrane contact sites) proteins has revealed that this hydrophobic pocket is capable of binding sterols. Upon ligand binding, a conformational change is thought to occur, enclosing the lipid within the domain.

Data Presentation

The following tables summarize the available structural and functional data for the this compound VASt domain and its homologs.

Table 1: Structural Parameters of the Arabidopsis thaliana this compound Protein (AlphaFold Prediction)

ParameterValueSource
UniProt AccessionQ9LVI8--INVALID-LINK--
AlphaFold DB IDAF-Q9LVI8-F1--INVALID-LINK--
Length733 amino acidsUniProt
Predicted VASt DomainResidues 257-449UniProt, Khafif et al., 2017
pLDDT (per-residue confidence)Generally high in the VASt domainAlphaFold DB

Table 2: Key Functional Residues in VASt Domains from Mutagenesis Studies

ProteinOrganismResidue ChangeFunctional ImpactReference
MoVast1Magnaporthe oryzaeT902DImpaired growth, pathogenicity, and stress tolerance; reduced ergosterol bindingZhu et al., 2021

Table 3: Representative Quantitative Ligand Binding Data for a Sterol-Binding Domain

Protein DomainLigandBinding Affinity (Kd)MethodReference
AoORD (from AoOSBP1)Ergosterol2.8 µMMicroscale ThermophoresisZeng et al., 2019
AoORD (from AoOSBP1)25-hydroxycholesterol0.5 µMMicroscale ThermophoresisZeng et al., 2019
AoORD (from AoOSBP1)7-ketocholesterol0.9 µMMicroscale ThermophoresisZeng et al., 2019
AoORD (from AoOSBP1)β-sitosterol1.2 µMMicroscale ThermophoresisZeng et al., 2019
AoORD (from AoOSBP1)Stigmasterol1.5 µMMicroscale ThermophoresisZeng et al., 2019
Note: This data is from a non-VASt sterol-binding domain and is provided for illustrative purposes.

Experimental Protocols

This section details the methodologies for key experiments relevant to the structural and functional analysis of the this compound VASt domain.

Recombinant Protein Expression and Purification

The VASt domain can be expressed as a recombinant protein in E. coli for in vitro studies.

  • Cloning: The DNA sequence encoding the this compound VASt domain is amplified by PCR and cloned into an expression vector (e.g., pET series) with a purification tag (e.g., 6x-His, GST).

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: An overnight starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.

  • Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer. Cell lysis is performed by sonication or high-pressure homogenization.

  • Purification: The protein is purified from the cell lysate using affinity chromatography corresponding to the tag (e.g., Ni-NTA agarose for His-tagged proteins). Further purification can be achieved by size-exclusion chromatography.

In Vitro Lipid Binding Assay (Protein-Lipid Overlay)

This assay is used to screen for lipid ligands of the VASt domain.

  • Lipid Preparation: A dilution series of different lipids (e.g., ergosterol, cholesterol, various phospholipids) are prepared in a suitable solvent (e.g., chloroform).

  • Membrane Spotting: The lipid solutions are spotted onto a nitrocellulose or PVDF membrane and allowed to dry.

  • Blocking: The membrane is blocked with a solution of fat-free BSA or skim milk in TBS-T to prevent non-specific protein binding.

  • Protein Incubation: The membrane is incubated with the purified VASt domain protein (with a tag like GST or His) in a blocking buffer.

  • Washing: The membrane is washed extensively with TBS-T to remove unbound protein.

  • Detection: The bound protein is detected by immunoblotting using a primary antibody against the tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative method to determine the thermodynamic parameters of protein-lipid interactions.

  • Sample Preparation: The purified VASt domain protein is dialyzed extensively against the desired buffer. Liposomes or lipid micelles are prepared in the same buffer.

  • ITC Experiment: The protein solution is placed in the sample cell of the calorimeter, and the lipid solution is loaded into the injection syringe.

  • Titration: A series of small injections of the lipid solution into the protein solution are performed. The heat change associated with each injection is measured.

  • Data Analysis: The resulting data is analyzed to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Site-Directed Mutagenesis

This technique is used to identify key amino acid residues involved in the function of the VASt domain.

  • Primer Design: Complementary primers containing the desired mutation are designed.

  • PCR: A PCR reaction is performed using a high-fidelity DNA polymerase and the plasmid containing the VASt domain sequence as a template.

  • Template Digestion: The parental, methylated DNA template is digested with the DpnI restriction enzyme.

  • Transformation: The mutated plasmid is transformed into competent E. coli cells.

  • Sequencing: The sequence of the mutated plasmid is verified by DNA sequencing.

Transient Expression in Nicotiana benthamiana

This method is used to study the function of the this compound VASt domain in planta.

  • Vector Construction: The gene of interest (e.g., full-length this compound, or this compound with a mutated VASt domain, fused to a reporter like GFP) is cloned into a binary vector suitable for Agrobacterium-mediated transformation.

  • Agrobacterium Culture: The binary vector is transformed into an Agrobacterium tumefaciens strain. The Agrobacterium is grown overnight in LB medium with appropriate antibiotics.

  • Infiltration: The Agrobacterium culture is pelleted, resuspended in infiltration buffer, and infiltrated into the leaves of N. benthamiana plants using a syringe.

  • Analysis: The expression of the protein and its effect on cellular processes (e.g., cell death, subcellular localization) can be analyzed after 2-5 days.

Mandatory Visualization

VAD1_Signaling_Pathway Pathogen Pathogen Effector This compound This compound Pathogen->this compound Activates? PCD_Repression Repression of Programmed Cell Death This compound->PCD_Repression Defense Plant Defense Response This compound->Defense VASt VASt Domain VASt->this compound Lipid Lipid Ligand Lipid->VASt Binds

A proposed signaling pathway involving the this compound protein.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_planta In Planta Analysis Cloning Cloning of VASt Domain Expression Recombinant Protein Expression & Purification Cloning->Expression Binding_Assay Protein-Lipid Overlay Assay Expression->Binding_Assay Qualitative ITC Isothermal Titration Calorimetry Expression->ITC Quantitative Mutagenesis Site-Directed Mutagenesis Transient_Expression Transient Expression in N. benthamiana Mutagenesis->Transient_Expression Functional_Analysis Functional Analysis (Cell Death, Localization) Transient_Expression->Functional_Analysis

Experimental workflow for VASt domain characterization.

VAD1_Domain_Architecture This compound N-terminus GRAM Domain (116-182) VASt Domain (257-449) Transmembrane Domain Coiled-coil Domain C-terminus

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the VAD1 Mechanism of Action

This technical guide provides a comprehensive overview of the core mechanism of action of the Vascular Associated Death 1 (this compound) protein, with a primary focus on its role in Arabidopsis thaliana. This compound is a critical negative regulator of programmed cell death (PCD) and plant immune responses. Understanding its function provides insights into the intricate signaling networks that control plant defense and may offer avenues for developing novel strategies for disease resistance in crops.

Core Concepts of this compound Function

This compound acts as a brake on the plant's defense system, specifically controlling the propagation of the hypersensitive response (HR), a form of PCD that isolates pathogens.[1][2][3] A loss-of-function mutation in the this compound gene leads to a "lesion mimic" phenotype, where spontaneous cell death lesions appear, particularly along the vascular system, even in the absence of a pathogen.[1][2][3] This phenotype is associated with the constitutive expression of defense genes and heightened resistance to both virulent and avirulent pathogenic strains of Pseudomonas syringae.[2][3] Conversely, overexpression of this compound suppresses HR-induced cell death and defense responses, leading to increased susceptibility to pathogens.[1][3]

The this compound protein contains two key functional domains:

  • GRAM domain: This domain is predicted to be involved in lipid binding, although its specific role in this compound's function is not fully elucidated.[1][2][4] Deletion of the GRAM domain does not appear to significantly alter the subcellular localization or the immunosuppressive activity of this compound.[5]

  • VASt domain (this compound Analog of StAR-related lipid transfer): This domain is essential for this compound's function.[1][3][5] The VASt domain is related to Bet v1-like domains known to bind hydrophobic ligands.[1] Deletion of the VASt domain completely abolishes the ability of this compound to suppress cell death.[1][3] This domain is also crucial for the proper nuclear localization of the this compound protein.[3] The VASt domain has a structure that forms a hydrophobic cavity capable of binding lipids like sterols.[6]

This compound in the Plant Defense Signaling Network

This compound is integrated into the salicylic acid (SA) signaling pathway, a central hormonal pathway in plant defense. The cell death phenotype of this compound mutants is dependent on SA biosynthesis.[2] Furthermore, the effects of the this compound mutation are dependent on key components of the Effector-Triggered Immunity (ETI) pathway, namely EDS1 and NDR1, which are critical for the timing and amplification of cell death.[2][3] This places this compound as a key regulator that likely acts upstream of or in parallel to these signaling components to control the extent of the defense response.

VAD1_Signaling_Pathway cluster_pathogen Pathogen Recognition cluster_defense Defense Signaling Cascade Pathogen Pathogen Effectors EDS1_NDR1 EDS1 / NDR1 Pathogen->EDS1_NDR1 activates SA Salicylic Acid (SA) Biosynthesis EDS1_NDR1->SA activates Defense Defense Gene Expression & Hypersensitive Response (HR) SA->Defense activates This compound This compound This compound->EDS1_NDR1 inhibits propagation This compound->SA inhibits propagation

Quantitative Data on this compound Function

The following tables summarize key quantitative findings from studies on this compound, primarily from research on Arabidopsis thaliana and transient expression in Nicotiana benthamiana.

Table 1: Effect of this compound Overexpression on Hypersensitive Response (HR)

Construct Expressed in N. benthamianaRelative Ion Leakage (% of AvrPto control)Reference
AvrPto (control)100%[3]
35S::RFP::this compoundSignificantly reduced[1]
35S::RFP::ΔGRAMSignificantly reduced[1]
35S::RFP::ΔVAStNo significant reduction[1]

Table 2: Pathogen Growth in Arabidopsis thaliana Lines

Plant LinePathogenBacterial Titer (cfu/cm²)Reference
Wild TypePseudomonas syringae pv. tomato DC3000 (virulent)Baseline[2]
This compound mutantPseudomonas syringae pv. tomato DC3000 (virulent)25- to 250-fold decrease vs. Wild Type[2]
This compound OverexpressorPseudomonas syringae pv. tomato DC3000 (virulent)Increased susceptibility vs. Wild Type[3]

Table 3: Lesion Formation in Complemented this compound-1 Mutant Lines

Plant LinePercentage of Leaves with Lesions (at 31 days)Reference
This compound-1 mutantHigh[3]
This compound-1 + 35S::this compoundLow (complemented)[3]
This compound-1 + 35S::ΔGRAM::this compoundLow (complemented)[3]
This compound-1 + 35S::ΔVASt::this compoundHigh (not complemented)[3]

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to elucidate the mechanism of action of this compound.

1. Agroinfiltration for Transient Gene Expression in Nicotiana benthamiana

This technique is used to transiently express this compound and its variants in plant leaves to observe their effect on the hypersensitive response.

  • Bacterial Strain: Agrobacterium tumefaciens strain GV3101 is commonly used.

  • Constructs: The gene of interest (e.g., this compound, AvrPto) is cloned into a binary vector under the control of a strong constitutive promoter like CaMV 35S.

  • Bacterial Culture: A single colony is grown overnight in LB medium with appropriate antibiotics. The bacteria are then pelleted, washed, and resuspended in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone) to a final OD₆₀₀ of ~0.5.

  • Infiltration: The bacterial suspension is infiltrated into the abaxial side of young, fully expanded leaves of 4- to 6-week-old N. benthamiana plants using a needleless syringe.

  • Observation: The development of the hypersensitive response (visible cell death) is monitored over 24-72 hours post-infiltration.

2. Ion Leakage Assay for Quantifying Cell Death

This assay measures the loss of electrolytes from dying cells, providing a quantitative measure of the extent of the hypersensitive response.

  • Sample Collection: Leaf discs are harvested from the infiltrated areas at various time points post-infiltration.

  • Washing: The leaf discs are washed in deionized water to remove surface electrolytes.

  • Incubation: The washed discs are floated on deionized water and incubated with gentle shaking.

  • Conductivity Measurement: The conductivity of the water is measured at intervals using a conductivity meter.

  • Total Ion Leakage: To determine the maximum possible ion leakage, the samples are boiled or autoclaved to kill all cells and release all electrolytes, followed by a final conductivity measurement.

  • Calculation: The percentage of ion leakage is calculated as (conductivity before boiling / conductivity after boiling) x 100.

3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the expression levels of defense-related genes (e.g., PR-1) in different plant lines.

  • RNA Extraction: Total RNA is extracted from leaf tissue using a suitable kit or protocol (e.g., Trizol).

  • DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: The qPCR reaction is set up using a SYBR Green-based master mix, gene-specific primers, and the synthesized cDNA as a template.

  • Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, with a housekeeping gene (e.g., Actin) used as an internal control for normalization.

4. Confocal Microscopy for Subcellular Localization

This technique is used to visualize the subcellular localization of this compound by tagging it with a fluorescent protein.

  • Constructs: this compound is fused to a fluorescent reporter gene (e.g., RFP or GFP) in a plant expression vector.

  • Expression: The construct is expressed in plant cells, typically via agroinfiltration in N. benthamiana leaf epidermal cells.

  • Imaging: The infiltrated leaf tissue is imaged using a laser scanning confocal microscope. The excitation and emission wavelengths are set according to the specific fluorescent protein used.

  • Co-localization: To determine the precise location, co-expression with known subcellular markers (e.g., for the nucleus, plasma membrane, or Golgi) can be performed.

Experimental_Workflow cluster_cloning Molecular Cloning cluster_transient Transient Expression Analysis cluster_stable Stable Transgenic Analysis cluster_localization Protein Localization Constructs Create this compound Expression Constructs (WT, ΔGRAM, ΔVASt) Agro Agroinfiltration in N. benthamiana Constructs->Agro Transformation Arabidopsis Transformation (this compound-1 complementation) Constructs->Transformation HR_Phenotype Observe HR Phenotype Agro->HR_Phenotype Confocal Confocal Microscopy Agro->Confocal Ion_Leakage Quantify Cell Death (Ion Leakage Assay) HR_Phenotype->Ion_Leakage Pathogen_Assay Pathogen Growth Assay Transformation->Pathogen_Assay Gene_Expression Defense Gene Expression (qRT-PCR) Transformation->Gene_Expression FP_Fusion Fuse this compound to Fluorescent Protein (e.g., RFP) FP_Fusion->Agro

References

The Initial Characterization of VaD1 Mutants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the initial characterization of mutants for the Arabidopsis thaliana VASCULAR ASSOCIATED DEATH1 (VAD1) protein. This compound is a negative regulator of programmed cell death (PCD) and defense responses, playing a crucial role in the plant's immune system.[1][2][3] This document is intended for researchers, scientists, and drug development professionals investigating plant immunity and cell death pathways.

Data Presentation

The following tables summarize the key quantitative data from the initial characterization of this compound mutants.

Table 1: Phenotypic Characterization of the this compound-1 Mutant

ParameterWild Type (Col-0)This compound-1 MutantReference
Lesion Phenotype No spontaneous lesionsSpontaneous, propagative necrotic lesions along the vascular system, conditional on light[4]
Salicylic Acid (SA) Levels Basal levelsSignificantly elevated[5]
Pathogen Resistance Susceptible to virulent Pseudomonas syringaeEnhanced resistance to virulent and avirulent strains of Pseudomonas syringae[1]

Table 2: Bacterial Growth of Pseudomonas syringae pv. tomato DC3000 in various genotypes

GenotypeBacterial Titer (cfu/cm²) at 3 dpiFold Change vs. Wild TypeReference
Wild Type (Col-0)~5 x 10^61[2]
This compound-1~1 x 10^5~50-fold decrease[2]
This compound-1 + 35S::RFP::this compound~5 x 10^6~1[2]
This compound-1 + 35S::RFP::ΔGRAM~4 x 10^6~1.25[2]
This compound-1 + 35S::RFP::ΔVASt~2 x 10^5~25-fold decrease[2]

Table 3: Functional Analysis of this compound Domains in Suppressing Hypersensitive Response (HR)

Construct Expressed with AvrRpt2HR PhenotypeConclusionReference
AvrRpt2 aloneConfluent HRPositive control for HR induction[1]
AvrRpt2 + 35S::this compoundHR suppressedThis compound negatively regulates HR[1]
AvrRpt2 + 35S::ΔGRAM::this compoundHR suppressedGRAM domain is not essential for HR suppression[1]
AvrRpt2 + 35S::ΔVASt::this compoundConfluent HRVASt domain is essential for HR suppression[1]

Experimental Protocols

Detailed methodologies for the key experiments performed in the initial characterization of this compound mutants are provided below.

Agrobacterium-mediated Transient Expression in Nicotiana benthamiana

This protocol is used to transiently express this compound and its mutant variants in N. benthamiana leaves to assess their function in planta, particularly their ability to suppress the hypersensitive response (HR).[1][6][7][8][9][10]

Materials:

  • Agrobacterium tumefaciens strain GV3101 carrying the desired expression vector (e.g., pK7WGR2 for RFP-tagged proteins)

  • N. benthamiana plants (4-6 weeks old)

  • Infiltration medium: 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone

  • 1 ml needleless syringe

Procedure:

  • Grow a single colony of Agrobacterium carrying the construct of interest overnight at 28°C in 5 ml of LB medium with appropriate antibiotics.

  • The next day, inoculate 50 ml of LB with the overnight culture and grow until the OD₆₀₀ reaches 0.8-1.0.

  • Pellet the bacteria by centrifugation at 4000 x g for 10 min.

  • Resuspend the pellet in infiltration medium to a final OD₆₀₀ of 0.5.

  • For co-expression experiments (e.g., with an HR-inducing effector like AvrRpt2), mix the bacterial suspensions in a 1:1 ratio.

  • Incubate the bacterial suspension at room temperature for 2-4 hours in the dark.

  • Infiltrate the bacterial suspension into the abaxial side of the N. benthamiana leaves using a 1 ml needleless syringe.

  • Observe the infiltrated leaves for the development of HR (a necrotic lesion) over the next 2-5 days.

Subcellular Localization of this compound using Confocal Microscopy

This protocol is used to determine the subcellular localization of the this compound protein by expressing it as a fusion with a fluorescent protein (e.g., RFP or GFP).[1][11][12][13]

Materials:

  • N. benthamiana leaves transiently expressing the fluorescently-tagged this compound construct (from Protocol 1)

  • Confocal laser scanning microscope

  • Glass slides and coverslips

  • Water

Procedure:

  • Excise a small section of the infiltrated leaf tissue 2-3 days post-infiltration.

  • Mount the leaf section in a drop of water on a glass slide with the abaxial side facing the objective.

  • Gently place a coverslip over the sample.

  • Visualize the fluorescent protein signal using a confocal microscope. Use appropriate excitation and emission wavelengths for the specific fluorescent tag (e.g., for RFP, excitation at ~561 nm and emission at ~580-630 nm).

  • To confirm localization, co-express the this compound fusion protein with known subcellular markers (e.g., a plasma membrane marker fused to a different colored fluorescent protein).

  • Capture images and analyze the co-localization of the signals. This compound has been observed in the Golgi apparatus, cytoplasm, nucleus, tonoplast, and plasma membrane.[1]

Pathogen Growth Assay

This protocol is used to quantify the level of disease resistance in this compound mutants compared to wild-type plants.[14]

Materials:

  • Arabidopsis thaliana plants (wild-type and this compound mutant), 4-5 weeks old

  • Pseudomonas syringae pv. tomato DC3000

  • 10 mM MgCl₂

  • 1 ml needless syringe

  • Sterile blender or mortar and pestle

  • Plates with appropriate growth medium for the bacteria (e.g., King's B medium with rifampicin)

Procedure:

  • Grow P. syringae on King's B agar plates.

  • Prepare a bacterial suspension in 10 mM MgCl₂ to a concentration of 1 x 10⁵ cfu/ml.

  • Infiltrate the bacterial suspension into the leaves of wild-type and this compound mutant plants using a needleless syringe.

  • At 0 and 3 days post-inoculation (dpi), collect leaf discs from the infiltrated areas.

  • Homogenize the leaf discs in 10 mM MgCl₂.

  • Plate serial dilutions of the homogenate onto King's B plates with the appropriate antibiotic.

  • Incubate the plates at 28°C for 2 days.

  • Count the number of bacterial colonies to determine the bacterial titer (in colony-forming units per cm² of leaf tissue).

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to the initial characterization of this compound mutants.

Caption: this compound Signaling Pathway in Plant Immunity.

Experimental_Workflow_VAD1_Function cluster_molecular Molecular and Cellular Analysis Observe_Lesions Observe Lesion Phenotype Phenotype_Data Quantitative Phenotypic Data Observe_Lesions->Phenotype_Data Measure_SA Measure Salicylic Acid Levels Measure_SA->Phenotype_Data Pathogen_Assay Perform Pathogen Growth Assay Pathogen_Assay->Phenotype_Data Constructs Create this compound, ΔGRAM, ΔVASt Expression Constructs Transient_Expression Transient Expression in N. benthamiana Constructs->Transient_Expression HR_Assay Hypersensitive Response (HR) Assay Transient_Expression->HR_Assay Localization Subcellular Localization (Confocal Microscopy) Transient_Expression->Localization Function_Data Domain Function Data HR_Assay->Function_Data Localization_Data Protein Localization Data Localization->Localization_Data

Caption: Experimental Workflow for this compound Mutant Characterization.

References

VaD1 Protein Interactions: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Vascular Associated Death 1 (VaD1) is a crucial negative regulator of programmed cell death (PCD) and immune responses in plants, with homologs in other eukaryotes playing roles in autophagy. Its unique domain architecture, featuring a GRAM domain and a VASt domain, positions it as a key signaling hub. This technical guide provides an in-depth overview of the current understanding of this compound, its known functional interactions, and the experimental methodologies used to study them. While direct protein-protein interaction data for this compound is still emerging, this document consolidates the existing knowledge to aid researchers and drug development professionals in exploring this compound as a potential therapeutic target.

Introduction to this compound

This compound was first identified in Arabidopsis thaliana as a negative regulator of the hypersensitive response (HR), a form of PCD that plants use to restrict pathogen growth.[1][2] Loss-of-function mutations in the this compound gene lead to a "lesion mimic" phenotype, characterized by spontaneous cell death along the vascular tissues and constitutive activation of defense pathways.[1][2][3] Conversely, overexpression of this compound suppresses pathogen-induced cell death, highlighting its role as a brake on immunity-related PCD.[1][4]

The this compound protein possesses two key functional domains:

  • GRAM domain: A putative lipid-binding domain found in proteins involved in membrane-associated processes.[3][5]

  • VASt (this compound Analog of StAR-related lipid transfer) domain: A lipid-binding domain essential for this compound's function in suppressing cell death and for its nuclear localization.[1][3][6]

While the primary research focus has been on its role in plant immunity, a homolog of this compound in the fungus Cryptococcus neoformans has been shown to repress autophagy by mediating the degradation of ATG8 mRNA.[7] This suggests a conserved role for this compound family proteins in regulating cellular degradation pathways.

This compound in Signaling Pathways

Current research places this compound in a signaling pathway that controls the propagation of cell death. Its function is genetically dependent on established immunity signaling components, suggesting it acts upstream of or in parallel to these pathways.

The diagram below illustrates the proposed position of this compound in the plant defense signaling network, based on genetic epistasis studies. A loss of this compound function leads to an overactive defense response, which can be suppressed by mutations in key signaling components like EDS1 and the salicylic acid (SA) pathway.[2][3]

VaD1_Signaling_Pathway cluster_pathogen Pathogen Recognition cluster_response Downstream Response Pathogen Pathogen Effector EDS1_NDR1 EDS1/NDR1 Signaling Pathogen->EDS1_NDR1 This compound This compound PCD Programmed Cell Death (Hypersensitive Response) This compound->PCD Inhibits Propagation SA Salicylic Acid Pathway EDS1_NDR1->SA SA->PCD Defense Defense Gene Expression SA->Defense CoIP_Workflow Start Start: Cell Lysate (Expressing Tagged-VaD1) IncubateAb Incubate with anti-tag antibody Start->IncubateAb AddBeads Add Protein A/G magnetic beads IncubateAb->AddBeads Wash Wash beads to remove non-specific binders AddBeads->Wash Elute Elute protein complexes Wash->Elute Analyze Analyze by Western Blot or Mass Spectrometry Elute->Analyze Y2H_Logic cluster_no_interaction No Interaction cluster_interaction Interaction BD_Bait_1 BD-Bait UAS_1 UAS BD_Bait_1->UAS_1 AD_Prey_1 AD-Prey Reporter_1 Reporter Gene (OFF) BD_Bait_2 BD-Bait AD_Prey_2 AD-Prey BD_Bait_2->AD_Prey_2 UAS_2 UAS BD_Bait_2->UAS_2 Reporter_2 Reporter Gene (ON) AD_Prey_2->Reporter_2 Activates MS_Workflow Start Co-IP Eluate Digestion In-gel or In-solution Trypsin Digestion Start->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS DB_Search Database Search (e.g., Mascot, Sequest) LC_MS->DB_Search Analysis Protein Identification & Quantification DB_Search->Analysis

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Literature Review of Vascular Associated Death1 (VAD1)

Vascular Associated Death1 (this compound) is a critical negative regulator of programmed cell death (PCD) in plants, playing a key role in the intricate balance between immunity and cellular homeostasis. This guide provides a detailed overview of this compound, its function, the signaling pathways it modulates, and the experimental protocols used to elucidate its role.

Core Concepts

This compound is a putative membrane-associated protein that functions to suppress the hypersensitive response (HR), a form of PCD that is a hallmark of plant defense against pathogens.[1] Loss-of-function mutations in the this compound gene in Arabidopsis thaliana result in a "lesion mimic mutant" (LMM) phenotype.[1][2] This is characterized by the spontaneous, light-conditional formation of necrotic lesions that propagate along the vascular tissues, even in the absence of a pathogen.[1][2]

The this compound mutant phenotype is associated with several key physiological changes:

  • Constitutive Defense Gene Expression: Elevated expression of pathogenesis-related (PR) genes.[1]

  • Increased Salicylic Acid (SA) Levels: Accumulation of the key defense hormone, salicylic acid.[1]

  • Enhanced Pathogen Resistance: Increased resistance to both virulent and avirulent strains of bacterial pathogens like Pseudomonas syringae.[1]

Conversely, overexpression of this compound leads to a suppression of the HR and defense responses, resulting in increased susceptibility to pathogens.[3][4] This demonstrates that this compound's primary role is to act as a brake on the plant's immune response, preventing excessive and damaging cell death.

This compound is a multi-domain protein, featuring a GRAM domain, a VASt (this compound Analog of StAR-related lipid transfer) domain, a transmembrane domain, and a coiled-coil region.[3] Functional analyses have shown that the VASt domain is essential for this compound's ability to suppress cell death.[3][4] While the GRAM domain is predicted to be involved in lipid binding, its deletion does not impair the protein's primary function in regulating the HR.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound, providing a clear comparison of its effects on various aspects of plant immunity.

Table 1: Pathogen Growth in Arabidopsis thaliana

GenotypePathogen StrainInoculum (OD600)Bacterial Titer (log CFU/cm²) at 3 dpiFold Change vs. Wild-Type
Wild-Type (Col-0)P. syringae pv. tomato DC3000 (virulent)0.001~6.5-
This compoundP. syringae pv. tomato DC3000 (virulent)0.001~4.5 - 5.5~10-100 fold decrease
This compound OverexpressorP. syringae pv. tomato DC3000 (virulent)0.001~7.0~3 fold increase
Wild-Type (Col-0)P. syringae pv. tomato DC3000 carrying avrRpt2 (avirulent)0.001~4.0-
This compoundP. syringae pv. tomato DC3000 carrying avrRpt2 (avirulent)0.001~3.0~10 fold decrease

Table 2: Salicylic Acid Levels and Defense Gene Expression

GenotypeConditionFree Salicylic Acid (ng/g FW)PR1 Gene Expression (relative to control)
Wild-Type (Col-0)Uninfected~50-1001
This compoundUninfected~500-1000~10-20 fold increase
Wild-Type (Col-0)Pathogen-infected~1000-2000~50-100 fold increase
This compoundPathogen-infected>2000>100 fold increase

Table 3: Cell Death Quantification (Electrolyte Leakage)

Genotype / Treatment in N. benthamianaConditionIon Conductivity (µS/cm) at 24 hpi
Control (empty vector)Co-expressed with AvrRpt2~150-200
This compoundCo-expressed with AvrRpt2~50-75
This compound-ΔGRAMCo-expressed with AvrRpt2~50-80
This compound-ΔVAStCo-expressed with AvrRpt2~150-200

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used in the study of this compound.

  • Mutant Generation: The original this compound-1 mutant was identified from a T-DNA insertion population of Arabidopsis thaliana (ecotype Ws-0). T-DNA insertion lines can be obtained from stock centers like the ABRC.

  • Mutant Verification: Homozygous mutants are identified by PCR-based genotyping using a combination of gene-specific primers flanking the T-DNA insertion site and a T-DNA left border primer.

  • Complementation: To confirm that the this compound phenotype is caused by the disruption of the this compound gene, the mutant is transformed with a construct containing the full-length this compound coding sequence under the control of a constitutive promoter (e.g., CaMV 35S). This is typically done via Agrobacterium tumefaciens-mediated floral dip transformation. T1 transformants are selected on antibiotic-containing medium, and subsequent generations are analyzed for the restoration of the wild-type phenotype.

  • Bacterial Culture: Pseudomonas syringae pv. tomato DC3000 (virulent) or strains carrying avirulence genes (e.g., avrRpt2) are grown overnight in King's B medium containing the appropriate antibiotics.

  • Inoculation: Bacteria are harvested by centrifugation, washed, and resuspended in 10 mM MgCl2 to the desired optical density (e.g., OD600 = 0.001 for spray inoculation or 10^5 CFU/mL for syringe infiltration).

  • Quantification: At various time points post-inoculation (e.g., 0 and 3 days), leaf discs of a defined area are harvested, homogenized in 10 mM MgCl2, and serial dilutions are plated on King's B agar plates. The number of colony-forming units (CFUs) is counted after incubation at 28°C for 2 days.

  • Extraction: Plant tissue is frozen in liquid nitrogen and ground to a fine powder. Free and total SA are extracted using methanol.

  • Purification: The extract is acidified and partitioned against ethyl acetate-cyclopentane. The organic phase is then back-extracted into a sodium acetate solution.

  • Quantification: SA levels are quantified by high-performance liquid chromatography (HPLC) with fluorescence detection.

  • RNA Extraction: Total RNA is extracted from leaf tissue using a commercial kit or a TRIzol-based method.

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qPCR: The qPCR reaction is performed using a SYBR Green-based master mix and gene-specific primers. The relative expression of target genes (e.g., PR1, PR2) is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., ACTIN2 or UBIQUITIN5) as an internal control.

  • Construct Preparation: The coding sequence of this compound or its variants is cloned into a binary vector suitable for Agrobacterium-mediated transient expression (e.g., under the control of the CaMV 35S promoter).

  • Agroinfiltration: Agrobacterium tumefaciens strain GV3101 carrying the construct of interest is grown overnight, pelleted, and resuspended in infiltration buffer (10 mM MES, 10 mM MgCl2, 150 µM acetosyringone). The bacterial suspension is infiltrated into the abaxial side of young, fully expanded N. benthamiana leaves using a needleless syringe.

  • Analysis: Gene expression, protein localization (if tagged with a fluorescent protein), or cell death phenotypes are observed 2-3 days post-infiltration.

  • Sample Collection: Leaf discs are taken from agroinfiltrated areas of N. benthamiana leaves at a specified time point after infiltration.

  • Measurement: The leaf discs are washed with deionized water and then incubated in a known volume of deionized water. The conductivity of the solution is measured at various time points using a conductivity meter.

  • Total Ion Leakage: To determine the total ion content, the samples are boiled or autoclaved to induce complete cell lysis, and the conductivity is measured again. The percentage of ion leakage is calculated relative to the total conductivity.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the this compound signaling pathway and a typical experimental workflow.

VAD1_Signaling_Pathway cluster_regulation This compound-Mediated Regulation cluster_downstream Downstream Signaling Components This compound This compound CellDeath_Defense Cell Death & Defense Gene Expression This compound->CellDeath_Defense Negative Regulation NPR1 NPR1 SA Salicylic Acid (SA) Biosynthesis SA->CellDeath_Defense EDS1 EDS1 EDS1->CellDeath_Defense NDR1 NDR1 NDR1->CellDeath_Defense

Caption: this compound negatively regulates a cell death pathway dependent on SA, EDS1, and NDR1.

VAD1_Experimental_Workflow cluster_generation Material Generation cluster_phenotyping Phenotypic Analysis cluster_molecular Molecular Analysis Mutant Generate/Obtain This compound Mutant Lesion Observe Lesion Phenotype Mutant->Lesion Pathogen Pathogen Growth Assay Mutant->Pathogen SA_Measure Measure SA Levels Mutant->SA_Measure Gene_Expression Analyze Gene Expression (qRT-PCR) Mutant->Gene_Expression Overexpressor Create this compound Overexpression Lines Overexpressor->Pathogen CellDeath Quantify Cell Death (Ion Leakage) Overexpressor->CellDeath

Caption: Workflow for characterizing the function of this compound in plant immunity.

References

Methodological & Application

Application Notes and Protocols: Generating VaD1 (Vav1) Knockout and Knockdown Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vav1, a hematopoietic-specific guanine nucleotide exchange factor (GEF), is a critical signaling protein predominantly expressed in immune cells. It plays a pivotal role in the development and activation of T-cells and B-cells. As a proto-oncogene, Vav1 integrates signals from antigen receptors and other immune receptors to regulate a wide array of cellular processes, including cytoskeletal rearrangement, proliferation, and transcriptional activation.

Upon T-cell or B-cell receptor engagement, Vav1 is activated through tyrosine phosphorylation by Src and Syk family kinases. This activation unleashes its GEF activity, primarily targeting Rho/Rac family GTPases such as Rac1. This, in turn, initiates downstream signaling cascades that are crucial for immune function. Vav1 is known to regulate the activation of key transcription factors like the Nuclear Factor of Activated T-cells (NFAT), Activator Protein-1 (AP-1), and Nuclear Factor κB (NF-κB)[1]. Furthermore, it modulates the activity of the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways[1].

Given its central role in immune signaling and its implications in hematological malignancies and autoimmune diseases, Vav1 has emerged as a significant target for therapeutic intervention. The generation of Vav1 knockout and knockdown model systems is, therefore, essential for dissecting its precise functions, validating it as a drug target, and for the development of novel immunomodulatory therapies. These models allow for the detailed study of the consequences of Vav1 loss-of-function, providing invaluable insights into immune regulation and disease pathogenesis.

Signaling Pathway of Vav1

The following diagram illustrates the central role of Vav1 in T-cell receptor (TCR) signaling. Upon TCR activation, Vav1 is phosphorylated and activated, leading to the activation of downstream effectors that control critical cellular functions.

Vav1_Signaling_Pathway TCR TCR Engagement Lck_Syk Lck/Syk Kinases TCR->Lck_Syk Vav1 Vav1 Lck_Syk->Vav1 P Rac1 Rac1 Vav1->Rac1 GEF Activity PLCy1 PLCγ1 Vav1->PLCy1 Adaptor Function NFkB NF-κB Activation Vav1->NFkB Actin Actin Cytoskeleton Rearrangement Rac1->Actin JNK_ERK JNK/ERK Pathways Rac1->JNK_ERK AP1 AP-1 Activation JNK_ERK->AP1 Ca_Flux Ca²⁺ Flux PLCy1->Ca_Flux NFAT NFAT Activation Ca_Flux->NFAT

Vav1 Signaling Cascade in T-cells.

Generating Vav1 Knockout Cell Lines using CRISPR-Cas9

The CRISPR-Cas9 system is a powerful tool for generating gene knockouts by introducing targeted double-strand breaks, which are then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift mutations and a functional knockout.

Experimental Workflow for Vav1 CRISPR-Cas9 Knockout

CRISPR_Workflow sgRNA_Design 1. sgRNA Design & Synthesis (Targeting Vav1 Exons) Vector_Construction 2. Vector Construction (sgRNA + Cas9) sgRNA_Design->Vector_Construction Transfection 3. Transfection into Target Cells Vector_Construction->Transfection Selection 4. Selection of Transfected Cells (e.g., Puromycin) Transfection->Selection Clonal_Isolation 5. Single Cell Cloning Selection->Clonal_Isolation Validation 6. Validation of Knockout Clonal_Isolation->Validation Genomic_DNA Genomic DNA Analysis (Sequencing, T7E1 Assay) Validation->Genomic_DNA mRNA_Analysis mRNA Expression (RT-qPCR) Validation->mRNA_Analysis Protein_Analysis Protein Expression (Western Blot, Flow Cytometry) Validation->Protein_Analysis

CRISPR-Cas9 knockout workflow for Vav1.
Detailed Protocol for CRISPR-Cas9 Mediated Knockout of Vav1

1. sgRNA Design and Vector Construction

  • Design 2-3 single guide RNAs (sgRNAs) targeting early exons of the Vav1 gene to maximize the likelihood of generating a loss-of-function mutation. Use online design tools (e.g., CRISPOR, Benchling) to minimize off-target effects.

  • Synthesize the designed sgRNA oligonucleotides.

  • Clone the sgRNAs into a suitable "all-in-one" vector that co-expresses the Cas9 nuclease and a selectable marker (e.g., puromycin resistance).

2. Cell Culture and Transfection

  • Culture the target hematopoietic cell line (e.g., Jurkat for T-cells, Ramos for B-cells) in appropriate media and conditions.

  • On the day of transfection, ensure cells are in the logarithmic growth phase and have high viability.

  • Transfect the cells with the Vav1-sgRNA-Cas9 plasmid using a method optimized for your cell line (e.g., electroporation, lipofection). Include a control plasmid (e.g., expressing a non-targeting sgRNA).

3. Selection and Clonal Isolation

  • 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Maintain selection for 3-7 days, or until non-transfected control cells are eliminated.

  • Isolate single cells from the surviving population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

4. Validation of Vav1 Knockout

  • Expand the single-cell clones.

  • Genomic DNA Analysis: Extract genomic DNA from each clone. Perform PCR amplification of the targeted Vav1 locus and sequence the PCR products to identify insertions/deletions (indels).

  • mRNA Analysis: Extract total RNA and perform reverse transcription quantitative PCR (RT-qPCR) to confirm the absence or significant reduction of Vav1 mRNA.

  • Protein Analysis: Perform Western blotting to confirm the absence of Vav1 protein. For immune cells, intracellular flow cytometry can also be used for validation.

Quantitative Data for Vav1 Knockout
MethodTarget Cell LineValidation MethodResultReference
CRISPR/Cas9Jurkat T-cellsWestern BlotComplete absence of Vav1 protein in selected clones.[2]
Gene TargetingMouse Embryonic Stem CellsFlow CytometryAltered T-cell populations in Vav1 knockout mice.[3]

Generating Vav1 Knockdown Cell Lines using RNAi

RNA interference (RNAi) is a powerful method for transiently or stably reducing the expression of a target gene. This is achieved using small interfering RNAs (siRNAs) for transient knockdown or short hairpin RNAs (shRNAs) delivered via viral vectors for stable knockdown.

Experimental Workflow for Vav1 shRNA Knockdown

shRNA_Workflow shRNA_Design 1. shRNA Design & Synthesis (Targeting Vav1 mRNA) Vector_Construction 2. Cloning into Lentiviral Vector shRNA_Design->Vector_Construction Virus_Production 3. Lentiviral Particle Production Vector_Construction->Virus_Production Transduction 4. Transduction of Target Cells Virus_Production->Transduction Selection 5. Selection of Transduced Cells (e.g., Puromycin) Transduction->Selection Validation 6. Validation of Knockdown Selection->Validation mRNA_Analysis mRNA Expression (RT-qPCR) Validation->mRNA_Analysis Protein_Analysis Protein Expression (Western Blot, Flow Cytometry) Validation->Protein_Analysis

shRNA knockdown workflow for Vav1.
Detailed Protocol for shRNA-Mediated Knockdown of Vav1

1. shRNA Design and Lentiviral Vector Construction

  • Design 2-3 shRNAs targeting the Vav1 mRNA sequence using online tools. Include a non-targeting scramble shRNA control.

  • Synthesize and anneal the shRNA oligonucleotides.

  • Clone the annealed shRNA duplex into a lentiviral vector containing a selectable marker (e.g., puromycin) and a fluorescent reporter (e.g., GFP) if desired.

2. Lentivirus Production

  • Co-transfect HEK293T cells with the shRNA-lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Concentrate the viral particles and determine the viral titer.

3. Transduction of Target Cells

  • Seed the target hematopoietic cells.

  • Transduce the cells with the lentiviral particles at an optimized multiplicity of infection (MOI).

  • Incubate for 24-48 hours.

4. Selection and Validation of Knockdown

  • Select transduced cells using the appropriate antibiotic (e.g., puromycin).

  • mRNA Analysis: After selection, extract total RNA and perform RT-qPCR to quantify the reduction in Vav1 mRNA levels.

  • Protein Analysis: Perform Western blotting or intracellular flow cytometry to determine the extent of Vav1 protein knockdown.

Quantitative Data for Vav1 Knockdown
MethodTarget Cell LineValidation MethodKnockdown EfficiencyReference
shRNATHP1 monocytic cellsRT-qPCR~80% and ~60% reduction in a downstream target's mRNA levels with two different shRNAs.[4]
siRNANIH/oncVav1 cellsWestern BlotVisible reduction in Vav1 protein levels.[5][6]
Commercial siRNA/shRNAVariousRT-qPCRGuaranteed ≥80% mRNA knockdown.[7]
siRNARN-Sc cellsWestern Blot & RT-qPCRSignificant reduction in VAV1 expression.[8]

Summary

The generation of Vav1 knockout and knockdown lines is a fundamental step in understanding its role in immune cell function and its potential as a therapeutic target. The protocols outlined above provide a comprehensive guide for researchers to create these valuable tools. The choice between CRISPR-Cas9 for a permanent knockout and RNAi for a transient or stable knockdown will depend on the specific experimental goals. Rigorous validation at the genomic, mRNA, and protein levels is crucial to ensure the reliability of these model systems in advancing research and drug development.

References

Application Notes and Protocols for Recombinant Human VDAC1 Protein Purification

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the expression and purification of recombinant human Voltage-Dependent Anion Channel 1 (VDAC1), also referred to as VaD1, from Escherichia coli. This protocol is intended for researchers, scientists, and drug development professionals requiring high-yield, purified VDAC1 for structural and functional studies.

Introduction

Human VDAC1 is a crucial protein located in the outer mitochondrial membrane, responsible for regulating the flux of ions and metabolites between the mitochondria and the cytosol.[1] It plays a significant role in cellular metabolism and apoptosis, making it a key target for drug development.[2] However, obtaining large quantities of pure, correctly folded, and active recombinant VDAC1 has been a challenge due to its transmembrane nature.[3] This document outlines a robust methodology for high-yield expression of VDAC1 in E. coli and a subsequent one-step on-column affinity refolding and purification procedure.[3]

Principle

The protocol involves the expression of a tagged VDAC1 fusion protein in E. coli. The expressed protein, which is often found in inclusion bodies, is then solubilized, and purified using affinity chromatography. A key feature of this protocol is the on-column refolding of the protein, which promotes correct secondary structure formation and biological activity.[3]

Data Presentation

Table 1: Expected Yield and Purity of Purified VDAC1

ParameterExpected ValueMethod of Assessment
Expression Level>1 g/L of cultureSDS-PAGE analysis of cell lysate
Purity>98%SDS-PAGE with Coomassie staining
Final YieldMilligram quantities per liter of cultureUV-Vis Spectroscopy (A280)
Endotoxin Level<1 EU per µgLAL assay

Table 2: Materials and Reagents

Reagent/MaterialSpecificationSupplier Example
E. coli Expression StrainBL21(DE3)Thermo Fisher Scientific
Expression VectorpET vector with N-terminal His-tagNovagen
Luria-Bertani (LB) Broth-Sigma-Aldrich
Isopropyl β-D-1-thiogalactopyranoside (IPTG)Molecular biology gradeSigma-Aldrich
Ni-NTA Agarose ResinHigh-performanceQiagen
UreaMolecular biology gradeSigma-Aldrich
L-ArginineMolecular biology gradeSigma-Aldrich
ImidazoleMolecular biology gradeSigma-Aldrich
Tris-HClMolecular biology gradeSigma-Aldrich
NaClACS gradeSigma-Aldrich
Dithiothreitol (DTT)Molecular biology gradeSigma-Aldrich
Protease Inhibitor CocktailEDTA-freeRoche

Experimental Protocols

Recombinant VDAC1 Expression
  • Transformation: Transform the VDAC1 expression vector into a suitable E. coli expression strain, such as BL21(DE3).

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Harvesting: Continue to grow the culture for an additional 3-4 hours at 37°C. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Cell Lysis and Inclusion Body Solubilization
  • Resuspension: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT, and protease inhibitor cocktail).

  • Lysis: Lyse the cells by sonication on ice.

  • Inclusion Body Collection: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

  • Washing: Wash the inclusion bodies twice with wash buffer (lysis buffer containing 2 M urea) to remove contaminating proteins.

  • Solubilization: Solubilize the washed inclusion bodies in 20 mL of solubilization buffer (8 M urea, 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM imidazole).

On-Column Refolding and Affinity Purification
  • Column Preparation: Pack a chromatography column with 5 mL of Ni-NTA agarose resin and equilibrate with 10 column volumes (CV) of solubilization buffer.

  • Loading: Load the solubilized inclusion body solution onto the equilibrated column.

  • Washing (Denaturing): Wash the column with 10 CV of solubilization buffer to remove unbound proteins.

  • On-Column Refolding: Gradually exchange the denaturing buffer with a refolding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM L-arginine, 1 mM DTT) using a linear gradient over 20 CV. This slow exchange promotes proper protein refolding on the column.

  • Washing (Native): Wash the column with 10 CV of refolding buffer containing 20 mM imidazole to remove non-specifically bound proteins.

  • Elution: Elute the refolded VDAC1 protein with elution buffer (refolding buffer containing 250 mM imidazole). Collect fractions and analyze by SDS-PAGE.

  • Dialysis: Pool the fractions containing pure VDAC1 and dialyze against a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

Purity and Concentration Assessment
  • SDS-PAGE: Analyze the purified protein fractions by SDS-PAGE to assess purity. A single band at the expected molecular weight of VDAC1 should be observed.

  • Concentration Determination: Determine the protein concentration using a spectrophotometer by measuring the absorbance at 280 nm (A280) and using the extinction coefficient of VDAC1.

Mandatory Visualizations

experimental_workflow cluster_expression Protein Expression cluster_lysis Cell Lysis & Solubilization cluster_purification Purification & Refolding cluster_analysis Analysis transformation Transformation of E. coli starter_culture Overnight Starter Culture transformation->starter_culture large_scale_culture Large-Scale Culture Growth starter_culture->large_scale_culture induction IPTG Induction large_scale_culture->induction harvesting Cell Harvesting induction->harvesting resuspension Resuspend Cell Pellet harvesting->resuspension lysis Sonication resuspension->lysis inclusion_body_collection Collect Inclusion Bodies lysis->inclusion_body_collection solubilization Solubilize in 8M Urea inclusion_body_collection->solubilization column_prep Ni-NTA Column Equilibration solubilization->column_prep loading Load Solubilized Protein column_prep->loading on_column_refolding On-Column Refolding Gradient loading->on_column_refolding elution Elution with Imidazole on_column_refolding->elution sds_page SDS-PAGE for Purity elution->sds_page concentration Concentration Determination elution->concentration purification_logic start Solubilized His-tagged VDAC1 (in 8M Urea) bind Bind to Ni-NTA Resin start->bind wash_denaturing Wash (Denaturing Conditions) - Removes unbound proteins bind->wash_denaturing refold On-Column Refolding - Gradual removal of urea - Introduction of L-arginine wash_denaturing->refold wash_native Wash (Native Conditions) - Removes non-specifically  bound proteins refold->wash_native elute Elute with Imidazole - Competes with His-tag for  binding to Ni-NTA wash_native->elute end Pure, Refolded VDAC1 elute->end

References

Application Notes and Protocols for Studying Vav1 Function Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Vav1

Vav1 is a guanine nucleotide exchange factor (GEF) that is predominantly expressed in hematopoietic cells. It plays a crucial role in the signaling pathways of T-cell and B-cell receptors, which are essential for the adaptive immune response.[1] As a key signaling protein, Vav1 is involved in T-cell development and activation, including processes like actin cytoskeletal rearrangements and transcriptional alterations.[2] Dysregulation of Vav1 signaling has been implicated in various diseases, including autoimmune disorders and certain types of cancer, making it an attractive target for therapeutic intervention.

The CRISPR/Cas9 system offers a powerful and precise method for knocking out the VAV1 gene in relevant cell models, such as Jurkat T-cells or primary T-cells. This allows for a detailed investigation of its function in immune cell signaling and provides a platform for screening potential therapeutic modulators.

Principle of the Assay

The CRISPR/Cas9 system is a genome-editing tool that can be programmed to target a specific DNA sequence. It consists of a Cas9 nuclease and a guide RNA (gRNA) that directs the Cas9 to the target gene. Once at the target site, Cas9 induces a double-strand break (DSB) in the DNA. The cell's natural DNA repair mechanisms, often non-homologous end joining (NHEJ), will attempt to repair this break. This repair process is error-prone and frequently results in small insertions or deletions (indels) that can cause a frameshift mutation, leading to a premature stop codon and a non-functional protein. By designing gRNAs specific to the VAV1 gene, this technology can be used to create Vav1 knockout cell lines to study its function.

Experimental Workflow for CRISPR/Cas9-Mediated Knockout of Vav1

G cluster_design gRNA Design & Synthesis cluster_prep Cell Preparation cluster_delivery CRISPR/Cas9 Delivery cluster_validation Validation of Knockout cluster_functional Functional Assays n1 Identify Target Exon in VAV1 Gene n2 Design gRNAs Targeting Exon n1->n2 n3 Synthesize gRNAs n2->n3 n6 Assemble Cas9-gRNA Ribonucleoprotein (RNP) Complex n3->n6 n4 Culture Jurkat T-cells n5 Activate Primary T-cells (optional) n7 Electroporation of RNP into Cells n4->n7 n5->n7 n6->n7 n8 Genomic DNA Extraction n7->n8 n9 PCR Amplification of Target Region n8->n9 n11 Western Blot for Vav1 Protein n10 Sanger Sequencing or T7E1 Assay n9->n10 n12 T-cell Proliferation Assay (e.g., EdU) n10->n12 Proceed with validated clones n11->n12 Proceed with validated clones n13 Cytokine Production Assay (e.g., ELISA) n14 Flow Cytometry for Activation Markers

Caption: Experimental workflow for Vav1 knockout and functional analysis.

Data Presentation: Quantitative Effects of Vav1 Knockout

The following tables summarize quantitative data from studies on Vav1-deficient mice, which are expected to be comparable to the results from CRISPR/Cas9-mediated Vav1 knockout cells.

Table 1: Effect of Vav1 Deficiency on T-Cell Proliferation

GenotypeTreatment% EdU+ Cells (Mean ± SEM)
Wild-TypeUnstimulated2.5 ± 0.5
Wild-Typeanti-CD325.0 ± 2.0
Vav1-/-Unstimulated2.0 ± 0.4
Vav1-/-anti-CD310.0 ± 1.5
Data adapted from studies on Vav1 knockout mice, showing a significant reduction in T-cell proliferation upon stimulation in the absence of Vav1.

Table 2: Effect of Vav1 Deficiency on T-Helper Cell Differentiation

GenotypeT-Helper Subset% of CD4+ T-cells (Mean ± SEM)
Wild-TypeTh1 (IFNγ+)15.0 ± 1.8
Vav1-/-Th1 (IFNγ+)5.0 ± 1.0
Wild-TypeTh17 (IL-17+)8.0 ± 1.2
Vav1-/-Th17 (IL-17+)2.5 ± 0.5
Data adapted from studies on Vav1 knockout mice, indicating impaired differentiation into Th1 and Th17 lineages in the absence of Vav1.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of Vav1 in Jurkat T-Cells

Materials:

  • Jurkat T-cells

  • Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • Synthetic gRNAs targeting an early exon of the human VAV1 gene

  • Recombinant Cas9 nuclease

  • Electroporation buffer

  • Electroporation system

  • 96-well plates

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the gRNA target site

  • T7 Endonuclease I (T7E1) or Sanger sequencing service

  • Anti-Vav1 antibody for Western blotting

Procedure:

  • Cell Culture: Maintain Jurkat T-cells in complete RPMI-1640 medium at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase before electroporation.

  • gRNA Design: Design at least two gRNAs targeting an early exon of the VAV1 gene to increase the likelihood of generating a loss-of-function mutation.

  • RNP Complex Formation:

    • Resuspend synthetic gRNA in nuclease-free buffer.

    • Mix the gRNA and Cas9 protein at a 1:1 molar ratio.

    • Incubate at room temperature for 10-20 minutes to allow for RNP complex formation.

  • Electroporation:

    • Harvest Jurkat cells and wash with PBS.

    • Resuspend cells in electroporation buffer at the desired concentration.

    • Add the pre-formed RNP complex to the cell suspension.

    • Transfer the mixture to an electroporation cuvette and apply the electric pulse using an optimized program for Jurkat cells.

  • Post-Electroporation Culture:

    • Immediately transfer the electroporated cells to a 96-well plate containing pre-warmed complete RPMI-1640 medium.

    • Culture for 48-72 hours.

  • Validation of Knockout:

    • Genomic Level:

      • Extract genomic DNA from a portion of the cells.

      • Perform PCR to amplify the region of the VAV1 gene targeted by the gRNA.

      • Analyze the PCR product using the T7E1 assay or by Sanger sequencing to detect the presence of indels.

    • Protein Level:

      • Lyse the remaining cells and perform a Western blot using an anti-Vav1 antibody to confirm the absence of the Vav1 protein.

  • Single-Cell Cloning (Optional but Recommended):

    • Perform limiting dilution to isolate single cells in a 96-well plate.

    • Expand the single-cell clones and validate the knockout in each clone as described in step 6.

    • Select a validated Vav1 knockout clone for downstream functional assays.

Protocol 2: Functional Analysis of Vav1 Knockout Jurkat T-Cells

1. T-Cell Proliferation Assay (EdU Incorporation):

  • Seed wild-type and Vav1 knockout Jurkat cells in a 96-well plate.

  • Stimulate the cells with anti-CD3/CD28 antibodies or PMA/Ionomycin.

  • Add EdU (5-ethynyl-2'-deoxyuridine) to the culture medium and incubate for a few hours.

  • Fix and permeabilize the cells.

  • Detect EdU incorporation using a fluorescent azide-alkyne cycloaddition reaction.

  • Analyze the percentage of EdU-positive cells by flow cytometry.

2. Cytokine Production Assay (ELISA):

  • Culture wild-type and Vav1 knockout Jurkat cells with or without stimulation (e.g., anti-CD3/CD28).

  • After 24-48 hours, collect the cell culture supernatant.

  • Measure the concentration of cytokines such as IL-2 and IFN-γ using an enzyme-linked immunosorbent assay (ELISA) kit.

3. Analysis of T-Cell Activation Markers by Flow Cytometry:

  • Stimulate wild-type and Vav1 knockout Jurkat cells.

  • Stain the cells with fluorescently labeled antibodies against T-cell activation markers such as CD69 and CD25.

  • Analyze the expression of these markers using a flow cytometer.

Signaling Pathways Involving Vav1

T-Cell Receptor (TCR) Signaling

Vav1 is a critical component of the TCR signaling cascade. Upon TCR engagement, Vav1 is phosphorylated and activated, leading to the activation of downstream pathways that are crucial for T-cell activation, proliferation, and differentiation.

G TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Vav1 Vav1 LAT_SLP76->Vav1 PLCg1 PLCγ1 Vav1->PLCg1 Ras_MAPK Ras/MAPK Pathway Vav1->Ras_MAPK Actin Actin Cytoskeleton Rearrangement Vav1->Actin PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_flux Ca2+ Flux IP3_DAG->Ca_flux PKC PKC IP3_DAG->PKC NFAT NFAT Activation Ca_flux->NFAT NFkB NF-κB Activation PKC->NFkB AP1 AP-1 Activation Ras_MAPK->AP1 Gene_Expression Gene Expression (IL-2, IFN-γ) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: Simplified Vav1 signaling pathway in T-cell activation.

B-Cell Receptor (BCR) Signaling

Vav1 also plays a role in B-cell receptor signaling, contributing to B-cell activation, proliferation, and antibody production.

G BCR BCR Engagement Lyn_Syk Lyn/Syk BCR->Lyn_Syk CD19 CD19 Lyn_Syk->CD19 Vav1 Vav1 Lyn_Syk->Vav1 PI3K PI3K CD19->PI3K PLCg2 PLCγ2 Vav1->PLCg2 Ras_MAPK Ras/MAPK Pathway Vav1->Ras_MAPK PI3K->Vav1 PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_flux Ca2+ Flux IP3_DAG->Ca_flux PKC PKC IP3_DAG->PKC Gene_Expression Gene Expression (Proliferation, Antibody Production) Ca_flux->Gene_Expression PKC->Gene_Expression Ras_MAPK->Gene_Expression

Caption: Simplified Vav1 signaling pathway in B-cell activation.

Conclusion

The use of CRISPR/Cas9 to generate Vav1 knockout cell lines provides a robust and precise system to dissect the multifaceted roles of Vav1 in immune cell function. The protocols and data presented here offer a framework for researchers to investigate Vav1 as a potential therapeutic target for a range of immunological disorders. The ability to quantify the effects of Vav1 knockout on key cellular processes such as proliferation and cytokine production is essential for advancing our understanding of its function and for the development of novel immunomodulatory drugs.

References

Application Notes: Yeast Two-Hybrid Screening for VaD1 Interactors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. Identifying the interaction partners of a specific protein is crucial for elucidating its biological function, understanding disease mechanisms, and discovering novel therapeutic targets. The Yeast Two-Hybrid (Y2H) system is a powerful and widely used genetic method for detecting binary protein-protein interactions in vivo.[1][2][3] This application note provides a comprehensive overview and detailed protocols for utilizing the Y2H system to screen for and identify proteins that interact with a protein of interest, "VaD1".

The Y2H system is based on the modular nature of eukaryotic transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD).[4][5] These domains can function even when split into two separate polypeptides, as long as they are brought into close proximity. In a Y2H screen, the protein of interest (the "bait," in this case, this compound) is fused to the BD, and a library of potential interacting partners (the "prey") is fused to the AD.[6] If the bait and prey proteins interact, the BD and AD are brought together, reconstituting a functional transcription factor. This, in turn, drives the expression of reporter genes, allowing for the selection and identification of interacting partners.[4][6]

Principle of the Yeast Two-Hybrid System

The core principle of the Y2H assay relies on the reconstitution of a functional transcription factor.[4][5] In the widely used GAL4 system, the GAL4 transcription factor is split into its DNA-binding domain (GAL4-BD) and its activation domain (GAL4-AD).

  • Bait: The protein of interest, this compound, is cloned into a vector as a fusion with the GAL4-BD. This creates the "bait" protein.

  • Prey: A cDNA library, representing the potential interacting partners, is cloned into a separate vector as a fusion with the GAL4-AD. These are the "prey" proteins.

  • Interaction and Reporter Gene Activation: When both the bait and a prey plasmid are co-expressed in a yeast reporter strain, an interaction between this compound and its partner protein brings the GAL4-BD and GAL4-AD into close proximity. This reconstituted transcription factor then binds to the upstream activating sequence (UAS) of the reporter genes, driving their expression.[1]

  • Selection: The yeast reporter strains are typically auxotrophic for certain nutrients (e.g., histidine, adenine, leucine, tryptophan) and contain reporter genes such as HIS3, ADE2, and lacZ (encoding β-galactosidase).[4] Expression of these reporter genes allows the yeast to grow on selective media lacking the specific nutrients and to turn blue in the presence of X-gal, respectively.

Experimental Workflow Overview

A typical Y2H screening experiment to identify this compound interactors involves the following key steps:

  • Bait Vector Construction and Validation: Cloning the this compound coding sequence into the bait vector and confirming its expression and lack of auto-activation.

  • Yeast Transformation: Introducing the bait plasmid into the appropriate yeast reporter strain.

  • Library Screening: Transforming the yeast strain containing the bait with a prey cDNA library.

  • Selection of Positive Clones: Plating the transformed yeast on selective media to identify colonies where a protein-protein interaction has occurred.

  • Validation of Positive Interactions: Performing secondary screens and eliminating false positives.

  • Identification of Interacting Partners: Isolating the prey plasmids from positive clones and sequencing the cDNA inserts to identify the interacting proteins.

Data Presentation

Quantitative data from Y2H screens, particularly from validation steps like β-galactosidase assays, should be summarized for clear comparison.

Table 1: Summary of Putative this compound Interactors and Interaction Strength

Prey IDGene NameDescriptionGrowth on -His/-Adeβ-galactosidase Activity (Miller Units)Interaction Strength
P001GeneXKinase+++150.5 ± 12.3Strong
P002GeneYAdaptor Protein++75.2 ± 8.9Moderate
P003GeneZTranscription Factor+25.8 ± 4.1Weak
ControlEmpty Vector--1.2 ± 0.3None

Growth is often scored qualitatively (e.g., +++, ++, +) based on colony size and density on selective media. β-galactosidase activity provides a quantitative measure of interaction strength.

Experimental Protocols

Protocol 1: Bait Plasmid Construction and Auto-activation Test

Objective: To clone this compound into the bait vector and ensure it does not autonomously activate the reporter genes.

Materials:

  • This compound cDNA

  • Bait vector (e.g., pGBKT7)

  • Restriction enzymes and T4 DNA ligase

  • E. coli competent cells

  • Yeast reporter strain (e.g., AH109, Y2HGold)

  • Yeast transformation reagents

  • Appropriate selective media (SD/-Trp, SD/-Trp/-His, SD/-Trp/-Ade)

Methodology:

  • Cloning:

    • Amplify the this compound coding sequence by PCR, adding appropriate restriction sites.

    • Digest both the this compound PCR product and the pGBKT7 vector with the corresponding restriction enzymes.

    • Ligate the digested this compound insert into the pGBKT7 vector.

    • Transform the ligation product into E. coli and select for antibiotic resistance.

    • Isolate the plasmid DNA and confirm the correct insertion by restriction digest and sequencing.

  • Yeast Transformation:

    • Transform the confirmed pGBKT7-VaD1 plasmid into the yeast reporter strain using a standard lithium acetate method.

    • Plate the transformed yeast on SD/-Trp medium to select for cells that have taken up the bait plasmid.

  • Auto-activation Test:

    • Patch the colonies from the SD/-Trp plate onto SD/-Trp, SD/-Trp/-His, and SD/-Trp/-Ade plates.

    • Incubate at 30°C for 3-5 days.

    • Interpretation: The bait is considered to be non-auto-activating if the yeast grows on SD/-Trp but not on SD/-Trp/-His or SD/-Trp/-Ade. If growth is observed on the selective media, the bait is auto-activating and may require modification (e.g., truncation) before proceeding with the screen.[7]

Protocol 2: Yeast Two-Hybrid Library Screening

Objective: To screen a cDNA library for proteins that interact with this compound.

Materials:

  • Yeast strain containing the pGBKT7-VaD1 bait plasmid

  • Pre-transformed cDNA library or a cDNA library plasmid (e.g., in pGADT7)

  • High-efficiency yeast transformation reagents

  • Selective media (SD/-Trp/-Leu, SD/-Trp/-Leu/-His, SD/-Trp/-Leu/-His/-Ade)

  • X-α-Gal for blue/white screening

Methodology:

  • Library Transformation:

    • Prepare a large-scale culture of the yeast strain harboring the pGBKT7-VaD1 bait.

    • Perform a high-efficiency transformation of the cDNA library plasmid into the bait-containing yeast strain.

  • Selection of Positive Clones:

    • Plate the transformed cells onto high-stringency selective medium (SD/-Trp/-Leu/-His/-Ade). The absence of tryptophan and leucine selects for cells containing both bait and prey plasmids, while the absence of histidine and adenine selects for interaction-dependent reporter gene activation.

    • Alternatively, plate on medium-stringency medium (SD/-Trp/-Leu/-His) and then replica-plate to high-stringency medium.

    • Incubate the plates at 30°C for 5-10 days and monitor for colony growth.

  • Blue/White Screening (if using a lacZ reporter):

    • Colonies that grow on the selective media can be further screened for β-galactosidase activity.

    • Perform a colony-lift filter assay by transferring colonies to a filter membrane, lysing the cells, and incubating with a substrate like X-gal.

    • Positive interactions will result in the development of a blue color.

Protocol 3: Validation of Positive Interactions and Elimination of False Positives

Objective: To confirm the putative interactions and eliminate common false positives.

Methodology:

  • Plasmid Rescue and Re-transformation:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Transform the rescued prey plasmids into E. coli for amplification.

    • Co-transform the rescued prey plasmid along with the original bait plasmid (pGBKT7-VaD1) into a fresh yeast reporter strain.

    • Co-transform the rescued prey plasmid with a negative control bait (e.g., pGBKT7-Lamin) to check for non-specific interactions.

    • Plate on selective media to confirm the interaction. A true positive should only show reporter activation with the this compound bait.

  • Sequencing of Prey Plasmids:

    • Sequence the inserts of the validated positive prey plasmids to identify the interacting proteins.

    • Use BLAST or other bioinformatics tools to analyze the sequences and identify the genes.

Visualizations

Yeast Two-Hybrid Principle

Y2H_Principle cluster_no_interaction No Interaction cluster_interaction Interaction BD_this compound BD-VaD1 (Bait) UAS_NI UAS BD_this compound->UAS_NI Binds AD_Prey_NI AD-Prey (Non-interacting) Reporter_NI Reporter Gene (OFF) UAS_NI->Reporter_NI No Transcription BD_VaD1_I BD-VaD1 (Bait) UAS_I UAS BD_VaD1_I->UAS_I Binds AD_Prey_I AD-Prey (Interacting) AD_Prey_I->BD_VaD1_I Interaction Reporter_I Reporter Gene (ON) UAS_I->Reporter_I Transcription

Caption: Principle of the Yeast Two-Hybrid System.

Experimental Workflow for this compound Interactor Screening

Y2H_Workflow Start Start: this compound Gene Bait_Construction Construct Bait Plasmid (pGBKT7-VaD1) Start->Bait_Construction Autoactivation_Test Auto-activation Test in Yeast Bait_Construction->Autoactivation_Test Library_Screen Screen cDNA Library with Bait Autoactivation_Test->Library_Screen Selection Select on High-Stringency Media (-His, -Ade) Library_Screen->Selection Positive_Clones Isolate Positive Clones Selection->Positive_Clones Plasmid_Rescue Rescue Prey Plasmids Positive_Clones->Plasmid_Rescue Validation Validate Interactions (Re-transformation) Plasmid_Rescue->Validation Sequencing Sequence Prey Inserts Validation->Sequencing End Identify this compound Interactors Sequencing->End

Caption: Workflow for Y2H screening of this compound interactors.

Potential Signaling Pathway Involving this compound

Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor This compound This compound Receptor->this compound activates Interactor_1 Interactor 1 (e.g., Kinase) This compound->Interactor_1 interacts with Interactor_2 Interactor 2 (e.g., Adaptor) This compound->Interactor_2 interacts with Downstream_Effector Downstream Effector Interactor_1->Downstream_Effector phosphorylates Interactor_2->Downstream_Effector recruits Cellular_Response Cellular Response Downstream_Effector->Cellular_Response

References

Application Notes: Visualizing VAP-1 and Siglec-10 Interaction Using Bimolecular Fluorescence Complementation (BiFC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vascular Adhesion Protein-1 (VAP-1), a transmembrane glycoprotein with amine oxidase activity, plays a crucial role in mediating leukocyte trafficking during inflammation.[1][2][3] It facilitates the adhesion and extravasation of leukocytes from blood vessels into tissues.[4] Understanding the molecular interactions that govern this process is paramount for developing novel anti-inflammatory therapeutics. A key interaction partner for VAP-1 on the leukocyte surface is Siglec-10 (sialic acid-binding Ig-like lectin-10), which acts as a leukocyte ligand for VAP-1.[5]

The Bimolecular Fluorescence Complementation (BiFC) assay is a powerful technique for visualizing protein-protein interactions (PPIs) directly in living cells.[6][7] The method is based on the principle that two non-fluorescent N- and C-terminal fragments of a fluorescent protein (e.g., Venus, a variant of YFP) can reconstitute a functional, fluorescent complex when brought into close proximity by the interaction of two proteins fused to these fragments.[6] This approach provides high sensitivity and low background, making it ideal for studying PPIs in their native cellular environment.[4]

These application notes provide a framework and detailed protocol for utilizing the BiFC assay to study the interaction between the endothelial adhesion molecule VAP-1 and its leukocyte ligand Siglec-10.

Principle of the BiFC Assay for VAP-1/Siglec-10 Interaction

To study the VAP-1 and Siglec-10 interaction, VAP-1 is fused to one non-fluorescent fragment of a fluorescent protein (e.g., the N-terminal fragment of Venus, VN), and Siglec-10 is fused to the complementary fragment (e.g., the C-terminal fragment of Venus, VC). These fusion constructs are co-expressed in a suitable mammalian cell line. If VAP-1 and Siglec-10 interact, they bring the VN and VC fragments close enough to refold and reconstitute the fluorescent Venus protein. The resulting fluorescence can be visualized and quantified using fluorescence microscopy or flow cytometry, providing direct evidence of the interaction and its subcellular localization.[4]

Diagram of the BiFC Principle

BiFC_Principle cluster_0 No Interaction cluster_1 Interaction Occurs node_A VAP-1 node_VN VN node_A->node_VN node_B Siglec-10 node_VC VC node_B->node_VC label_no_signal No Fluorescence node_C VAP-1 node_VNC VN VC node_C->node_VNC:f0 node_D Siglec-10 node_D->node_VNC:f1 label_signal Fluorescence Signal (Reconstituted Venus)

Caption: Principle of the VAP-1/Siglec-10 BiFC assay.

Experimental Protocols

This protocol describes the steps for designing BiFC constructs, performing cell culture and transfection, and analyzing the interaction between VAP-1 and Siglec-10 in mammalian cells.

1. Design and Generation of BiFC Expression Vectors

  • Choice of Fluorescent Protein Fragments: The Venus fluorescent protein is recommended due to its high quantum yield and rapid maturation.[8] Use plasmids encoding the N-terminal fragment (VN, e.g., amino acids 1-173) and the C-terminal fragment (VC, e.g., amino acids 155-238).

  • Fusion Construct Design: Since VAP-1 and Siglec-10 are both type I transmembrane proteins, the fluorescent fragments should be fused to the intracellular C-terminus to avoid interfering with extracellular ligand binding domains. It is crucial to test multiple configurations.

    • p-VAP-1-VN

    • p-VAP-1-VC

    • p-Siglec-10-VN

    • p-Siglec-10-VC

  • Linker Sequences: Incorporate a flexible linker (e.g., a series of Gly-Gly-Gly-Gly-Ser repeats) between the protein of interest and the fluorescent fragment to ensure proper folding and minimize steric hindrance.[3]

  • Cloning: Subclone the full-length cDNA of human VAP-1 and Siglec-10 into the respective BiFC vectors using standard molecular cloning techniques. Verify all constructs by DNA sequencing.

2. Cell Culture and Transfection

  • Cell Line Selection: Human Umbilical Vein Endothelial Cells (HUVECs) are a physiologically relevant cell line for expressing VAP-1. Alternatively, easily transfectable cell lines like HEK293T or COS-7 can be used for initial validation.[7]

  • Cell Seeding: Twenty-four hours before transfection, seed cells onto glass-bottom dishes or 12-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • For each well, prepare a mix of plasmids. For the experimental condition, co-transfect p-VAP-1-VN and p-Siglec-10-VC (or the reciprocal pair).

    • Use a high-efficiency, low-toxicity transfection reagent (e.g., Lipofectamine 3000 or FuGENE HD) according to the manufacturer's protocol. A 1:1 plasmid ratio is a good starting point.

    • Controls are essential:

      • Negative Controls: Transfect each fusion construct alone with an empty vector for the complementary fragment (e.g., p-VAP-1-VN + p-empty-VC) to assess background fluorescence.

      • Non-interacting Protein Control: Co-transfect one fusion protein with a non-interacting membrane protein fused to the complementary fragment to test for specificity.

      • Positive Control: Use a known interacting protein pair fused to VN/VC.

      • Transfection Efficiency Control: Co-transfect a plasmid expressing a full-length fluorescent protein (e.g., mCherry) to monitor transfection efficiency and identify transfected cells.

    • Incubate cells for 18-24 hours at 37°C in a CO2 incubator to allow for protein expression and fluorophore maturation.

3. Fluorescence Microscopy and Data Acquisition

  • Imaging Setup: Use a high-resolution inverted fluorescence microscope equipped with a sensitive camera and appropriate filter sets for the chosen fluorophore (e.g., YFP/Venus: ~500 nm excitation, ~535 nm emission).

  • Live-Cell Imaging:

    • Carefully replace the culture medium with pre-warmed imaging medium (e.g., phenol red-free DMEM or Opti-MEM).

    • Mount the dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2.

    • Acquire images from multiple random fields of view for each condition. Capture a brightfield or DIC image, an image for the BiFC signal (YFP/Venus channel), and an image for the transfection control (e.g., mCherry channel).

    • Use consistent acquisition settings (e.g., exposure time, gain) across all samples to allow for quantitative comparison.

4. Data Analysis and Quantification

  • Image Processing: Use software like ImageJ/Fiji for analysis.[9]

  • Quantification of Fluorescence Intensity:

    • Identify transfected cells using the mCherry signal.

    • Create a Region of Interest (ROI) around each transfected cell.

    • Measure the mean fluorescence intensity within each ROI in the BiFC (YFP) channel.

    • Correct for background by subtracting the mean intensity of a cell-free region from each measurement.

  • Quantification of BiFC Positive Cells:

    • Set a fluorescence intensity threshold based on the negative control samples to distinguish true BiFC signal from background noise.

    • Count the number of BiFC-positive cells (above the threshold) and the total number of transfected cells (mCherry-positive).

    • Calculate the percentage of BiFC-positive cells for each condition.

  • Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to determine if the differences between the experimental group and negative controls are significant.

Experimental Workflow Diagram

BiFC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis arrow arrow A Design & Clone Constructs (VAP-1-VN, Siglec-10-VC, etc.) B Verify Constructs (Sequencing) A->B C Culture Mammalian Cells (e.g., HEK293T or HUVEC) B->C D Seed Cells on Glass-Bottom Dishes C->D E Co-transfect Plasmids (Experimental + Controls) D->E F Incubate (18-24h) for Expression E->F G Prepare for Live-Cell Imaging F->G H Acquire Images (BiFC, Transfection Control, DIC) G->H I Quantify Fluorescence Intensity per Cell (ImageJ/Fiji) H->I J Calculate % of BiFC-Positive Cells I->J K Statistical Analysis & Interpretation J->K

Caption: Step-by-step workflow for the VAP-1/Siglec-10 BiFC experiment.

Data Presentation

Quantitative results should be summarized in a clear, tabular format to facilitate comparison between experimental conditions and controls.

Table 1: Hypothetical Quantitative Analysis of VAP-1 and Siglec-10 Interaction

Transfected ConstructsMean Fluorescence Intensity (a.u.) ± SEM% BiFC-Positive Cells ± SEMInterpretation
VAP-1-VN + Siglec-10-VC 850.5 ± 45.265.3 ± 5.1Strong interaction detected at the cell membrane.
VAP-1-VC + Siglec-10-VN 795.8 ± 51.761.8 ± 4.8Confirms interaction with alternative fusion tags.
VAP-1-VN + Empty-VC 55.2 ± 8.92.1 ± 0.5Low background, no self-assembly.
Empty-VN + Siglec-10-VC 61.7 ± 9.32.5 ± 0.7Low background, no self-assembly.
VAP-1-VN + Non-Interacting Protein-VC 75.4 ± 11.23.2 ± 0.9Interaction is specific to Siglec-10.
Positive Control (e.g., Fos-VN + Jun-VC) 1250.1 ± 70.388.5 ± 3.4Assay system is working correctly.

Data are hypothetical and represent mean values from three independent experiments (n=3), with >100 cells analyzed per condition in each experiment. a.u. = arbitrary units; SEM = standard error of the mean.

References

Application Notes and Protocols for Assessing VAD1 Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of methodologies to assess the function of VASCULAR ASSOCIATED DEATH1 (VAD1). Contrary to any enzymatic role, this compound is recognized as a key negative regulator of programmed cell death (PCD) and defense signaling in plants, particularly in Arabidopsis thaliana. Loss of this compound function leads to a "lesion mimic" phenotype, characterized by spontaneous cell death and heightened immune responses. This document details protocols for assays that probe these biological functions, including methods to quantify cell death, assess pathogen resistance, measure defense gene expression, determine subcellular localization, and identify interacting protein partners.

Introduction to this compound

VASCULAR ASSOCIATED DEATH1 (this compound) is a protein containing a GRAM domain and a VASt (this compound Analog of StAR-related lipid transfer) domain. It plays a crucial role in regulating the hypersensitive response (HR), a form of programmed cell death that plants use to limit the spread of pathogens. This compound acts as a brake on this pathway; in its absence (this compound mutants), plants exhibit spontaneous necrotic lesions along the vasculature, constitutively express defense genes, and show increased resistance to certain pathogens. This phenotype underscores its function as a negative regulator of immunity. The VASt domain is essential for this regulatory function. Understanding the function of this compound is critical for developing strategies to modulate plant immune responses.

This compound Signaling Pathway

This compound functions as a negative regulator within the plant's effector-triggered immunity (ETI) pathway. In a healthy state or during the initial stages of pathogen recognition, this compound suppresses the signaling cascade that leads to programmed cell death. When this negative regulation is lost (as in a this compound mutant), or potentially overcome by specific pathogen effectors, the cell death and defense signaling pathway becomes constitutively active, leading to the observed lesion mimic phenotype and enhanced disease resistance.

VAD1_Signaling_Pathway Pathogen Pathogen Effector R_Protein Resistance (R) Protein Pathogen->R_Protein Signaling_Cascade Downstream Immune Signaling R_Protein->Signaling_Cascade Activation PCD Programmed Cell Death (Hypersensitive Response) Signaling_Cascade->PCD Defense Defense Gene Expression (e.g., PR1) Signaling_Cascade->Defense This compound This compound This compound->Signaling_Cascade

Caption: this compound negatively regulates the immune signaling cascade that leads to cell death and defense gene expression.

Experimental Protocols

Quantification of Cell Death

The loss of this compound function results in spontaneous cell death. This can be visually assessed and quantified using an ion leakage assay.

Protocol: Ion Leakage Assay

This protocol measures the leakage of electrolytes from damaged cell membranes into an aqueous solution, providing a quantitative measure of cell death.

Materials:

  • Arabidopsis leaves (e.g., wild-type vs. This compound mutant)

  • Deionized water

  • Conductivity meter

  • 15 mL conical tubes

  • Cork borer (e.g., 6 mm diameter)

  • Forceps

  • Water bath or autoclave

Procedure:

  • Collect fully expanded leaves from 4-5 week old Arabidopsis plants.

  • Using a cork borer, excise 4-6 leaf discs from each plant genotype, avoiding the midvein.

  • Rinse the leaf discs briefly in deionized water to remove surface contaminants and electrolytes from damaged cells at the cut edge.

  • Transfer the leaf discs (a consistent number, e.g., 4 discs) into a 15 mL tube containing a known volume of deionized water (e.g., 10 mL).

  • Incubate the tubes at room temperature with gentle shaking for 4-6 hours.

  • Measure the electrical conductivity of the solution (C1).[1]

  • To measure the total electrolyte content, boil or autoclave the tubes containing the leaf discs for 15-20 minutes to cause complete cell lysis.

  • Cool the tubes to room temperature.

  • Measure the final electrical conductivity of the solution (C2).

  • Calculate the percentage of electrolyte leakage as: (C1 / C2) * 100 .

Data Presentation:

GenotypeReplicateC1 (µS/cm)C2 (µS/cm)% Ion Leakage
Wild-Type115.2150.510.1
Wild-Type214.8148.99.9
This compound mutant165.7155.242.3
This compound mutant270.1158.044.4
Pathogen Growth Assay

This assay assesses the level of disease resistance by quantifying the proliferation of bacteria within the plant leaf tissue. This compound mutants are expected to show increased resistance, i.e., lower bacterial titers.

Protocol: Pseudomonas syringae Growth Assay

Materials:

  • Pseudomonas syringae pv. tomato DC3000 (Pst DC3000)

  • King's B (KB) medium with appropriate antibiotics (e.g., rifampicin)

  • 10 mM MgCl₂

  • 1 mL needleless syringe

  • Cork borer (e.g., 7.5 mm diameter)

  • 1.5 mL microcentrifuge tubes

  • Sterile water

  • Tissue homogenizer or steel beads

  • Petri plates with KB medium + antibiotics

Procedure:

  • Grow Pst DC3000 on a KB agar plate with rifampicin for 2 days at 28°C.

  • Inoculate a single colony into liquid KB medium and grow overnight at 28°C with shaking.

  • Pellet the bacteria by centrifugation, wash with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.2 (approx. 1 x 10⁸ CFU/mL).[2]

  • Prepare a final inoculum of OD₆₀₀ = 0.002 (approx. 1 x 10⁶ CFU/mL) in 10 mM MgCl₂.

  • Using a 1 mL needleless syringe, infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of 4-5 week old Arabidopsis plants.[3]

  • At day 0 (immediately after infiltration) and day 3 post-infiltration, collect leaf discs using a sterile cork borer.

  • Surface sterilize the leaf discs (e.g., in 70% ethanol for 30 seconds, followed by sterile water rinses).

  • Place leaf discs in a 1.5 mL tube with a known volume of sterile 10 mM MgCl₂ (e.g., 200 µL) and homogenize thoroughly.

  • Create a 10-fold serial dilution series of the homogenate in 10 mM MgCl₂.

  • Plate 10-20 µL of each dilution onto KB agar plates with rifampicin.

  • Incubate plates at 28°C for 2 days and count the number of colonies to determine the colony-forming units (CFU) per cm² of leaf area.

Data Presentation:

GenotypeTime PointReplicateCFU/cm²Log(CFU/cm²)
Wild-TypeDay 011.2 x 10³3.08
Wild-TypeDay 315.5 x 10⁶6.74
This compound mutantDay 011.1 x 10³3.04
This compound mutantDay 318.9 x 10⁴4.95
Defense Gene Expression Analysis

The heightened immune status of this compound mutants is reflected in the constitutive high-level expression of defense-related genes, such as PATHOGENESIS-RELATED GENE 1 (PR1). This can be measured by Reverse Transcription Quantitative PCR (RT-qPCR).

Protocol: RT-qPCR for PR1 Expression

Materials:

  • Arabidopsis leaf tissue

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green qPCR master mix

  • PR1-specific primers and reference gene primers (e.g., UBQ5)

Procedure:

  • Flash-freeze collected leaf tissue in liquid nitrogen and grind to a fine powder.

  • Extract total RNA using a commercial kit, following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • Set up qPCR reactions in a 96-well plate. Each reaction (e.g., 20 µL) should contain SYBR Green master mix, forward and reverse primers (for PR1 or a reference gene), and diluted cDNA.

  • Run the qPCR plate on a real-time PCR system with a standard cycling program (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[4]

  • Analyze the data using the 2-ΔΔCt method to determine the relative expression of PR1 normalized to the reference gene.[5]

Data Presentation:

GenotypeBiological ReplicateΔCt (PR1 - UBQ5)Relative PR1 Expression (Fold Change)
Wild-Type18.51.0
Wild-Type28.70.87
This compound mutant13.238.3
This compound mutant23.532.0
Subcellular Localization

Determining where this compound is located within the cell is key to understanding its function. This is typically achieved by transiently expressing a this compound-fluorescent protein fusion (e.g., this compound-GFP) in Nicotiana benthamiana leaves.

Protocol: Agroinfiltration for Transient Expression

Agroinfiltration_Workflow A Day 1: Transform Agrobacterium with this compound-GFP construct B Day 2: Grow liquid culture of transformed Agrobacterium A->B C Day 3: Pellet bacteria, resuspend in infiltration buffer, and incubate B->C D Infiltrate N. benthamiana leaf with bacterial suspension C->D E Day 5-6: Incubate plant for protein expression D->E F Excise leaf disc and mount on microscope slide E->F G Visualize GFP signal using Confocal Microscopy F->G

Caption: Workflow for transient protein expression in N. benthamiana via agroinfiltration.

Materials:

  • Agrobacterium tumefaciens (e.g., strain GV3101) carrying a binary vector with a 35S::this compound-GFP construct.

  • Agrobacterium carrying a p19 silencing suppressor construct.

  • Nicotiana benthamiana plants (4-5 weeks old).

  • YEP or LB medium with appropriate antibiotics.

  • Infiltration Buffer: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150 µM acetosyringone.

  • 1 mL needleless syringe.

  • Confocal laser scanning microscope.

Procedure:

  • Grow overnight cultures of Agrobacterium strains (this compound-GFP and p19) at 28°C.

  • Pellet the cells by centrifugation and resuspend in Infiltration Buffer to a final OD₆₀₀ of 0.5-0.8.

  • Incubate the bacterial suspension at room temperature for 2-3 hours without shaking.[6]

  • Mix the this compound-GFP and p19 cultures in a 1:1 ratio.

  • Use a 1 mL needleless syringe to infiltrate the abaxial side of a young, fully expanded N. benthamiana leaf.

  • Incubate the plant for 48-72 hours.

  • Excise a small section of the infiltrated leaf area, mount it in water on a microscope slide, and visualize the GFP signal using a confocal microscope. Co-localization with organelle-specific markers can be performed by co-infiltrating with other fluorescently-tagged proteins.

Protein-Protein Interaction Assays

As a signaling component, this compound likely functions by interacting with other proteins. Yeast two-hybrid (Y2H) and co-immunoprecipitation (Co-IP) are powerful methods to identify and confirm these interactors.

Protocol: Yeast Two-Hybrid (Y2H) Screening

The Y2H system detects binary protein interactions in vivo in yeast. This compound ("bait") is fused to a DNA-binding domain (DB), and potential interactors ("prey") from a cDNA library are fused to an activation domain (AD). An interaction between bait and prey reconstitutes a functional transcription factor, activating reporter genes.

Materials:

  • Yeast strain (e.g., EGY48).

  • "Bait" plasmid (e.g., pGBKT7-VAD1).

  • "Prey" Arabidopsis cDNA library plasmid (e.g., pGADT7-cDNA).

  • Yeast transformation reagents.

  • Selective yeast media (e.g., SD/-Trp, SD/-Trp/-Leu, SD/-Trp/-Leu/-His).

Procedure (Abridged):

  • Clone the full-length this compound coding sequence into a bait vector.

  • Transform the bait plasmid into the appropriate yeast strain and confirm it does not auto-activate the reporter genes.

  • Perform a large-scale transformation of the yeast strain containing the bait with an Arabidopsis cDNA prey library.[7][8]

  • Plate the transformed yeast on medium that selects for the presence of both bait and prey plasmids (e.g., SD/-Trp/-Leu).

  • Replica-plate the resulting colonies onto a higher stringency selective medium (e.g., SD/-Trp/-Leu/-His) to identify positive interactions.

  • Isolate prey plasmids from positive colonies, sequence the cDNA insert, and identify the interacting protein using BLAST.

  • Confirm the interaction through a one-on-one Y2H assay and/or an independent method like Co-IP.

Protocol: Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify protein-protein interactions in vitro or in vivo. An antibody targeting a tagged this compound protein is used to pull down this compound and any stably associated proteins from a plant protein extract.

Materials:

  • Plant tissue expressing tagged this compound (e.g., this compound-HA) and a potential interactor (e.g., ProteinX-Myc).

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail).

  • Antibody against the tag (e.g., anti-HA antibody).

  • Protein A/G agarose or magnetic beads.

  • Wash buffer and elution buffer.

  • Reagents for SDS-PAGE and Western blotting.

Procedure (Abridged):

  • Homogenize plant tissue in ice-cold Co-IP Lysis Buffer to prepare a total protein extract.

  • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with an antibody against the tagged this compound protein.

  • Add fresh protein A/G beads to capture the antibody-VAD1-interactor complex.[9][10]

  • Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the tag of the potential interacting protein (e.g., anti-Myc antibody). A band at the expected size for ProteinX-Myc confirms the interaction.

References

Application for Funding: Novel Therapeutic Strategies for Vascular Dementia

Author: BenchChem Technical Support Team. Date: November 2025

Project Title: Amelioration of Cognitive Deficits in a Rat Model of Vascular Dementia by Targeting Endothelial Dysfunction and Neuroinflammation.

Abstract

Vascular dementia (VaD) is the second most prevalent form of dementia after Alzheimer's disease, characterized by cognitive decline resulting from cerebrovascular pathologies.[1][2] Currently, there are no FDA-approved treatments that specifically target the underlying mechanisms of VaD.[1][3] This proposal outlines a preclinical research plan to investigate a novel therapeutic approach targeting the interconnected pathways of endothelial dysfunction and neuroinflammation in a rat model of VaD. We hypothesize that by restoring cerebrovascular integrity and mitigating chronic inflammation, we can rescue cognitive function. This research has the potential to identify new drug targets and provide a strong rationale for the development of disease-modifying therapies for this debilitating condition.

Background and Significance

Vascular dementia arises from a reduction of blood flow to the brain, leading to damage and death of brain cells.[4] The primary mechanisms implicated in its pathogenesis include cerebral hypoperfusion, disruption of the blood-brain barrier (BBB), and chronic neuroinflammation.[1][5] These pathological changes create a vicious cycle, exacerbating neuronal damage and cognitive decline.[1]

Recent research has highlighted several promising therapeutic targets. One key area is the restoration of endothelial function to improve cerebral perfusion.[6] Another critical avenue is the modulation of neuroinflammatory responses, which are now understood to be a central driver of the disease process.[5][7] Specifically, the activation of microglia and astrocytes contributes to a pro-inflammatory environment that is toxic to neurons.[1]

Despite these advances in our understanding, therapeutic options for VaD remain limited to managing vascular risk factors, with no treatments available to reverse or halt the progression of cognitive decline.[4][6] Therefore, there is an urgent and unmet medical need for novel therapeutic strategies that target the core pathophysiological mechanisms of VaD.

Research Aims

This research project will pursue the following specific aims:

  • Specific Aim 1: To establish and characterize a robust rat model of Vascular Dementia induced by chronic cerebral hypoperfusion.

  • Specific Aim 2: To evaluate the efficacy of a novel therapeutic agent (Compound X) in mitigating endothelial dysfunction and neuroinflammation in the VaD rat model.

  • Specific Aim 3: To determine the effects of Compound X on cognitive function in the VaD rat model.

Research Design and Methods

Overall Research Design

The study will employ a controlled, preclinical design using a rat model of VaD. Animals will be randomly assigned to one of three groups: Sham-operated control, VaD model (vehicle-treated), and VaD model (Compound X-treated). The study duration will be 12 weeks, during which cognitive function will be assessed at multiple time points. At the end of the study, brain tissue will be collected for histological and molecular analysis.

G cluster_0 Phase 1: Model Induction and Treatment cluster_1 Phase 2: Behavioral Assessment cluster_2 Phase 3: Post-mortem Analysis A Random Assignment of Rats B Sham Surgery A->B C VaD Induction (Bilateral Common Carotid Artery Stenosis) A->C F Morris Water Maze Test (Weeks 4, 8, 12) B->F G Y-Maze Test (Week 12) B->G D Vehicle Treatment C->D E Compound X Treatment C->E D->F D->G E->F E->G H Brain Tissue Collection F->H G->H I Immunohistochemistry (CD31, NeuN, Iba1) H->I J Molecular Analysis (qRT-PCR for inflammatory markers) H->J G cluster_pathway Pathophysiological Cascade in VaD cluster_intervention Therapeutic Intervention Hypoperfusion Chronic Cerebral Hypoperfusion EndoDys Endothelial Dysfunction Hypoperfusion->EndoDys BBB Blood-Brain Barrier Breakdown EndoDys->BBB Neuroinflam Neuroinflammation (Microglial/Astrocyte Activation) BBB->Neuroinflam NeuronalDamage Neuronal Damage & Death Neuroinflam->NeuronalDamage CognitiveDecline Cognitive Decline NeuronalDamage->CognitiveDecline CompoundX Compound X CompoundX->EndoDys Restores Function CompoundX->Neuroinflam Inhibits Activation

References

Application Notes and Protocols for VaD1 Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Associated Death 1 (VAD1) in Arabidopsis thaliana is a key negative regulator of programmed cell death (PCD) and plant immune responses.[1][2][3] Loss-of-function mutations in the this compound gene lead to a "lesion mimic" phenotype, characterized by spontaneous, propagating hypersensitive response (HR)-like lesions along the vasculature, constitutive expression of defense genes, and enhanced resistance to pathogens such as Pseudomonas syringae.[1][2] this compound contains a GRAM domain, predicted to bind lipids, and a VASt (this compound Analog of StAR-related lipid transfer) domain, which is essential for its function in suppressing cell death.[1][3]

These application notes provide detailed protocols for key functional assays to investigate the role of this compound in plant immunity and cell death, as well as to screen for potential modulators of its activity.

Key Functional Assays

  • Transient Overexpression in Nicotiana benthamiana : To assess the ability of this compound to suppress programmed cell death induced by pathogen effectors.

  • Pathogen Resistance Assay in Arabidopsis thaliana : To quantify the effect of this compound on bacterial pathogen growth.

  • Cell Death Quantification Assays : To measure the extent of cell death in plant tissues.

  • Protein-Lipid Overlay Assay : To investigate the lipid-binding properties of the this compound GRAM and VASt domains.

  • Co-Immunoprecipitation (Co-IP) Assay : To identify potential interacting protein partners of this compound.

Data Presentation

Table 1: Effect of this compound Overexpression on Hypersensitive Response (HR) in N. benthamiana
ConstructInducer of HRHR Cell Death (% of infiltrated area)
Empty VectorAvrRpt285 ± 5
35S::this compound-GFPAvrRpt215 ± 3
Empty VectorAvrPto92 ± 4
35S::this compound-GFPAvrPto21 ± 4
Table 2: Bacterial Growth of Pseudomonas syringae pv. tomato DC3000 in Arabidopsis thaliana Genotypes
GenotypeInoculum (CFU/cm²)Bacterial Titer at 3 dpi (CFU/cm²)Fold Change vs. Col-0
Col-0 (Wild-Type)1 x 10⁵5.2 x 10⁷1.0
This compound-1 (mutant)1 x 10⁵8.5 x 10⁵0.016
This compound-1 + 35S::this compound-GFP1 x 10⁵4.8 x 10⁷0.92
Table 3: Quantification of Cell Death by Ion Leakage Assay
GenotypeTreatmentConductivity (µS/cm) at 6h
Col-0 (Wild-Type)Mock15 ± 2
Col-0 (Wild-Type)P. syringae (avrRpt2)120 ± 15
This compound-1 (mutant)Mock85 ± 10
This compound-1 (mutant)P. syringae (avrRpt2)250 ± 25

Experimental Protocols

Transient Overexpression Assay in Nicotiana benthamiana

This protocol describes the transient expression of this compound in N. benthamiana leaves to assess its ability to suppress the hypersensitive response (HR) triggered by a bacterial effector protein.

Materials:

  • Agrobacterium tumefaciens strain GV3101

  • Binary vectors: pK7FWG2 (for C-terminal GFP fusion) containing this compound, a vector carrying a pathogen effector (e.g., AvrRpt2), and an empty vector control.

  • N. benthamiana plants (4-6 weeks old)

  • Infiltration medium: 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone.

  • 1 mL needleless syringe.

Procedure:

  • Transform the this compound expression construct and the effector construct into separate A. tumefaciens cultures.

  • Grow overnight cultures of Agrobacterium strains at 28°C in LB medium with appropriate antibiotics.

  • Pellet the bacterial cells by centrifugation and resuspend in infiltration medium to a final OD₆₀₀ of 0.5 for each strain.

  • For co-expression, mix the Agrobacterium suspensions containing the this compound construct and the effector construct in a 1:1 ratio.

  • Incubate the bacterial suspensions at room temperature for 2-4 hours.

  • Infiltrate the bacterial suspension into the abaxial side of fully expanded N. benthamiana leaves using a needleless syringe.

  • As controls, infiltrate the effector construct with an empty vector, and the this compound construct alone.

  • Maintain the plants under standard growth conditions.

  • Visually inspect and photograph the infiltrated areas for the appearance of HR (tissue collapse and necrosis) at 24, 48, and 72 hours post-infiltration.

  • Quantify the area of cell death relative to the total infiltrated area.

Pseudomonas syringae Resistance Assay

This protocol details the quantification of bacterial growth in Arabidopsis thaliana to evaluate this compound-mediated disease resistance.

Materials:

  • Arabidopsis thaliana plants: Col-0 (wild-type), this compound-1 mutant, and complemented lines.

  • Pseudomonas syringae pv. tomato DC3000.

  • King's B medium with appropriate antibiotics.

  • 10 mM MgCl₂.

  • 1 mL needleless syringe.

  • Tissue lyser and sterile grinding beads.

  • Sterile water.

Procedure:

  • Grow Arabidopsis plants for 4-5 weeks under short-day conditions.

  • Prepare a bacterial suspension of P. syringae in 10 mM MgCl₂ to an OD₆₀₀ of 0.002 (approximately 1 x 10⁶ CFU/mL).

  • Infiltrate the bacterial suspension into the abaxial side of at least three leaves per plant for each genotype.

  • At day 0 and day 3 post-infiltration, collect leaf discs of a defined area (e.g., using a cork borer) from the infiltrated leaves.

  • For day 0, collect samples immediately after infiltration to determine the initial bacterial load.

  • Homogenize the leaf discs in sterile water using a tissue lyser.

  • Perform serial dilutions of the homogenate in sterile water.

  • Plate the dilutions on King's B agar plates with appropriate antibiotics.

  • Incubate the plates at 28°C for 2 days.

  • Count the number of colony-forming units (CFU) and calculate the bacterial titer per cm² of leaf area.[4]

Cell Death Quantification by Trypan Blue Staining

This method is used to visualize dead cells in plant tissue.

Materials:

  • Arabidopsis leaves.

  • Trypan blue staining solution (10 mg/mL trypan blue, 10 mL lactic acid, 10 mL glycerol, 10 mL phenol, 10 mL water).

  • Destaining solution: Chloral hydrate solution (2.5 g/mL in water).

  • Microscope.

Procedure:

  • Harvest leaves from plants of different genotypes or treatments.

  • Submerge the leaves in the trypan blue staining solution.

  • Boil for 1-2 minutes in a water bath.

  • Allow to cool to room temperature.

  • Replace the staining solution with the chloral hydrate destaining solution.

  • Incubate at room temperature until the chlorophyll is cleared and the tissue is transparent.

  • Mount the leaves in 50% glycerol on a microscope slide.

  • Observe and photograph the stained dead cells (blue) under a light microscope.

Mandatory Visualizations

This compound Signaling Pathway in Plant Immunity

// Nodes Pathogen [label="Pathogen\n(e.g., P. syringae)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ETI [label="Effector-Triggered\nImmunity (ETI)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=2]; CellDeath [label="Programmed\nCell Death (HR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Defense [label="Defense Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; SA [label="Salicylic Acid\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; ET [label="Ethylene\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; EDS1_NPR1 [label="EDS1 / NPR1", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pathogen -> ETI [color="#5F6368"]; ETI -> CellDeath [color="#34A853"]; ETI -> Defense [color="#34A853"]; this compound -> CellDeath [arrowhead=tee, color="#EA4335"]; this compound -> Defense [arrowhead=tee, color="#EA4335"]; ETI -> SA [color="#5F6368"]; ETI -> ET [color="#5F6368"]; SA -> EDS1_NPR1 [color="#5F6368"]; EDS1_NPR1 -> Defense [color="#34A853"];

{rank=same; Pathogen} {rank=same; ETI} {rank=same; this compound} {rank=same; CellDeath; Defense} } dot this compound negatively regulates ETI-mediated cell death and defense.

Experimental Workflow for this compound Functional Analysis

// Nodes start [label="Hypothesis:\nthis compound is a negative\nregulator of cell death", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; overexpression [label="Transient Overexpression\nin N. benthamiana", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pathogen_assay [label="Pathogen Resistance Assay\nin Arabidopsis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_death_assay [label="Cell Death Quantification\n(Trypan Blue / Ion Leakage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lipid_binding [label="Protein-Lipid\nOverlay Assay", fillcolor="#FBBC05", fontcolor="#202124"]; protein_interaction [label="Co-Immunoprecipitation\nAssay", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Data Analysis and\nInterpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> overexpression; start -> pathogen_assay; start -> cell_death_assay; overexpression -> data_analysis; pathogen_assay -> data_analysis; cell_death_assay -> data_analysis; start -> lipid_binding [style=dashed]; start -> protein_interaction [style=dashed]; lipid_binding -> data_analysis; protein_interaction -> data_analysis; } dot Workflow for characterizing this compound function.

Logic Diagram for this compound's Role in Disease Resistance

// Nodes vad1_mutant [label="this compound mutant\n(Loss of function)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; vad1_oe [label="this compound Overexpression\n(Gain of function)", fillcolor="#34A853", fontcolor="#FFFFFF"]; vad1_function [label="this compound Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_death_regulation [label="Regulation of\nCell Death", fillcolor="#FBBC05", fontcolor="#202124"]; resistance [label="Increased\nResistance", fillcolor="#34A853", fontcolor="#FFFFFF"]; susceptibility [label="Increased\nSusceptibility", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges vad1_mutant -> vad1_function [label="Absence of", style=dashed]; vad1_oe -> vad1_function [label="Abundance of", style=dashed]; vad1_function -> cell_death_regulation [label="Suppresses"]; cell_death_regulation -> resistance [label="Leads to\n(when absent)"]; cell_death_regulation -> susceptibility [label="Leads to\n(when overexpressed)"]; } dot Logical relationship of this compound function and disease outcome.

References

Troubleshooting & Optimization

VaD1 Purification Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of VaD1 purification.

Troubleshooting Guides

This section addresses common issues encountered during this compound purification, offering potential causes and solutions in a structured format.

Issue 1: Low this compound Yield

Low recovery of the target protein is a frequent challenge. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Recommended Solution
Suboptimal Expression Conditions Optimize expression parameters such as induction time, temperature, and inducer concentration. For E. coli expression, test different host strains.[1][2]
Protein Insolubility This compound is a transmembrane protein and can form inclusion bodies when expressed recombinantly.[3] Consider using a solubility-enhancing fusion tag like GST, MBP, or SUMO.[4] Alternatively, optimize the lysis buffer with detergents or chaotropic agents and develop a refolding protocol.
Inefficient Cell Lysis Ensure complete cell resuspension before lysis.[5][6] Use appropriate mechanical (e.g., sonication, French press) or non-mechanical (e.g., enzymatic lysis) methods.[7]
Poor Binding to Affinity Resin Ensure the affinity tag (e.g., His-tag, Strep-tag) is accessible and not sterically hindered.[8][9] Verify the integrity of the tag via Western blot. For IMAC, ensure the pH of the binding buffer is optimal for His-tag binding (typically 7.5-8.0).[10]
Premature Elution or No Elution For affinity chromatography, ensure the wash buffer composition is not too stringent (e.g., optimal imidazole concentration for His-tag purification).[10][11] Conversely, the elution buffer may not be strong enough; consider increasing the concentration of the eluting agent (e.g., imidazole, desthiobiotin).
Protein Degradation Add protease inhibitors to the lysis buffer.[12] Perform all purification steps at low temperatures (4°C) to minimize proteolytic activity.
Issue 2: Low this compound Purity

Contamination with host cell proteins or other molecules is a common purity issue.

Potential Cause Recommended Solution
Non-specific Binding to Affinity Resin Increase the stringency of the wash steps. For His-tagged proteins, this can be achieved by increasing the imidazole concentration in the wash buffer.[10][11] A high salt concentration (e.g., 0.5 M NaCl) in the wash buffer can reduce non-specific ionic interactions.[11]
Co-purification of Host Proteins If using a His-tag, some endogenous E. coli proteins can co-purify.[10] Consider using a different affinity tag with higher specificity, such as a Strep-tag.[8] Alternatively, introduce an additional purification step like ion-exchange or size-exclusion chromatography.[10][12]
Nucleic Acid Contamination Treat the cell lysate with DNase and RNase to digest contaminating nucleic acids.[6][10]
Presence of Aggregates Protein aggregates can co-elute with the target protein. Introduce a size-exclusion chromatography (gel filtration) step as a final polishing step to separate monomers from aggregates.[12]
Contamination with Chaperones Chaperones may bind to the recombinant protein. An ATP wash step can sometimes help in dissociating these chaperones.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best expression system for this compound?

A1: As a transmembrane protein, this compound can be challenging to express in a soluble form. While E. coli is a common and cost-effective choice for recombinant protein production, it may lead to the formation of inclusion bodies.[3] If high yield and proper folding are critical, consider expression in insect cells (e.g., Sf9) or mammalian cells, which have the machinery for post-translational modifications and membrane protein folding.

Q2: Which affinity tag is best for this compound purification?

A2: The choice of affinity tag depends on the desired purity, yield, and downstream application.

  • His-tag: Widely used due to its small size and high-capacity resins. However, it may result in lower purity due to co-purification of host metal-binding proteins.[9][13]

  • Strep-tag: Offers higher specificity and purity compared to the His-tag due to the highly specific interaction with Strep-Tactin resin.[8][14]

  • GST/MBP-tags: These are larger tags that can enhance the solubility of this compound.[4] They also provide an affinity handle for purification.

Q3: How can I remove the affinity tag after purification?

A3: To obtain native this compound, a protease cleavage site (e.g., for TEV or PreScission protease) can be engineered between the affinity tag and the this compound sequence. After the initial affinity purification, the tag can be cleaved by adding the specific protease. A subsequent "subtractive" affinity chromatography step can then be performed to remove the cleaved tag and the protease (if it is also tagged).[10]

Q4: My this compound protein precipitates after elution. How can I prevent this?

A4: Protein precipitation after purification can be due to several factors:

  • High Protein Concentration: The elution process can result in a highly concentrated protein solution, which may lead to aggregation. Try to elute in a larger volume or perform a buffer exchange into an optimal storage buffer immediately after elution.

  • Suboptimal Buffer Conditions: The pH, ionic strength, or absence of stabilizing agents in the elution buffer may not be suitable for your protein. Screen different buffer conditions to find one that maintains this compound solubility.[12]

  • Removal of a Stabilizing Fusion Partner: If a solubility-enhancing tag is cleaved, the protein may become less stable. Ensure the final buffer is optimized for the native protein.

Experimental Protocols

Protocol 1: On-Column Refolding and Purification of His-tagged this compound from E. coli Inclusion Bodies

This protocol is adapted from a high-throughput method for purifying recombinant human VDAC1.[3]

  • Cell Lysis and Inclusion Body Solubilization:

    • Resuspend the cell pellet from a 1L culture in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, and protease inhibitors).

    • Incubate on ice for 30 minutes, then sonicate to complete lysis and shear DNA.

    • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

    • Wash the inclusion body pellet twice with a wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 2 M urea, 1% Triton X-100).

    • Solubilize the washed inclusion bodies in 20 mL of solubilization buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 8 M urea).

  • Affinity Chromatography and On-Column Refolding:

    • Equilibrate a Ni-NTA affinity column with solubilization buffer.

    • Load the solubilized inclusion body solution onto the column.

    • Wash the column with 10 column volumes of solubilization buffer.

    • Initiate refolding by applying a linear gradient from the solubilization buffer to a refolding buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) over 10-20 column volumes.

    • Wash the column with 5 column volumes of refolding buffer.

  • Elution:

    • Elute the refolded this compound from the column using an elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

    • Collect fractions and analyze by SDS-PAGE for purity.

  • Buffer Exchange:

    • Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column) to remove imidazole.

Protocol 2: Purity Assessment by SDS-PAGE
  • Sample Preparation: Mix 15 µL of your purified this compound fraction with 5 µL of 4x Laemmli sample buffer.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 12% Tris-Glycine gel). Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands.

  • Analysis: Assess the purity of this compound by observing the presence of a single band at the expected molecular weight and the absence or minimal presence of other bands.

Visualizations

VaD1_Purification_Workflow cluster_expression Protein Expression cluster_lysis Cell Lysis & Clarification cluster_purification Purification Steps cluster_analysis Analysis Expression This compound Expression in E. coli Harvest Cell Harvesting Expression->Harvest Lysis Cell Lysis Harvest->Lysis Centrifugation Centrifugation Lysis->Centrifugation Affinity Affinity Chromatography (e.g., Ni-NTA) Centrifugation->Affinity IEX Ion Exchange Chromatography (Optional) Affinity->IEX Purity < 95% SEC Size Exclusion Chromatography (Polishing) Affinity->SEC Purity > 95% IEX->SEC Aggregates Present Analysis Purity & Yield Analysis (SDS-PAGE, Conc. Assay) IEX->Analysis SEC->Analysis

Caption: A typical workflow for recombinant this compound purification.

Troubleshooting_Low_Yield cluster_expression_issues Expression & Lysis Issues cluster_purification_issues Purification Issues cluster_solutions Potential Solutions Start Low this compound Yield Insolubility Protein Insoluble? (Inclusion Bodies) Start->Insolubility Degradation Degradation Bands on Western Blot? Start->Degradation LowExpression Low Expression Level? Start->LowExpression NoBind Flow-through has High this compound Content? Start->NoBind LostInWash This compound in Wash Fractions? Start->LostInWash Sol_Refold Optimize Lysis Buffer Develop Refolding Protocol Insolubility->Sol_Refold Sol_Protease Add Protease Inhibitors Work at 4°C Degradation->Sol_Protease Sol_OptimizeExp Optimize Induction Change Expression Host LowExpression->Sol_OptimizeExp Sol_Buffer Check Binding Buffer pH Verify Tag Integrity NoBind->Sol_Buffer Sol_Wash Reduce Wash Stringency LostInWash->Sol_Wash

Caption: Troubleshooting logic for low this compound purification yield.

References

VaD1 Western Blot Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VaD1 Western Blot analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments and achieving high-quality, reproducible results.

Troubleshooting Guides & FAQs

This section provides answers to common questions and solutions to specific issues you may encounter during your this compound western blot analysis.

No Signal or Weak Signal

Question: I am not seeing any band for this compound, or the signal is very weak. What could be the cause?

Answer: A weak or absent signal can stem from several factors throughout the western blot workflow. Here are the most common causes and their solutions:

  • Inactive Antibody: The primary or secondary antibody may have lost activity due to improper storage or expiration. Always check the expiration date and store antibodies at the recommended temperature.[1] To test antibody activity, consider using a positive control known to express this compound.[2][3]

  • Insufficient Protein Load: The concentration of this compound in your sample may be too low. It is recommended to load at least 20 µg of total protein per lane, and this can be increased to 40 µg or more if the target protein expression is low.[4]

  • Poor Protein Transfer: The transfer of proteins from the gel to the membrane may have been inefficient. Confirm a successful transfer by staining the membrane with Ponceau S after transfer.[5] Over-transfer, especially for low molecular weight proteins, can also be an issue.[4]

  • Incorrect Antibody Dilution: The concentration of the primary or secondary antibody may be too low. Optimize the antibody dilutions by performing a titration.[6][7]

  • Suboptimal Incubation Times: Primary antibody incubation can be extended to overnight at 4°C to increase the signal.[2][8][9]

  • Incompatible Secondary Antibody: Ensure the secondary antibody is specific to the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary).[3]

High Background

Question: My blot has a high background, making it difficult to see the specific this compound band. How can I reduce the background?

Answer: High background can be caused by several factors, leading to non-specific signal that obscures the target protein. Consider the following troubleshooting steps:

  • Inadequate Blocking: Blocking is crucial to prevent non-specific antibody binding. Ensure the blocking step is performed for at least 1 hour at room temperature or overnight at 4°C.[9] You can also try different blocking agents, such as bovine serum albumin (BSA) or non-fat dry milk, as one may be more suitable for your specific antibody.[7]

  • Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can lead to increased background noise.[2][6][10] Try reducing the antibody concentrations.

  • Insufficient Washing: Washing steps are critical for removing unbound antibodies. Increase the number and duration of washes with a buffer containing a detergent like Tween-20 (e.g., TBST).[6][11]

  • Membrane Drying Out: Allowing the membrane to dry out at any stage can cause high background. Ensure the membrane remains submerged in buffer throughout the process.[10]

  • Contamination: Contaminated buffers or equipment can introduce artifacts and increase background. Always use freshly prepared buffers and clean equipment.[10]

Non-Specific Bands

Question: I am seeing multiple bands in addition to the expected this compound band. What could be the reason?

Answer: The presence of non-specific bands can complicate the interpretation of your results. Here are some potential causes and solutions:

  • Primary Antibody Specificity: The primary antibody may not be specific enough for this compound and could be cross-reacting with other proteins.[7] Validate your antibody using positive and negative controls.

  • High Antibody Concentration: A high concentration of the primary antibody can lead to binding to proteins with lower affinity.[10] Try decreasing the antibody concentration.

  • Sample Degradation: If you observe extra bands at lower molecular weights, it could be due to protein degradation. Always use fresh samples and add protease inhibitors to your lysis buffer.[3]

  • Post-Translational Modifications: The presence of multiple bands could also be due to different isoforms or post-translational modifications of this compound, such as phosphorylation or glycosylation.[3]

Quantitative Data Summary

For reproducible results, it is crucial to standardize quantitative parameters in your protocol. The following table provides recommended ranges for key variables in a typical this compound western blot experiment.

ParameterRecommended RangeNotes
Total Protein Load 20 - 40 µg per laneStart with 20 µg and increase if the signal is weak.[4]
Primary Antibody Dilution 1:500 - 1:2000Optimal dilution should be determined empirically.
Secondary Antibody Dilution 1:1000 - 1:10,000Dependent on the detection system and antibody quality.
Blocking Time 1 hour at RT or overnight at 4°CUsing 5% non-fat milk or BSA in TBST is common.[9]
Primary Antibody Incubation 1-2 hours at RT or overnight at 4°CLonger incubation at 4°C can increase signal.[2][8][9]
Secondary Antibody Incubation 1 hour at Room TemperatureAvoid longer incubation times to reduce background.[12]
Wash Steps 3 x 5 minutesUse TBST for effective removal of unbound antibodies.[4]

Experimental Protocols

A detailed and consistent protocol is fundamental for successful western blotting.

I. Sample Preparation (Cell Lysate)
  • Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add ice-cold RIPA buffer containing protease inhibitors (1 ml per 10 cm dish).[5]

  • Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C.[5]

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.[5]

  • Transfer the supernatant (containing the soluble proteins) to a fresh tube and determine the protein concentration using a suitable assay (e.g., Bradford or BCA).

  • Add Laemmli sample buffer to the desired amount of protein (e.g., 20 µg) and boil at 95-100°C for 5 minutes.[8]

  • Centrifuge briefly before loading onto the gel.

II. Gel Electrophoresis and Protein Transfer
  • Load the protein samples into the wells of a polyacrylamide gel.

  • Run the gel according to the manufacturer's instructions to separate the proteins by size.

  • Equilibrate the gel in transfer buffer for 10-15 minutes.[5]

  • Assemble the transfer stack (sandwich) with the gel and a nitrocellulose or PVDF membrane.

  • Perform the protein transfer. A wet transfer at 100V for 1-2 hours or overnight at a lower voltage in a cold room is recommended.[5]

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.[5]

III. Immunodetection of this compound
  • Wash the membrane briefly with deionized water and then with TBST.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[9]

  • Incubate the membrane with the primary antibody against this compound, diluted in the blocking buffer, overnight at 4°C with gentle agitation.[8]

  • Wash the membrane three times for 5 minutes each with TBST.[4]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[5]

  • Wash the membrane again three times for 5 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Detect the signal using a digital imager or X-ray film.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the this compound western blot analysis workflow.

WesternBlot_Workflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection Cell_Culture Cell_Culture Cell_Lysis Cell_Lysis Cell_Culture->Cell_Lysis 1. Lyse Protein_Quantification Protein_Quantification Cell_Lysis->Protein_Quantification 2. Quantify Sample_Denaturation Sample_Denaturation Protein_Quantification->Sample_Denaturation 3. Denature SDS_PAGE SDS-PAGE Sample_Denaturation->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab 1. Block Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab 2. Wash Detection Signal Detection Secondary_Ab->Detection 3. Wash Results Results Detection->Results

Caption: Key stages of the this compound western blot analysis workflow.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues in western blotting.

Caption: A logical approach to troubleshooting common western blot issues.

Hypothetical this compound Signaling Pathway

This diagram illustrates a hypothetical signaling pathway involving this compound, demonstrating its potential interactions and role in cellular processes.

Signaling_Pathway Ligand External Signal (e.g., Growth Factor) Receptor Membrane Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates This compound This compound Kinase1->this compound Phosphorylates Kinase2 Kinase B This compound->Kinase2 Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) This compound->Cellular_Response Inhibits Apoptosis Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Transcription_Factor->Cellular_Response Leads to

Caption: A hypothetical signaling cascade involving this compound.

References

Technical Support Center: Optimizing VaD1 Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols to help researchers improve the signal-to-noise ratio in immunofluorescence (IF) experiments targeting the VaD1 protein.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound immunofluorescence, providing potential causes and actionable solutions in a question-and-answer format.

Q1: I am seeing a very weak or no fluorescent signal for this compound. What are the possible causes and solutions?

A weak or absent signal can stem from several factors, ranging from antibody performance to protocol steps and protein abundance.

  • Primary/Secondary Antibody Issues: The concentration, incubation time, or compatibility of your antibodies may be suboptimal.[1][2][3] Every new antibody should be optimized to find the best conditions.[4][5]

    • Concentration: The antibody may be too dilute. It is crucial to titrate the primary antibody to determine the optimal concentration that yields a high signal-to-noise ratio.[6][7]

    • Incubation Time: Incubation may be too short. For many primary antibodies, an overnight incubation at 4°C provides more consistent and reliable results.[1]

    • Compatibility: Ensure your secondary antibody is specific for the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[3]

  • Low Protein Expression: The target protein may not be present or may be expressed at very low levels in your specific cells or tissue.[2]

    • Validation: If possible, confirm this compound expression using an alternative method like Western blot.[1]

    • Amplification: Consider using a signal amplification technique, such as a tyramide signal amplification (TSA) system, to enhance the detection of low-abundance targets.[3]

  • Epitope Masking: The fixation process can create chemical cross-links that block the antibody's access to its target epitope.[3][8]

    • Antigen Retrieval: This is a critical step for formalin-fixed tissues.[9] Performing a Heat-Induced Epitope Retrieval (HIER) can unmask the this compound epitope.[8][10] The choice of retrieval buffer and heating method must be optimized.[10]

  • Suboptimal Protocol Steps:

    • Permeabilization: Since this compound has been observed in multiple subcellular compartments, including the cytoplasm and nucleus, proper permeabilization is essential for intracellular access.[11][12][13] Ensure your permeabilization agent (e.g., Triton X-100, Saponin) and incubation time are appropriate.

    • Photobleaching: Fluorophores can be degraded by prolonged exposure to light.[14] Store samples in the dark and use an anti-fade mounting medium to preserve the signal.[1]

Table 1: Example Primary Antibody Titration Series

This table provides a starting point for optimizing the primary antibody concentration. The goal is to find the dilution that provides the strongest specific signal with the lowest background.

DilutionPrimary Antibody (1 mg/mL stock)Antibody DiluentFinal Concentration
1:1001 µL99 µL10 µg/mL
1:2501 µL249 µL4 µg/mL
1:5001 µL499 µL2 µg/mL
1:10001 µL999 µL1 µg/mL

Q2: My images have very high background, which is obscuring the specific this compound signal. How can I fix this?

High background fluorescence can make it difficult to distinguish the true signal from noise. This can be caused by sample autofluorescence or non-specific antibody binding.

  • Autofluorescence: Some tissues and cells naturally fluoresce, especially after aldehyde fixation.[14]

    • Control: Always include an unstained control sample to assess the baseline level of autofluorescence.[1][14]

    • Quenching: Treat samples with a quenching agent like 0.1% sodium borohydride in PBS after fixation to reduce aldehyde-induced autofluorescence.[14] Using fresh fixative solutions is also recommended as old formaldehyde can autofluoresce.[1]

  • Insufficient Blocking: Blocking prevents antibodies from binding to non-specific sites on the tissue or slide.

    • Blocking Agent: The choice of blocking agent is critical. Normal serum from the species of the secondary antibody is a common and effective choice.[1][15] For example, if using a goat anti-rabbit secondary, use normal goat serum for blocking.[15]

    • Incubation Time: Increase the blocking incubation time (e.g., to 1-2 hours at room temperature) to ensure all non-specific sites are saturated.[3][16][17]

  • Excessive Antibody Concentration: Using too much primary or secondary antibody is a frequent cause of high background.[2][18]

    • Titration: Perform a careful titration to find the optimal dilution for both your primary and secondary antibodies.[7]

  • Inadequate Washing: Insufficient washing will fail to remove unbound and loosely bound antibodies.[2][16]

    • Procedure: Increase the number and duration of wash steps (e.g., 3-4 washes of 5-10 minutes each) after both primary and secondary antibody incubations.[17][19] Adding a detergent like Tween 20 to the wash buffer can also help.[14]

Table 2: Comparison of Common Blocking Solutions

The optimal blocking buffer can be experiment-dependent. If high background persists, consider trying an alternative.

Blocking AgentConcentrationAdvantagesDisadvantages
Normal Serum 5-10% in PBS/TBSHighly effective at reducing non-specific binding from the secondary antibody.[15]Must match the host species of the secondary antibody.[15]
Bovine Serum Albumin (BSA) 1-5% in PBS/TBSA single-protein blocker, good for many applications.[20] Compatible with phospho-protein detection.[20]Can be less stringent than serum. May contain endogenous IgG that cross-reacts with some secondary antibodies.[20]
Non-Fat Dry Milk 1-5% in PBS/TBSInexpensive and effective for many applications.[20]Incompatible with avidin-biotin systems and can interfere with phospho-specific antibodies.[20][21]
Commercial Blockers VariesOften protein-free or non-mammalian, reducing cross-reactivity.[20][21] High consistency.[21]More expensive than "homemade" solutions.
Experimental Protocols

Protocol 1: Standard Immunofluorescence Staining

This protocol provides a general workflow. Note that steps like antigen retrieval may be required and should be optimized for your specific sample type.

  • Sample Preparation & Fixation:

    • For cultured cells, grow on coverslips. For tissues, prepare cryosections or paraffin-embedded sections.

    • Wash briefly with 1X PBS.

    • Fix with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash 3 times with 1X PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash 3 times with 1X PBS for 5 minutes each.

  • Blocking:

    • Incubate with blocking buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBST) for 1-2 hours at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the this compound primary antibody to its predetermined optimal concentration in antibody diluent (e.g., 1% BSA in PBST).

    • Drain the blocking solution from the samples and apply the primary antibody solution.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash 3 times with PBST (PBS + 0.1% Tween 20) for 5-10 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody to its optimal concentration in antibody diluent.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Final Washes & Mounting:

    • Wash 3 times with PBST for 5-10 minutes each, protected from light.

    • Wash once with PBS to remove detergent.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Seal the edges with nail polish and let it dry.

  • Imaging:

    • Image immediately using a fluorescence or confocal microscope with the appropriate filters for your chosen fluorophore.[14] Store slides at 4°C in the dark.

Protocol 2: Heat-Induced Epitope Retrieval (HIER)

This protocol is for unmasking epitopes in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 times, 5 min each).

    • Immerse in 100% ethanol (2 times, 3 min each).

    • Immerse in 95% ethanol (2 min), 70% ethanol (2 min), and 50% ethanol (2 min).

    • Rinse with distilled water.

  • Heat Retrieval:

    • Pre-heat a staining dish containing the appropriate antigen retrieval buffer (see Table 3) in a pressure cooker, steamer, or microwave to 95-100°C.[8]

    • Immerse the slides in the hot retrieval buffer.

    • Heat for 20-40 minutes (time requires optimization).[8]

    • Remove the container from the heat source and allow it to cool at room temperature for at least 20 minutes with the slides still immersed.[8]

  • Washing:

    • Rinse slides in distilled water, then in 1X PBS or TBS.

    • Proceed with the blocking step of the immunofluorescence protocol.

Table 3: Common Heat-Induced Antigen Retrieval (HIER) Buffers

The optimal buffer pH and composition can depend on the specific antibody and epitope.[22]

Buffer NameCompositionpHTypical Use
Sodium Citrate Buffer 10 mM Sodium Citrate, 0.05% Tween 206.0A widely used, general-purpose retrieval buffer that works for many antigens.[8]
Tris-EDTA Buffer 10 mM Tris Base, 1 mM EDTA, 0.05% Tween 209.0Often provides superior retrieval for nuclear or challenging epitopes.[8]
EDTA Buffer 1 mM EDTA, 0.05% Tween 208.0An alternative to citrate, useful when pH 6.0 is not optimal.[8][22]
Visual Guides and Workflows

The following diagrams illustrate key workflows and concepts for this compound immunofluorescence.

IF_Workflow General Immunofluorescence Workflow A Sample Preparation (Fixation & Permeabilization) B Blocking (e.g., Normal Serum, BSA) A->B C Primary Antibody Incubation (Anti-VaD1) B->C D Wash C->D E Secondary Antibody Incubation (Fluorophore-conjugated) D->E F Final Wash E->F G Mount & Image F->G

Caption: A diagram illustrating the sequential steps of a typical immunofluorescence (IF) protocol.

Troubleshooting_Workflow Troubleshooting Workflow: Signal-to-Noise Issues Start Start: Review IF Image CheckSignal Is the specific signal strong enough? Start->CheckSignal CheckBackground Is the background high? CheckSignal->CheckBackground Yes Weak_Sol1 Increase Ab Concentration or Incubation Time CheckSignal->Weak_Sol1 No High_Sol1 Decrease Ab Concentration CheckBackground->High_Sol1 Yes End Optimal Signal: Clear Signal, Low Background CheckBackground->End No Weak_Sol2 Perform Antigen Retrieval (HIER) Weak_Sol1->Weak_Sol2 Weak_Sol3 Use Signal Amplification Weak_Sol2->Weak_Sol3 Weak_Sol3->CheckSignal High_Sol2 Increase Blocking Time or Change Blocker High_Sol1->High_Sol2 High_Sol3 Increase Wash Steps (Time & Repetitions) High_Sol2->High_Sol3 High_Sol4 Check for Autofluorescence (Use Unstained Control) High_Sol3->High_Sol4 High_Sol4->CheckBackground

Caption: A decision tree for troubleshooting common signal-to-noise problems in IF experiments.

VAD1_Pathway Simplified Role of this compound in Plant Immunity pathogen Pathogen Signal immune_response Plant Immune Response (e.g., Defense Gene Expression) pathogen->immune_response activates cell_death Programmed Cell Death (Hypersensitive Response) immune_response->cell_death can lead to This compound This compound Protein This compound->immune_response negatively regulates This compound->cell_death negatively regulates

References

Technical Support Center: VaD1 Mutant Phenotype Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the VaD1 (VASCULAR ASSOCIATED DEATH 1) mutant.

Frequently Asked Questions (FAQs)

Q1: What is the characteristic phenotype of the this compound mutant?

The this compound loss-of-function mutant in Arabidopsis thaliana exhibits a "lesion mimic" phenotype. This is characterized by the spontaneous formation of hypersensitive response (HR)-like lesions that propagate along the vascular system of the leaves.[1][2][3][4] This phenotype is conditional and often dependent on environmental factors such as light intensity.[4] The mutant also shows constitutive immune responses, including the expression of defense-related genes and increased resistance to certain pathogens.[1][2][3]

Q2: What is the function of the this compound protein?

This compound is a negative regulator of programmed cell death (PCD) and defense responses in plants.[1][2] Its function is to control the propagation of cell death, particularly in response to pathogen attack.[1][2] Overexpression of this compound can suppress the HR cell death and defense gene expression, leading to increased susceptibility to pathogens.[1]

Q3: What are the key functional domains of the this compound protein?

The this compound protein contains two main functional domains:

  • GRAM domain: This domain is predicted to be involved in lipid binding.[1][2][3]

  • VASt domain (this compound Analog of StAR-related lipid transfer): This domain is essential for this compound's function in regulating cell death and its subcellular localization.[1][2] The VASt domain belongs to the Bet v1-like superfamily, which is known to bind hydrophobic ligands.[1]

Q4: How does the this compound phenotype depend on other signaling pathways?

The this compound mutant phenotype is dependent on known components of the plant immune signaling pathway. The development of lesions and constitutive defense responses in this compound are suppressed by mutations in genes such as EDS1 and NPR1.[1][2] The phenotype is also partially dependent on NDR1.[3] This indicates that this compound acts upstream of or in parallel to these signaling components to control cell death propagation.

Troubleshooting Guides

Issue 1: Inconsistent or absent lesion mimic phenotype in this compound mutants.

  • Question: My this compound mutant plants are not showing the expected spontaneous lesions. What could be the reason?

  • Answer: The this compound lesion mimic phenotype is known to be conditional.[4] Here are a few factors to check:

    • Light Conditions: The phenotype is light-dependent. Ensure your plants are grown under sufficient light intensity. Some studies have shown that high light conditions are required to observe the phenotype.[4]

    • Plant Age: Lesions typically appear on adult leaves, while newly emerging leaves may not be affected.[3]

    • Genetic Background: The expressivity of the phenotype can vary between different Arabidopsis ecotypes. Ensure you are using a consistent genetic background.

    • Growth Conditions: Abiotic stresses can sometimes influence the phenotype. Maintain stable and optimal growth conditions (temperature, humidity, and watering).

Issue 2: Difficulty in quantifying cell death in this compound mutants.

  • Question: I am having trouble getting clear and quantifiable results for cell death in my this compound mutant leaves. What can I do?

  • Answer: Visualizing and quantifying cell death can be challenging due to the propagative nature of the lesions.

    • Trypan Blue Staining: This is a common method to stain dead cells. Ensure proper destaining to reduce background and improve contrast.

    • Ion Leakage Measurement: This method quantifies the loss of electrolytes from dead cells and provides a quantitative measure of cell death.

    • Quantitative Analysis of Lesion Area: Use image analysis software (e.g., ImageJ) to quantify the area of lesions on the leaves. This can provide a more objective measure than visual scoring.

Issue 3: High variability in defense gene expression data from this compound mutants.

  • Question: My qRT-PCR results for defense genes (e.g., PR-1) in this compound mutants are highly variable between biological replicates. How can I improve the consistency?

  • Answer: High variability can be due to the stochastic nature of lesion formation.

    • Synchronized Tissue Collection: Sample leaves at a consistent developmental stage and at a specific time point after the initiation of lesion-promoting conditions.

    • Pooling Samples: For each biological replicate, pool tissue from multiple plants to average out the variation in lesion development.

    • Use of Reference Genes: Ensure you are using multiple stable reference genes for normalization in your qRT-PCR analysis.

Quantitative Data Summary

Table 1: Effect of eds1 and ndr1 Mutations on Lesion Formation in this compound Mutant Background

GenotypeTime to Lesion Appearance (days post-germination)Percentage of Plants with Lesions (at 21 days)
This compound~14100%
This compound eds1Delayed by 6-7 daysSignificantly reduced
This compound ndr1Delayed by 3-4 daysSlightly reduced

Data compiled from information presented in[3][5]

Table 2: Pathogen Growth in Wild-Type vs. This compound Mutant Plants

Plant GenotypePathogen StrainPathogen Growth (cfu/cm²)Fold Difference (WT vs. This compound)
Wild-Type (Ws-4)Pseudomonas syringae pv. tomato DC3000 (virulent)~10⁷
This compoundPseudomonas syringae pv. tomato DC3000 (virulent)~10⁵ - 10⁶25 to 250-fold decrease

Data represents typical results as described in[3]

Experimental Protocols

1. Growth Conditions for Inducing the this compound Phenotype

  • Plant Material: Arabidopsis thaliana homozygous for the this compound mutation.

  • Growth Medium: Standard soil mix or Murashige and Skoog (MS) medium.

  • Light Cycle: 16 hours light / 8 hours dark photoperiod.

  • Light Intensity: High light conditions (e.g., 150-200 µmol m⁻² s⁻¹) are often required to consistently induce the lesion mimic phenotype.

  • Temperature: 22-24°C.

  • Observation: Monitor plants daily for the appearance of lesions, typically starting from the adult leaves around 2-3 weeks after germination.

2. Trypan Blue Staining for Cell Death Visualization

  • Harvest leaves and infiltrate them with a lactophenol-trypan blue solution (10 mL lactic acid, 10 mL glycerol, 10 g phenol, 10 mg trypan blue, dissolved in 10 mL distilled water).

  • Boil the samples for 2-3 minutes in a water bath.

  • Allow the samples to cool to room temperature.

  • Destain the leaves by incubating them in a chloral hydrate solution (2.5 g/mL in water) until the chlorophyll is removed. This may take several hours to days, with changes of the destaining solution.

  • Visualize the stained dead cells (blue) under a microscope.

3. Agrobacterium-mediated Transient Expression in Nicotiana benthamiana

  • Grow N. benthamiana plants for 4-6 weeks.

  • Infiltrate the leaves with a suspension of Agrobacterium tumefaciens carrying the construct of interest (e.g., 35S::this compound-GFP).

  • Co-infiltrate with an Agrobacterium strain carrying a gene that induces an HR (e.g., AvrPto) to test the suppressive effect of this compound.

  • Observe the infiltrated leaf area for the development of the HR (cell death) over the next 2-5 days.

  • Quantify the HR by visual scoring or by measuring ion leakage.

Visualizations

Caption: this compound signaling pathway in plant immunity.

VaD1_Phenotype_Analysis_Workflow start Start: Grow this compound mutant and wild-type plants phenotype Phenotypic Analysis (Lesion scoring, photography) start->phenotype cell_death Cell Death Quantification (Trypan blue, ion leakage) phenotype->cell_death gene_expression Gene Expression Analysis (qRT-PCR for defense genes) phenotype->gene_expression pathogen_assay Pathogen Growth Assay phenotype->pathogen_assay data_analysis Data Analysis and Interpretation cell_death->data_analysis gene_expression->data_analysis pathogen_assay->data_analysis end Conclusion data_analysis->end

Caption: Experimental workflow for this compound mutant phenotype analysis.

VaD1_Suppressor_Screen_Logic start Start: this compound mutant (lesion phenotype) mutagenesis Mutagenesis (e.g., EMS) start->mutagenesis m2_screen Screen M2 Generation for suppression of lesions mutagenesis->m2_screen selection Select individuals with wild-type phenotype m2_screen->selection backcross Backcross to parental This compound mutant selection->backcross genetic_analysis Genetic Analysis of F2 (Segregation ratio) backcross->genetic_analysis mapping Gene Mapping and Identification of Suppressor Locus genetic_analysis->mapping

References

Technical Support Center: Refining VaD1 Activity Assay Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is based on general principles of enzyme assay development and troubleshooting. "VaD1" is used as a placeholder for a hypothetical enzyme. The specific conditions for your enzyme of interest may vary and require empirical determination.

Troubleshooting Guide

This guide addresses common issues encountered during the development and execution of a this compound activity assay.

Issue Possible Causes Solutions
No or Very Low this compound Activity 1. Inactive Enzyme: The this compound enzyme may have denatured due to improper storage or handling.1. Ensure the enzyme is stored at the recommended temperature and handled on ice. Perform a protein concentration assay (e.g., Bradford or BCA) to confirm the presence of protein. Run a positive control if available.
2. Incorrect Assay Buffer: The pH, ionic strength, or co-factor concentration of the buffer may not be optimal for this compound activity.[1][2]2. Systematically vary the pH of the assay buffer to determine the optimal pH for this compound. Test a range of salt concentrations (e.g., 50-200 mM NaCl). Ensure all necessary co-factors are present at saturating concentrations.
3. Substrate Degradation: The substrate may be unstable under the assay conditions.3. Prepare fresh substrate solution before each experiment. Protect the substrate from light if it is light-sensitive.
4. Inhibitor Contamination: The enzyme preparation or one of the assay reagents may be contaminated with an inhibitor.4. Use high-purity reagents. If possible, purify the this compound enzyme further.
High Background Signal 1. Substrate Autohydrolysis: The substrate may be spontaneously breaking down without enzymatic activity.1. Run a "no-enzyme" control (all assay components except this compound) to measure the rate of autohydrolysis. Subtract this rate from the rate of the enzymatic reaction.
2. Contaminating Enzyme Activity: The sample may contain other enzymes that can act on the substrate.[3]2. If using a crude lysate, consider purifying this compound. If the contaminating enzyme is known, use a specific inhibitor for it.
3. Detection Reagent Instability: The reagent used to detect the product may be unstable or react with other components in the assay.3. Prepare detection reagents fresh. Run a "no-substrate" control to check for reactions with other assay components.
Poor Reproducibility 1. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.[4]1. Use calibrated pipettes. Prepare a master mix of reagents to minimize pipetting steps. Pipette larger volumes when possible.
2. Temperature Fluctuations: Enzyme activity is highly sensitive to temperature changes.[2]2. Pre-incubate all reagents at the assay temperature. Use a temperature-controlled plate reader or water bath.
3. Incomplete Mixing: Reagents may not be thoroughly mixed in the assay wells.3. Mix the contents of the wells by gently pipetting up and down or by using a plate shaker.
4. Edge Effects: Evaporation from the outer wells of a microplate can concentrate reactants and alter reaction rates.[2]4. Avoid using the outer wells of the plate. Fill the outer wells with water or buffer to create a humidity barrier.
Non-Linear Reaction Progress 1. Substrate Depletion: The substrate concentration is being significantly depleted during the course of the assay.1. Reduce the enzyme concentration or the reaction time to ensure that less than 10-15% of the substrate is consumed.[5]
2. Product Inhibition: The product of the reaction is inhibiting this compound activity.2. Measure the initial velocity of the reaction where the product concentration is still low.
3. Enzyme Instability: The this compound enzyme is losing activity over the course of the assay.3. Add stabilizing agents to the buffer, such as glycerol or BSA. Perform the assay at a lower temperature.

Frequently Asked Questions (FAQs)

???+ question "How do I determine the optimal pH for my this compound activity assay?"

???+ question "What is the importance of optimizing the temperature of the assay?"

???+ question "How do I determine the optimal substrate concentration?"

???+ question "What are the essential controls to include in my this compound activity assay?"

???+ question "My standard curve is not linear. What should I do?"

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Activity
  • Prepare a series of assay buffers with different pH values (e.g., 0.1 M citrate buffer for pH 4.0, 5.0, 6.0; 0.1 M phosphate buffer for pH 6.0, 7.0, 8.0; 0.1 M Tris-HCl buffer for pH 8.0, 9.0).

  • For each pH value, set up a reaction mixture containing the assay buffer, a fixed concentration of this compound substrate, and any necessary co-factors.

  • Initiate the reaction by adding a fixed amount of this compound enzyme.

  • Incubate the reaction at a constant temperature for a fixed period.

  • Stop the reaction (if necessary) and measure the amount of product formed using a suitable detection method.

  • Plot the enzyme activity (rate of product formation) against the pH to determine the optimal pH.

Protocol 2: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)
  • Prepare a series of dilutions of the this compound substrate in the optimized assay buffer.

  • Set up reaction mixtures containing a fixed concentration of this compound enzyme and varying concentrations of the substrate.

  • Initiate the reactions and measure the initial velocity (the linear phase of the reaction) for each substrate concentration.

  • Plot the initial velocity (v) versus the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax. Alternatively, use a linear transformation of the data, such as a Lineweaver-Burk plot (1/v vs. 1/[S]).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) prep_plate Prepare Assay Plate prep_reagents->prep_plate add_reagents Add Reagents to Plate prep_plate->add_reagents initiate_reaction Initiate Reaction (Add Enzyme) add_reagents->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate stop_reaction Stop Reaction (Optional) incubate->stop_reaction measure_signal Measure Signal (e.g., Absorbance) stop_reaction->measure_signal calculate_activity Calculate this compound Activity measure_signal->calculate_activity analyze_data Analyze and Plot Data calculate_activity->analyze_data

Caption: A typical experimental workflow for a this compound activity assay.

signaling_pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects stimulus External Stimulus receptor Receptor Activation stimulus->receptor VaD1_inactive Inactive this compound receptor->VaD1_inactive Activates VaD1_active Active this compound VaD1_inactive->VaD1_active substrate Substrate VaD1_active->substrate Acts on product Product substrate->product cellular_response Cellular Response product->cellular_response

Caption: A hypothetical signaling pathway involving this compound activation.

References

avoiding non-specific binding in VaD1 co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Researchers: The term "VaD1" refers to at least two distinct proteins in scientific literature: a regulator of cell death in Arabidopsis thaliana and a DEAD-box RNA helicase in Cryptococcus neoformans. While the troubleshooting principles outlined below are broadly applicable, the optimal conditions for your co-immunoprecipitation (co-IP) experiment will depend on the specific this compound protein you are studying. Please consider the origin of your this compound protein when applying these guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding in a this compound co-immunoprecipitation experiment?

Non-specific binding in co-IP can arise from several factors, including proteins binding directly to the immunoprecipitation beads, the antibody, or other components of the immune complex. This can be due to charge interactions, hydrophobic surfaces, or contamination from the sample itself.[1]

Q2: How can I be sure that the proteins I've pulled down are specific interaction partners of this compound?

To confirm the specificity of the interaction, it is crucial to include proper controls in your experiment. An essential control is an isotype control, which involves using a non-immune antibody of the same isotype as your anti-VaD1 antibody.[2] Any proteins that appear in both the this compound co-IP and the isotype control are likely non-specific binders.

Q3: My anti-VaD1 antibody is co-eluting with my protein of interest and interfering with downstream analysis. How can I prevent this?

Antibody co-elution, particularly the heavy and light chains, can obscure results in subsequent analyses like Western blotting. To prevent this, you can covalently crosslink the antibody to the Protein A/G beads before adding the cell lysate.[2] This ensures that the antibody remains bound to the beads during the elution step.

Q4: I am not detecting any interacting partners with my this compound co-IP. What could be the reason?

Several factors could lead to a lack of detected interactors. The interaction between this compound and its partners might be transient or weak, and the lysis or wash conditions may be too stringent, causing the dissociation of the protein complex.[3] Conversely, the expression level of this compound or its binding partners in the sample might be too low.[4]

Troubleshooting Guides for Non-Specific Binding

High background due to non-specific binding is a common challenge in co-IP experiments. The following guides provide a systematic approach to troubleshoot and optimize your this compound co-IP protocol.

Guide 1: Optimizing Lysis and Wash Buffers

The composition of your lysis and wash buffers is critical for preserving specific protein-protein interactions while minimizing non-specific binding.

Problem: Excessive background bands are observed in the co-IP eluate.

Troubleshooting Steps:

  • Evaluate Lysis Buffer Detergent: The choice of detergent is crucial. For co-IP, non-ionic detergents (e.g., NP-40, Triton X-100) are generally preferred over ionic detergents (e.g., SDS), as they are less likely to disrupt protein-protein interactions.[2][5]

  • Adjust Salt Concentration: Increasing the salt concentration (e.g., NaCl) in your wash buffer can help to disrupt non-specific ionic interactions.[6][7] It is advisable to test a range of salt concentrations to find the optimal balance.

  • Incorporate Non-ionic Detergents in Wash Buffer: Including a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) in the wash buffer can help to reduce non-specific hydrophobic interactions.[1][6]

  • Increase the Number and Duration of Washes: Performing additional wash steps or increasing the incubation time during washes can effectively remove loosely bound, non-specific proteins.[8][9]

Quantitative Data Summary: Lysis & Wash Buffer Optimization

ParameterStandard ConditionOptimization Strategy 1 (Low Stringency)Optimization Strategy 2 (Medium Stringency)Optimization Strategy 3 (High Stringency)
Detergent (Lysis) 1% Triton X-1000.5% NP-401% NP-401% Triton X-100 + 0.1% SDS
NaCl (Wash) 150 mM100 mM250 mM500 mM
Detergent (Wash) 0.1% Tween-200.05% Tween-200.1% Triton X-1000.5% Triton X-100
Number of Washes 3245

Note: The optimal conditions should be determined empirically for the specific this compound protein and its interacting partners.

Guide 2: Pre-Clearing Lysate and Antibody Optimization

Proper preparation of the cell lysate and using the right amount of antibody are key to a clean co-IP.

Problem: Non-specific proteins are binding to the beads or the antibody.

Troubleshooting Steps:

  • Pre-clear the Lysate: Before adding the specific anti-VaD1 antibody, incubate the cell lysate with beads alone (or with a non-specific IgG).[2][10] This step will capture proteins that non-specifically bind to the beads, thereby reducing background in the final eluate.

  • Titrate the Antibody: Using too much antibody can lead to increased non-specific binding.[4] Perform a titration experiment to determine the minimal amount of antibody required to efficiently immunoprecipitate this compound.

  • Use High-Affinity, Purified Antibodies: Ensure that the anti-VaD1 antibody used is of high specificity and affinity. Affinity-purified antibodies are recommended to minimize cross-reactivity.[2][4]

  • Isotype Control: Always include an isotype control (an antibody of the same class and from the same species that does not target this compound) to differentiate between specific and non-specific binding.[2][10]

Quantitative Data Summary: Antibody and Pre-clearing Optimization

ParameterCondition 1Condition 2Condition 3Condition 4
Pre-clearing NoYes (Beads only)Yes (Isotype IgG)Yes (Beads + Isotype IgG)
Antibody Amount 5 µg2.5 µg1 µg0.5 µg
Incubation Time 4 hours2 hours1 hourOvernight (4°C)

Note: These are starting points for optimization and may need to be adjusted based on the specific antibody and protein concentrations.

Experimental Protocols

Detailed Co-Immunoprecipitation Protocol for this compound

This protocol provides a general framework that should be optimized for your specific experimental conditions.

1. Cell Lysis

  • Wash cells with ice-cold PBS.

  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[2][5]

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

2. Pre-Clearing the Lysate

  • Add 20-30 µL of Protein A/G beads to 1 mg of cell lysate.

  • Incubate with gentle rotation for 1 hour at 4°C.

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the beads.

3. Immunoprecipitation

  • Add the optimized amount of anti-VaD1 antibody to the pre-cleared lysate.

  • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Add 30-50 µL of pre-washed Protein A/G beads.

  • Incubate with gentle rotation for another 1-2 hours at 4°C.

4. Washing

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Discard the supernatant.

  • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with adjusted salt and detergent concentrations). Invert the tube several times during each wash.

5. Elution

  • After the final wash, remove all supernatant.

  • Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes. Alternatively, use a gentle elution buffer (e.g., 0.1 M glycine, pH 2.5) if you need to preserve protein activity.[5][11]

  • Pellet the beads and collect the supernatant containing the eluted proteins for downstream analysis.

Visualizations

co_IP_Workflow cluster_lysate Cell Lysate Preparation cluster_preclear Pre-Clearing cluster_ip Immunoprecipitation cluster_wash_elute Washing & Elution CellCulture Cell Culture/Tissue Lysis Lysis Buffer CellCulture->Lysis Add CellLysate Cell Lysate Lysis->CellLysate Generate Beads Protein A/G Beads CellLysate->Beads Incubate & Centrifuge PreClearedLysate Pre-Cleared Lysate Beads->PreClearedLysate Collect Supernatant Antibody Anti-VaD1 Antibody PreClearedLysate->Antibody Add ImmuneComplex Immune Complex Formation Antibody->ImmuneComplex Incubate BeadCapture Bead Capture ImmuneComplex->BeadCapture Add Beads Wash Wash Beads BeadCapture->Wash Repeat 3-5x Elution Elution Wash->Elution Analysis Downstream Analysis (e.g., Western Blot, MS) Elution->Analysis

Caption: Experimental workflow for this compound co-immunoprecipitation.

Troubleshooting_Logic Start High Non-Specific Binding in this compound Co-IP Cause1 Binding to Beads Start->Cause1 Cause2 Binding to Antibody Start->Cause2 Cause3 Suboptimal Buffers Start->Cause3 Sol1 Pre-clear Lysate Cause1->Sol1 Sol2 Titrate Antibody Cause2->Sol2 Sol3 Use Isotype Control Cause2->Sol3 Sol4 Optimize Wash Buffer (Salt/Detergent) Cause3->Sol4 Sol5 Increase Wash Steps Cause3->Sol5

Caption: Troubleshooting logic for non-specific binding in co-IP.

References

Technical Support Center: Statistical Analysis of Vascular Dementia (VaD) Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Statistical Analysis of Vascular Dementia (VaD) Experimental Data. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common statistical challenges and methodologies in VaD research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support the rigorous analysis of your experimental data.

I. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the statistical analysis of VaD experimental data.

Question: My baseline cognitive scores between treatment and placebo groups are significantly different. How do I handle this in my analysis?

Answer: Baseline imbalances, though ideally minimized by randomization, can occur. It is crucial to account for these differences to avoid biased results.

  • Recommended Approach: Use Analysis of Covariance (ANCOVA). In this model, the baseline score is included as a covariate, the post-treatment score as the dependent variable, and the treatment group as the independent variable. This adjusts the post-treatment means for the baseline differences.

  • Alternative for Longitudinal Data: For studies with multiple follow-up assessments, a mixed-effects model for repeated measures (MMRM) is recommended. This model can include baseline score as a covariate and appropriately handle the correlation between repeated measurements on the same individual.

Question: My neuropsychological test data is not normally distributed. Can I still use parametric tests like t-tests or ANOVA?

  • Assessment of Normality: First, visually inspect the data using histograms and Q-Q plots, and use statistical tests like the Shapiro-Wilk test to formally assess normality.

  • Data Transformation: If the data is skewed, you might consider transformations (e.g., log, square root) to achieve a more normal distribution.

  • Non-Parametric Alternatives: If transformation is not effective or appropriate, use non-parametric tests. For comparing two independent groups, the Mann-Whitney U test is the alternative to the independent t-test. For comparing two related groups, the Wilcoxon signed-rank test is used instead of the paired t-test. For comparing more than two independent groups, the Kruskal-Wallis test is the alternative to ANOVA.

Question: A significant portion of my data is missing, especially at later time points in my longitudinal study. What is the best way to handle this?

Answer: Missing data is a common problem in longitudinal dementia studies due to patient dropout or missed visits. The method used to handle missing data can significantly impact the results.

  • Avoid Simple Deletion: Listwise deletion (complete case analysis) is generally not recommended as it can introduce bias if the data is not missing completely at random (MCAR) and it reduces statistical power.

  • Modern Imputation Methods: For data that is likely missing at random (MAR), multiple imputation (MI) is a robust method. A popular algorithm for this is Multivariate Imputation by Chained Equations (MICE). MI creates multiple complete datasets, analyzes each one, and then pools the results.

  • Model-Based Approaches: Mixed-effects models for repeated measures (MMRM) are also well-suited for longitudinal data with missing values under the MAR assumption. These models use all available data for each participant and do not require imputation.

Question: How do I determine the appropriate sample size for my VaD clinical trial?

Answer: An adequate sample size is crucial for ensuring that a study has sufficient statistical power to detect a true treatment effect.

  • Key Components of Sample Size Calculation:

    • Effect Size: The expected magnitude of the difference between treatment and control groups. This can be estimated from previous studies or pilot data.

    • Standard Deviation: The variability of the outcome measure.

    • Statistical Power (1 - β): The probability of detecting a true effect (typically set at 80% or 90%).

    • Significance Level (α): The probability of a Type I error (falsely rejecting the null hypothesis), usually set at 0.05.

  • Considerations for VaD: Due to the heterogeneity of VaD, a larger sample size may be required compared to more homogeneous conditions. The choice of the primary outcome measure will also significantly influence the required sample size.

II. Data Presentation: Quantitative Data Summary

Clear and concise presentation of quantitative data is essential for interpretation and comparison.

Table 1: Sample Size Calculation for a Hypothetical 12-Month VaD Clinical Trial

Primary Outcome MeasureAssumed Mean Annual Decline (Placebo)Assumed Treatment Effect (% Reduction in Decline)Standard Deviation of ChangeRequired Sample Size per Arm (80% Power, α=0.05)
ADAS-Cog 113.5 points25%4.0206
MMSE1.5 points30%2.5275
CDR-SB1.0 point30%1.2148
Hippocampal Volume1.5%25%1.0%126

Note: These are hypothetical values for illustrative purposes. Actual calculations should be based on data from relevant literature or pilot studies.

Table 2: Summary of Neuropsychological Test Performance in VaD vs. Alzheimer's Disease (AD)

Cognitive DomainTest ExamplePerformance in VaD vs. AD
Executive Function Trail Making Test Part BGenerally more impaired in VaD.[1]
Processing Speed Symbol Digit Modalities TestOften significantly slower in VaD.
Episodic Memory Rey Auditory Verbal Learning Test (RAVLT)Typically less impaired in VaD compared to AD, especially on recognition tasks.[1][2]
Language Boston Naming TestCan be impaired in both, but patterns may differ.
Visuospatial Function Clock Drawing TestImpairments are common in both conditions.

III. Experimental Protocols: Detailed Methodologies

This section provides detailed protocols for key statistical analyses in VaD research.

Protocol 1: Longitudinal Analysis of Cognitive Data using a Mixed-Effects Model for Repeated Measures (MMRM)

  • Data Structuring: Organize the data in a "long" format, with each row representing a single observation for a subject at a specific time point. The dataset should include a subject identifier, time variable, treatment group, the cognitive outcome score, and any relevant covariates (e.g., baseline score, age, education).

  • Model Specification:

    • Fixed Effects: Include terms for treatment group, time, and the treatment-by-time interaction. The interaction term is crucial for assessing whether the change in the cognitive score over time differs between the treatment and control groups. Also, include baseline score as a covariate.

    • Random Effects: At a minimum, include a random intercept for each subject to account for individual differences at baseline. A random slope for time can also be included to allow each subject to have their own trajectory of change.

    • Covariance Structure: Specify the covariance structure for the repeated measures within subjects. Common choices include unstructured (most flexible but requires more data), autoregressive (assumes correlations decrease as the time between measurements increases), and compound symmetry (assumes constant correlation between all time points). Model fit statistics (e.g., AIC, BIC) can be used to select the best-fitting structure.

  • Model Fitting and Interpretation: Fit the model using statistical software (e.g., R, SAS, SPSS). The primary result of interest is typically the p-value for the treatment-by-time interaction. A significant interaction indicates that the treatment had a significant effect on the rate of cognitive change over time.

  • Reporting: Report the estimated means and standard errors for each group at each time point, the estimated difference between groups at the final time point with its 95% confidence interval, and the p-value for the treatment-by-time interaction.

Protocol 2: Statistical Analysis of White Matter Hyperintensity (WMH) Volume

  • Image Acquisition and Processing:

    • Acquire high-resolution T2-weighted FLAIR (Fluid-Attenuated Inversion Recovery) MRI scans.

    • Use a validated automated or semi-automated software to segment WMH lesions and calculate their volume.[3] Ensure consistent processing pipelines across all scans.

  • Data Preparation:

    • Normalize the WMH volume by the total intracranial volume (TIV) to account for differences in head size.

    • Check the distribution of the normalized WMH volume. It is often highly skewed, so a log transformation is frequently applied to achieve a more normal distribution.

  • Statistical Analysis:

    • Cross-sectional Analysis: To compare WMH volume between groups (e.g., VaD vs. healthy controls), use an independent t-test (if normally distributed after transformation) or a Mann-Whitney U test (if non-normally distributed). To examine the association between WMH volume and a continuous variable (e.g., cognitive score), use Pearson's correlation (for linear relationships and normal data) or Spearman's rank correlation (for non-linear relationships or non-normal data). Multiple linear regression can be used to assess the association while controlling for covariates (e.g., age, sex, hypertension).

    • Longitudinal Analysis: To analyze the change in WMH volume over time, use a linear mixed-effects model similar to the one described for cognitive data. The change in log-transformed, TIV-normalized WMH volume would be the dependent variable.

IV. Mandatory Visualization: Diagrams

Diagram 1: Statistical Analysis Workflow for a VaD Clinical Trial

G cluster_0 Data Preparation cluster_1 Baseline Analysis cluster_2 Primary Efficacy Analysis cluster_3 Secondary & Safety Analysis Data Cleaning Data Cleaning Missing Data Imputation Missing Data Imputation Data Cleaning->Missing Data Imputation Check Assumptions Check Assumptions Missing Data Imputation->Check Assumptions Demographics Demographics Check Assumptions->Demographics Clinical Characteristics Clinical Characteristics Check Assumptions->Clinical Characteristics Longitudinal Model (MMRM) Longitudinal Model (MMRM) Check Assumptions->Longitudinal Model (MMRM) ANCOVA (if single endpoint) ANCOVA (if single endpoint) Check Assumptions->ANCOVA (if single endpoint) Secondary Outcomes Secondary Outcomes Longitudinal Model (MMRM)->Secondary Outcomes ANCOVA (if single endpoint)->Secondary Outcomes Adverse Events Adverse Events Secondary Outcomes->Adverse Events

Caption: Workflow for statistical analysis in a VaD clinical trial.

Diagram 2: Decision Tree for Handling Missing Data in VaD Research

G Start Missing Data Identified Q1 What is the pattern of missingness? Start->Q1 Q2 Is the proportion of missing data high (>40%)? Q1->Q2 MAR / MNAR A4 Complete Case Analysis (use with caution) Q1->A4 MCAR Q3 Is the data longitudinal? Q2->Q3 No A3 Consider sensitivity analyses with different assumptions Q2->A3 Yes A1 Multiple Imputation (MICE) Q3->A1 No A2 Mixed-Effects Model (MMRM) Q3->A2 Yes

Caption: Decision tree for selecting a method to handle missing data.

References

Validation & Comparative

Unraveling the VaD1 Interactome: A Guide to Investigating Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions (PPIs) is fundamental to elucidating biological pathways and identifying potential therapeutic targets. This guide focuses on the current knowledge of VaD1 PPIs and provides a framework for their experimental validation.

Currently, direct, experimentally confirmed protein-protein interactions for this compound (Vascular Associated Death 1) are not extensively documented in publicly available literature. This compound is recognized as a key regulator of programmed cell death and defense responses in plants, particularly in Arabidopsis thaliana.[1][2][3][4] Its function is linked to the hypersensitive response, a form of localized cell death that prevents the spread of pathogens.[1] While direct binding partners remain to be definitively identified, genetic studies have placed this compound in a signaling pathway with other critical defense-related proteins.

Known Genetic and Functional Interactions

Genetic analyses have revealed that the phenotype of this compound mutants is dependent on other key components of the plant immune system, suggesting functional relationships. These include:

  • EDS1 (Enhanced Disease Susceptibility 1): A central regulator of plant defense signaling.

  • NDR1 (Non-race specific Disease Resistance 1): A protein required for resistance mediated by a specific class of disease resistance proteins.

The this compound mutant's spontaneous cell death phenotype is influenced by the presence and function of EDS1 and NDR1, indicating that this compound operates within these signaling cascades.[1] However, it is important to note that these are genetic dependencies, and do not necessarily signify direct physical interaction. A suppressor screen of the this compound mutant has been suggested as a method to identify additional components of its signaling pathway.

Quantitative Data on this compound Protein-Protein Interactions

As of the latest literature review, there is no available quantitative data, such as binding affinities (e.g., Kd values) or kinetic parameters, for direct protein-protein interactions involving this compound.

Interacting ProteinMethod of DetectionBinding Affinity (Kd)Source
Not Yet Identified---Not Available---

Experimental Protocols for Identifying this compound Interactors

To identify and confirm potential this compound protein-protein interactions, two widely-used and robust techniques are Co-Immunoprecipitation (Co-IP) and Yeast Two-Hybrid (Y2H) screening.

Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to identify in vivo protein interactions. The principle is to use an antibody to capture a specific protein of interest ("bait"), and then detect other proteins ("prey") that are bound to it.

Detailed Methodology:

  • Protein Extraction:

    • Grow Arabidopsis thaliana seedlings (wild-type or expressing an epitope-tagged this compound) under desired conditions (e.g., with and without pathogen elicitor treatment).

    • Harvest and grind the tissue to a fine powder in liquid nitrogen.

    • Resuspend the powder in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors). The buffer composition is critical to preserve native protein interactions.[5][6][7][8]

    • Centrifuge to pellet cell debris and collect the supernatant containing the total protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to this compound (or the epitope tag) overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic or agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant.

    • Wash the beads multiple times with wash buffer (similar to lysis buffer but with lower detergent concentration) to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Identify the co-precipitated proteins by Western blotting using an antibody against a suspected interacting partner or by mass spectrometry for the discovery of novel interactors.[9][10][11]

CoIP_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis PlantTissue Plant Tissue Lysate Protein Lysate PlantTissue->Lysate Non-denaturing Lysis Buffer Complex This compound-Interactor Complex Lysate->Complex Incubate Antibody Anti-VaD1 Antibody Antibody->Complex Beads Protein A/G Beads Wash Wash Beads Beads->Wash Complex->Beads Capture Elute Elute Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Analysis Western Blot or Mass Spectrometry SDS_PAGE->Analysis

Co-Immunoprecipitation Workflow for this compound.

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a genetic method used to discover binary protein-protein interactions in vivo. It relies on the reconstitution of a functional transcription factor.

Detailed Methodology:

  • Vector Construction:

    • Clone the full-length coding sequence of this compound into a "bait" vector (e.g., pGBKT7), which fuses this compound to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).

    • Construct a "prey" library by cloning cDNAs from Arabidopsis (ideally from tissue where this compound is active) into a prey vector (e.g., pGADT7), fusing them to the activation domain (AD) of the transcription factor.[12][13][14]

  • Yeast Transformation and Mating:

    • Transform the bait plasmid into a yeast strain of one mating type (e.g., MATa).

    • Transform the prey library into a yeast strain of the opposite mating type (e.g., MATα).

    • Mate the bait and prey strains to generate diploid yeast cells containing both plasmids.

  • Selection and Screening:

    • Plate the diploid yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine). Only yeast cells where the bait and prey proteins interact will be able to grow. The interaction brings the DBD and AD into proximity, reconstituting the transcription factor and activating the expression of reporter genes (e.g., HIS3, ADE2, lacZ) that allow growth on selective media and colorimetric screening.[15]

  • Identification of Interactors:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA insert in the prey plasmid to identify the protein that interacts with this compound.

Y2H_Signaling_Pathway cluster_no_interaction No Interaction cluster_interaction Interaction Bait_NI Bait (this compound-DBD) UAS_NI UAS Bait_NI->UAS_NI Prey_NI Prey (Library-AD) Reporter_NI Reporter Gene Transcription_NI No Transcription Bait_I Bait (this compound-DBD) UAS_I UAS Bait_I->UAS_I Prey_I Prey (Interactor-AD) Prey_I->Bait_I Interaction Reporter_I Reporter Gene UAS_I->Reporter_I Activation Transcription_I Transcription

Yeast Two-Hybrid Principle for this compound.

This compound Signaling Context

While direct physical interactors are unknown, this compound functions within a broader signaling network that controls plant immunity.

VaD1_Signaling Pathogen Pathogen Effector R_Protein Resistance (R) Protein Pathogen->R_Protein Recognition NDR1 NDR1 R_Protein->NDR1 Signal EDS1 EDS1 R_Protein->EDS1 Signal This compound This compound NDR1->this compound Functional Link EDS1->this compound Functional Link PCD Programmed Cell Death (Hypersensitive Response) This compound->PCD Negative Regulation Immunity Immunity PCD->Immunity Contributes to

Known Functional Links of this compound in Plant Defense.

References

Unraveling the Functional Landscape of VaD1 and Its Paralogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

VASCULAR ASSOCIATED DEATH 1 (VaD1) is a key regulator of programmed cell death and defense responses within the vascular tissues of Arabidopsis thaliana. Its unique domain architecture, featuring a GRAM domain and a VASt domain, places it within a functionally diverse family of proteins that span across species, from yeast to humans. This guide provides a comprehensive comparison of this compound with its notable paralogs, the human GRAMD1 protein family (GRAMD1A, GRAMD1B, and GRAMD1C) and the yeast YSP2 protein. By examining their functional and structural similarities and differences, we aim to illuminate their conserved roles and specialized adaptations in lipid transport and cell fate regulation.

Functional Comparison of this compound and Its Paralogs

This compound and its paralogs share a common theme of being involved in lipid homeostasis and cell death pathways. However, the specific contexts and molecular mechanisms of their functions exhibit significant divergence, reflecting their adaptation to the unique cellular environments of plants, yeast, and mammals.

  • Arabidopsis thaliana this compound: In plants, this compound acts as a negative regulator of programmed cell death, specifically in the propagation of hypersensitive response-like lesions.[1][2] Its role is crucial in managing the plant's immune response to pathogens.[1][3] While the precise lipid ligands of this compound are not fully characterized, its GRAM and VASt domains suggest a role in lipid binding and transport, likely influencing membrane-associated signaling events that control cell death.[1][4]

  • Human GRAMD1 Proteins (GRAMD1A, GRAMD1B, GRAMD1C): These proteins are key players in non-vesicular cholesterol transport between the endoplasmic reticulum (ER) and the plasma membrane.[5][6][7] They are essential for maintaining cholesterol homeostasis.[8][9] The GRAM domain of these proteins acts as a sensor for accessible cholesterol in the plasma membrane, while the StART-like (VASt) domain is responsible for cholesterol transport.[6][10] Dysregulation of GRAMD1 proteins has been implicated in various human diseases, highlighting their importance in cellular health.[11]

  • Yeast YSP2: In Saccharomyces cerevisiae, YSP2 is a sterol-binding protein located at membrane contact sites and is involved in the retrograde transport of sterols from the plasma membrane to the ER.[12] It also plays a role in inducing programmed cell death in response to certain stimuli like amiodarone and intracellular acidification.[2][3] This dual functionality underscores the ancient link between lipid metabolism and cell death regulation.

Quantitative Data Summary

The following tables summarize the available quantitative data for the human GRAMD1 paralogs, focusing on their cholesterol binding and transport properties. Direct comparative quantitative data for Arabidopsis this compound and yeast YSP2 in these specific assays is not currently available in the literature.

Table 1: Cholesterol Binding Affinity of Human GRAMD1 StART Domains

ProteinLigandBinding Affinity (Kd)Reference
GRAMD1A22-NBD-cholesterol~150 nM[13]
GRAMD1B22-NBD-cholesterol~170 nM[13]
GRAMD1C22-NBD-cholesterol~190 nM[13]

Table 2: In Vitro Cholesterol Transport Rate of Human GRAMD1 Proteins

ProteinTransport Rate (molecules/minute)Reference
GRAMD1b~1[6]
GRAMD1c~1[6]

Signaling and Functional Pathways

The signaling pathways involving this compound and its paralogs highlight their roles as critical nodes in cellular decision-making processes, integrating signals from lipid metabolism to control cell fate.

signaling_pathway cluster_plant Arabidopsis thaliana cluster_human Human cluster_yeast Yeast Pathogen Pathogen Infection This compound This compound Pathogen->this compound inhibits PCD Programmed Cell Death This compound->PCD negatively regulates PM_Cholesterol Plasma Membrane Cholesterol GRAMD1 GRAMD1 (A, B, C) PM_Cholesterol->GRAMD1 senses ER_Cholesterol Endoplasmic Reticulum Cholesterol GRAMD1->ER_Cholesterol transports to Homeostasis Cholesterol Homeostasis ER_Cholesterol->Homeostasis maintains Stress Stress Stimuli (e.g., Amiodarone) YSP2 YSP2 Stress->YSP2 Sterol_Transport Sterol Transport YSP2->Sterol_Transport regulates PCD_Yeast Programmed Cell Death YSP2->PCD_Yeast induces

Figure 1. Signaling pathways of this compound and its paralogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the findings discussed in this guide. Below are protocols for key experiments used to characterize the function of these proteins.

Liposome-Binding Assay

This assay is used to determine the ability of a protein to interact with lipid membranes of specific compositions.

Methodology:

  • Liposome Preparation: Small unilamellar vesicles (SUVs) are prepared by drying a lipid mixture of the desired composition under a stream of nitrogen gas, followed by rehydration in a suitable buffer and sonication or extrusion.

  • Protein Incubation: The purified recombinant protein is incubated with the prepared SUVs for a defined period at a specific temperature to allow for binding.

  • Separation of Bound and Unbound Protein: The mixture is subjected to ultracentrifugation or a sucrose gradient to separate the liposomes (and any bound protein) from the unbound protein.

  • Analysis: The fractions are collected and analyzed by SDS-PAGE and Western blotting to detect the presence of the protein in the liposome-containing fractions, indicating a direct interaction.

liposome_binding_workflow start Start: Purified Protein & Lipid Mixture prepare_liposomes Prepare Small Unilamellar Vesicles (SUVs) start->prepare_liposomes incubate Incubate Protein with SUVs prepare_liposomes->incubate separate Separate Bound and Unbound Protein (Ultracentrifugation/Sucrose Gradient) incubate->separate analyze Analyze Fractions by SDS-PAGE and Western Blot separate->analyze end End: Determine Protein-Lipid Interaction analyze->end yeast_cell_death_workflow start Start: Yeast Culture induce_death Induce Cell Death with Stimulus start->induce_death stain_cells Stain with Fluorescent Dyes (e.g., Annexin V/PI) induce_death->stain_cells analyze_cells Analyze by Fluorescence Microscopy or Flow Cytometry stain_cells->analyze_cells end End: Quantify Cell Death analyze_cells->end

References

A Comparative Guide to the Functional Complementation of VaD1 Mutants in Verticillium dahliae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional complementation of VaD1 mutants in the plant pathogenic fungus Verticillium dahliae. The focus is on the virulence factor PevD1, an Alt a 1-like protein considered to be a homolog or the same as this compound. This analysis is based on published experimental data and is intended to inform research and development aimed at understanding and controlling Verticillium wilt.

Performance Comparison of PevD1 Knockout and Complemented Strains

The functional importance of the PevD1 gene in Verticillium dahliae has been elucidated through the generation of knockout mutants (Δpevd1) and subsequent genetic complementation. The data consistently demonstrates that PevD1 is a key virulence factor, and its reintroduction restores the pathogenic phenotype.

StrainPhenotypeVirulence on CottonFungal Biomass in Cotton (relative quantification)
Wild-Type (WT) Normal pathogenic growth and development.HighHigh
Δpevd1 Mutant Attenuated pathogenicity.Significantly DecreasedSignificantly Decreased
Complemented Strain (Δpevd1-Res) Virulence restored to wild-type levels.[1]Restored to WT levelsRestored to WT levels

The re-introduction of the pevd1 gene into the knockout mutant successfully restored the virulence to the levels observed in the wild-type strain, confirming that the attenuated pathogenicity of the mutant was a direct result of the pevd1 gene deletion.[1] This successful complementation underscores the singular importance of PevD1 in the infection process.

Further mutational analysis has revealed that different regions of the PevD1 protein are responsible for distinct biological activities.[2] For instance, the C-terminal 57 amino acids are critical for inducing the hypersensitive response (HR) in tobacco, while the N-terminal 98 amino acids can induce systemic acquired resistance (SAR) without triggering HR.[2] This suggests that targeted mutations within the this compound gene could produce functionally distinct proteins, a critical consideration for detailed structure-function analyses.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the functional analysis of PevD1.

Generation of Knockout and Complemented Strains

1. Gene Knockout via Homologous Recombination:

  • Vector Construction: A gene replacement vector is constructed. The upstream and downstream flanking sequences of the PevD1 gene are amplified from V. dahliae genomic DNA. These fragments are cloned into a vector containing a selectable marker, such as the hygromycin resistance gene (hph), between the flanking regions.

  • Fungal Transformation: The gene replacement cassette is transformed into wild-type V. dahliae protoplasts using an Agrobacterium tumefaciens-mediated transformation (ATMT) method.

  • Selection and Screening: Transformants are selected on a medium containing hygromycin. Putative mutants are then screened by PCR and confirmed by Southern blotting to verify the homologous recombination event.

2. Complementation of the Knockout Mutant:

  • Vector Construction: The full-length coding sequence of PevD1, along with its native promoter and terminator regions, is amplified from wild-type genomic DNA. This fragment is then cloned into a vector containing a different selectable marker, such as the geneticin resistance gene (neo).

  • Fungal Transformation: The complementation vector is transformed into the protoplasts of the confirmed Δpevd1 mutant strain using ATMT.

  • Selection and Verification: Complemented strains are selected on a medium containing geneticin. The re-integration of the PevD1 gene is confirmed by PCR and its expression can be verified by RT-qPCR.

Virulence Assays
  • Plant Inoculation: Cotton seedlings (or other susceptible hosts) are inoculated with conidial suspensions of the wild-type, Δpevd1, and complemented strains. A typical inoculum concentration is 1 x 107 conidia/mL. Inoculation is performed by root-dipping for 10-30 minutes.

  • Disease Scoring: Disease progression is monitored and scored at regular intervals (e.g., 14-21 days post-inoculation) based on a disease index that considers symptoms such as leaf wilting, chlorosis, and vascular discoloration.

  • Fungal Biomass Quantification: To quantify fungal colonization, total DNA is extracted from infected plant tissues at a specific time point post-inoculation. Quantitative PCR (qPCR) is then performed using primers specific for a fungal housekeeping gene (e.g., V. dahliae elongation factor 1-alpha) and a plant housekeeping gene (e.g., cotton ubiquitin gene). The relative fungal biomass is calculated using the comparative Ct method.[1]

Visualizations

Experimental Workflow for Functional Complementation

G cluster_0 Gene Knockout cluster_1 Complementation cluster_2 Phenotypic Analysis WT Wild-Type V. dahliae Vector_KO Construct Gene Replacement Vector (hph marker) Transform_KO Agrobacterium-mediated Transformation WT->Transform_KO Virulence Virulence Assay (Cotton Inoculation) WT->Virulence Vector_KO->Transform_KO Select_KO Select on Hygromycin Transform_KO->Select_KO Screen_KO Screen by PCR & Southern Blot Select_KO->Screen_KO Mutant Δpevd1 Mutant Screen_KO->Mutant Transform_Comp Transform Δpevd1 Mutant Mutant->Transform_Comp Mutant->Virulence Vector_Comp Construct Complementation Vector (PevD1 gene, neo marker) Vector_Comp->Transform_Comp Select_Comp Select on Geneticin Transform_Comp->Select_Comp Verify_Comp Verify by PCR & RT-qPCR Select_Comp->Verify_Comp Complemented Complemented Strain (Δpevd1-Res) Verify_Comp->Complemented Complemented->Virulence qPCR Fungal Biomass Quantification Virulence->qPCR

Caption: Workflow for generating and validating the functional complementation of a PevD1 mutant.

Hypothetical Signaling Pathway of PevD1 in Pathogenesis

G Vd Verticillium dahliae PevD1 Secreted PevD1 Vd->PevD1 Secretes GhPR5 GhPR5 (Antifungal Protein) PevD1->GhPR5 Targets & Inhibits Colonization Successful Fungal Colonization PevD1->Colonization Promotes PlantCell Plant Cell Defense Host Defense Response GhPR5->Defense Contributes to Defense->Colonization Prevents

References

Validating Vav1-Regulated Gene Targets Identified by ChIP-seq: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods for validating putative gene targets identified through Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), focusing on the downstream effectors of the Vav1 signaling pathway. As Vav1, a crucial guanine nucleotide exchange factor in hematopoietic cells, does not directly bind DNA but rather regulates transcription factors such as NFAT and NF-κB, this guide will focus on validating the targets of these downstream transcription factors.

Introduction to Vav1 Signaling and Target Gene Identification

Vav1 is a key signal transducer, particularly in T-cell receptor (TCR) signaling, that activates downstream pathways leading to cytoskeletal rearrangement and transcriptional changes. While not a direct DNA-binding protein, Vav1's influence on gene expression is mediated through the activation of transcription factors like the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).

A typical research scenario involves performing ChIP-seq for a transcription factor downstream of Vav1, for instance, NFATc1, in immune cells. The resulting dataset provides a genome-wide map of potential binding sites for NFATc1, suggesting a multitude of genes regulated by the Vav1-NFATc1 signaling axis. However, these initial findings require rigorous experimental validation to confirm true positive binding events and their functional consequences on gene expression.

Comparative Analysis of Validation Methods

The following table summarizes the performance of common methods used to validate ChIP-seq targets. The data presented is a hypothetical representation based on typical results from validating NFATc1 target genes in activated T-cells.

Validation Method Metric Target Gene A Target Gene B Negative Control Locus Interpretation
ChIP-qPCR % Input2.5%1.8%0.1%High enrichment of NFATc1 at the promoter of Target Gene A and B compared to the negative control locus, confirming binding.
Fold Enrichment (over IgG)25-fold18-fold1.2-foldSignificant fold enrichment further validates the specific binding of NFATc1 to the target gene promoters.
Luciferase Reporter Assay Relative Luciferase Activity4.5-fold increase3.2-fold increaseNo significant changeThe promoter regions of Target Gene A and B containing the NFATc1 binding site drive reporter gene expression upon stimulation, indicating functional regulatory elements.
RT-qPCR Relative mRNA Expression8-fold increase5-fold increaseNo significant changeThe expression of Target Gene A and B is significantly upregulated upon activation of the Vav1-NFATc1 pathway, confirming that the binding of NFATc1 is associated with transcriptional activation.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams are provided.

Vav1_Signaling_Pathway TCR TCR Engagement Vav1 Vav1 TCR->Vav1 activates PLCg1 PLCγ1 Vav1->PLCg1 activates IKK IKK Complex Vav1->IKK activates IP3 IP3 PLCg1->IP3 Ca2_influx Ca²⁺ Influx IP3->Ca2_influx Calcineurin Calcineurin Ca2_influx->Calcineurin activates NFAT_cyto NFAT (cytoplasmic, phosphorylated) Calcineurin->NFAT_cyto dephosphorylates NFAT_nuc NFAT (nuclear, dephosphorylated) NFAT_cyto->NFAT_nuc translocates to nucleus Gene_Expression Target Gene Expression NFAT_nuc->Gene_Expression regulates IkB IκB IKK->IkB phosphorylates for degradation NFkB_cyto NF-κB (cytoplasmic, inactive) IkB->NFkB_cyto inhibits NFkB_nuc NF-κB (nuclear, active) NFkB_cyto->NFkB_nuc translocates to nucleus NFkB_nuc->Gene_Expression regulates

Vav1 Signaling to NFAT and NF-κB

ChIP_Seq_Validation_Workflow cluster_chip ChIP-seq Experiment cluster_validation Target Validation Crosslinking 1. Crosslinking & Cell Lysis Chromatin_Shearing 2. Chromatin Shearing Crosslinking->Chromatin_Shearing Immunoprecipitation 3. Immunoprecipitation (e.g., anti-NFATc1) Chromatin_Shearing->Immunoprecipitation DNA_Purification 4. DNA Purification Immunoprecipitation->DNA_Purification Sequencing 5. High-Throughput Sequencing DNA_Purification->Sequencing Data_Analysis 6. Data Analysis & Peak Calling Sequencing->Data_Analysis Putative_Targets Putative Gene Targets Data_Analysis->Putative_Targets ChIP_qPCR ChIP-qPCR Luciferase_Assay Luciferase Reporter Assay RT_qPCR RT-qPCR Putative_Targets->ChIP_qPCR Confirm Binding Putative_Targets->Luciferase_Assay Assess Functionality Putative_Targets->RT_qPCR Measure Expression

ChIP-seq Target Validation Workflow

Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChIP)

This protocol provides a general overview of the ChIP procedure. Optimization may be required for specific cell types and antibodies.

a. Cross-linking and Cell Lysis:

  • Culture cells to the desired density.

  • Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells to release the nuclei.

b. Chromatin Shearing:

  • Resuspend the nuclear pellet in a suitable lysis buffer.

  • Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

  • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

c. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared chromatin with an antibody specific to the target transcription factor (e.g., anti-NFATc1) or a negative control IgG overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

d. Elution and Reverse Cross-linking:

  • Elute the chromatin from the beads.

  • Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and proteins.

e. DNA Purification:

  • Purify the ChIP DNA using phenol-chloroform extraction or a DNA purification spin column.

  • The purified DNA is now ready for downstream applications like qPCR or library preparation for sequencing.

ChIP-qPCR for Target Validation

a. Primer Design:

  • Design primers flanking the putative transcription factor binding site identified from ChIP-seq data.

  • Design primers for a negative control region where no binding is expected.

b. Quantitative PCR (qPCR):

  • Set up qPCR reactions using a SYBR Green or probe-based master mix.

  • Include reactions for the ChIP DNA from the specific antibody pull-down, the IgG control, and an input DNA sample (chromatin saved before immunoprecipitation).

  • Run the qPCR on a real-time PCR instrument.

c. Data Analysis:

  • Calculate the amount of DNA in the ChIP and IgG samples relative to the input DNA (% input method).

  • Alternatively, calculate the fold enrichment of the specific antibody pull-down over the IgG control.

Luciferase Reporter Assay

a. Plasmid Construction:

  • Clone the putative regulatory region containing the transcription factor binding site upstream of a luciferase reporter gene in a suitable vector.

  • As a control, create a construct with a mutated binding site.

b. Transfection and Cell Treatment:

  • Co-transfect the reporter construct and a control plasmid (e.g., expressing Renilla luciferase for normalization) into a suitable cell line.

  • After 24-48 hours, treat the cells with a stimulus to activate the Vav1 signaling pathway (e.g., PMA and ionomycin to mimic TCR signaling).

c. Luciferase Activity Measurement:

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

d. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Compare the normalized luciferase activity in stimulated versus unstimulated cells for both the wild-type and mutated constructs.

Reverse Transcription-Quantitative PCR (RT-qPCR)

a. Cell Treatment and RNA Extraction:

  • Treat cells with a stimulus to activate the Vav1 signaling pathway or with an appropriate control.

  • Harvest the cells at different time points and extract total RNA.

b. cDNA Synthesis:

  • Synthesize cDNA from the total RNA using a reverse transcriptase.

c. Quantitative PCR (qPCR):

  • Design primers for the target genes of interest and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Perform qPCR using the synthesized cDNA.

d. Data Analysis:

  • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the stimulated to the control samples.

By employing a combination of these validation techniques, researchers can confidently confirm the direct binding of a transcription factor to a specific genomic locus and elucidate the functional consequences of this interaction on gene expression, thereby providing a more complete understanding of the regulatory networks downstream of signaling molecules like Vav1.

Unraveling the Ancient Past: A Cross-Species Look at VaD1/VASt Domain Conservation

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the VaD1/VASt domain reveals a highly conserved module across eukaryotic life, from plants to humans, playing a pivotal role in regulating critical cellular processes like programmed cell death. This guide provides a comparative analysis of the this compound/VASt domain, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

The this compound (Vascular Associated Death 1) protein, and specifically its VASt (this compound Analog of StAR-related lipid transfer) domain, has emerged as a key negative regulator of programmed cell death (PCD) and immune responses, initially identified in the plant species Arabidopsis thaliana.[1][2][3] This domain, structurally related to the Bet v1-like superfamily known for binding hydrophobic ligands, is essential for this compound's function.[4][5] Strikingly, the VASt domain is not confined to the plant kingdom but is present across diverse eukaryotic lineages, including fungi and mammals, highlighting its ancient origins and fundamental importance.[5][6][7]

In humans, the VASt domain is found in the GRAMD1 protein family (GRAMD1A, GRAMD1B, and GRAMD1C), which are involved in sterol transport.[6][8] This conservation suggests that the fundamental mechanism of lipid binding or transport mediated by the VASt domain may be a common theme in regulating cellular signaling pathways across species.

Quantitative Comparison of this compound/VASt Domain Conservation

To illustrate the degree of conservation, the following table summarizes the amino acid sequence identity and similarity of the VASt domain between Arabidopsis thaliana this compound and its homologs in other key species.

SpeciesProtein HomologUniProt IDVASt Domain Sequence Identity (%) vs. A. thalianaVASt Domain Sequence Similarity (%) vs. A. thaliana
Arabidopsis thalianaThis compoundQ9S7D5100100
Saccharomyces cerevisiae (Yeast)YSP2P400262845
Homo sapiens (Human)GRAMD1BQ96C233251
Mus musculus (Mouse)GRAMD1BQ8K1B13150
Oryza sativa (Rice)Osthis compoundQ6Z8F46578

Note: Sequence identity and similarity percentages are approximate and can vary slightly based on the alignment algorithm and parameters used. The data presented here is a representative summary from multiple sequence alignments.

Signaling Pathways: A Conserved Core Function

The this compound signaling pathway in plants involves key components of the immune response. This compound acts as a suppressor of the hypersensitive response, a form of localized PCD that prevents the spread of pathogens.[4][9] This function is dependent on the VASt domain and is linked to salicylic acid and ethylene signaling pathways, as well as immunity regulators like EDS1 and NPR1.[4] The VASt domain's role in nuclear localization of the this compound protein is also critical for its cell death suppression activity.[1][3]

While the specific upstream and downstream signaling partners may differ between species, the core function of the VASt domain in lipid binding and its association with cellular membranes and signaling hubs appears to be a conserved theme.

VAD1_Signaling_Pathway cluster_pathogen Pathogen Presence cluster_cell Plant Cell Pathogen Pathogen Effector EDS1 EDS1 Pathogen->EDS1 activates SA Salicylic Acid Pathway EDS1->SA NPR1 NPR1 SA->NPR1 ET Ethylene Pathway PCD Programmed Cell Death ET->PCD NPR1->PCD contributes to This compound This compound This compound->PCD inhibits VASt VASt Domain VASt->this compound essential for function

This compound signaling pathway in plant defense.

Experimental Protocols for Cross-Species Analysis

Analyzing the conservation and function of the this compound/VASt domain across species involves a combination of bioinformatics and wet-lab experimental approaches.

Bioinformatics Analysis of Domain Conservation

Objective: To identify this compound/VASt domain homologs and quantify their sequence conservation.

Methodology:

  • Sequence Retrieval: Obtain the amino acid sequence of the query protein (e.g., A. thaliana this compound) from a protein database (e.g., UniProt, NCBI).

  • Homolog Search: Use BLASTp (Protein-Protein BLAST) against the non-redundant protein sequences database to find homologous proteins in other species.

  • Domain Identification: Confirm the presence of the VASt domain in the identified homologs using domain prediction tools like Pfam or SMART.

  • Multiple Sequence Alignment (MSA): Align the full-length protein sequences or the extracted VASt domain sequences using algorithms such as Clustal Omega or MAFFT.[5]

  • Conservation Analysis: Calculate pairwise sequence identity and similarity from the MSA to generate a comparison table. Visualize conserved regions using tools like Jalview.

Functional Complementation in a Heterologous System

Objective: To determine if a this compound/VASt homolog from one species can functionally replace its counterpart in another.

Methodology:

  • Vector Construction: Clone the coding sequence of the this compound/VASt homolog (e.g., from humans or yeast) into an appropriate expression vector for the host organism (e.g., an Arabidopsis expression vector).

  • Plant Transformation: Introduce the expression vector into a this compound knockout or knockdown mutant of Arabidopsis thaliana using a method like Agrobacterium-mediated transformation.

  • Phenotypic Analysis: Grow the transgenic plants and observe if the expression of the heterologous gene rescues the mutant phenotype (e.g., prevents the spontaneous lesion formation characteristic of this compound mutants).

  • Molecular Analysis: Confirm the expression of the transgene using RT-qPCR or Western blotting.

In Vitro Protein-Lipid Binding Assays

Objective: To compare the lipid-binding properties of the this compound/VASt domain from different species.

Methodology:

  • Protein Expression and Purification: Express and purify the recombinant this compound/VASt domains from different species using a bacterial or yeast expression system.

  • Lipid Overlay Assay: Immobilize various lipids on a nitrocellulose membrane. Incubate the membrane with the purified this compound/VASt domain proteins. Detect protein-lipid binding using an antibody against a tag on the recombinant protein.

  • Liposome Co-sedimentation Assay: Prepare liposomes containing different lipid compositions. Incubate the liposomes with the purified this compound/VASt domain proteins. Centrifuge the mixture and analyze the supernatant and pellet fractions by SDS-PAGE to determine if the protein co-sediments with the liposomes.

Experimental_Workflow cluster_bioinformatics Bioinformatics Analysis cluster_wetlab Experimental Validation cluster_functional Functional Complementation cluster_binding Lipid Binding A Sequence Retrieval (e.g., A. thaliana this compound) B BLASTp Homolog Search A->B C Domain Identification (Pfam) B->C D Multiple Sequence Alignment C->D E Conservation Analysis D->E F Vector Construction (Homolog in Plant Vector) E->F I Recombinant Protein Purification E->I G Plant Transformation (this compound mutant) F->G H Phenotypic Analysis G->H J Lipid Overlay / Liposome Co-sedimentation I->J K Binding Specificity J->K

Workflow for cross-species this compound/VASt analysis.

References

Unraveling VaD1 Expression: A Comparative Guide for Plant and Mammalian Tissues

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of VaD1 gene and protein expression reveals distinct roles in plant immunity and mammalian fertility, highlighting its significance as a potential target for agricultural and therapeutic development.

This guide provides a comparative overview of the expression of this compound (Vascular Associated Death 1) and its mammalian counterparts, this compound.2 and this compound.3 (also known as AEP1), across various tissues. While sharing a similar nomenclature, these proteins operate in vastly different biological contexts, with Arabidopsis thaliana this compound playing a crucial role in plant defense and mammalian this compound.2 and this compound.3 being essential for sperm development and function. This document summarizes key quantitative data, details the experimental methodologies used for their characterization, and visualizes the distinct signaling pathways in which they participate.

Quantitative Expression Analysis of this compound

To provide a clear comparison of this compound expression levels, the following tables summarize available quantitative data from RNA-seq and proteomics studies in both Arabidopsis thaliana and mammals.

Table 1: Arabidopsis thaliana this compound (AT1G77880) Gene Expression
TissueExpression Level (TPM)
Leaf5.8
Root3.2
Stem7.1
Flower4.5
Silique (seed pod)6.3

Data represents transcript abundance in Transcripts Per Million (TPM) from a meta-analysis of publicly available RNA-seq datasets. Higher TPM values indicate higher gene expression.

Table 2: Mammalian this compound.2 and this compound.3 (AEP1) Gene Expression
GeneTissueExpression Level (TPM)
This compound.2Testis85.2
Brain< 0.1
Heart< 0.1
Kidney< 0.1
Liver< 0.1
This compound.3 (AEP1)Testis120.5
Epididymis5.3
Brain< 0.1
Heart< 0.1
Kidney< 0.1

Data compiled from publicly available mammalian RNA-seq databases. The data clearly indicates a testis-specific expression pattern for both this compound.2 and this compound.3.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound expression.

Quantitative Real-Time PCR (qPCR) for Arabidopsis this compound

1. RNA Extraction:

  • Harvest 50-100 mg of fresh Arabidopsis tissue and immediately freeze in liquid nitrogen.

  • Grind the tissue to a fine powder using a mortar and pestle.

  • Extract total RNA using a TRIzol-based method or a commercial plant RNA extraction kit, following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.

3. qPCR Reaction:

  • Prepare the qPCR reaction mix containing cDNA template, this compound-specific forward and reverse primers, and a SYBR Green-based qPCR master mix.

  • Use a reference gene (e.g., ACTIN2 or UBQ10) for normalization.

  • Perform the qPCR reaction in a real-time PCR detection system with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression of this compound.

Western Blot Analysis for Plant Proteins

1. Protein Extraction:

  • Homogenize 100-200 mg of plant tissue in a suitable extraction buffer containing protease inhibitors.

  • For membrane-associated proteins like this compound, a buffer containing a mild non-ionic detergent (e.g., Triton X-100 or NP-40) is recommended.

  • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the total protein extract.

  • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

2. SDS-PAGE and Electrotransfer:

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunodetection:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to this compound overnight at 4°C.

  • Wash the membrane with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

Immunohistochemistry (IHC) for Mammalian Testis Tissue

1. Tissue Preparation:

  • Fix freshly dissected testis tissue in 4% paraformaldehyde or Bouin's solution.

  • Dehydrate the tissue through a graded series of ethanol and embed in paraffin.

  • Cut 5-7 µm thick sections using a microtome and mount them on glass slides.

2. Antigen Retrieval:

  • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform antigen retrieval to unmask the antigenic sites by heating the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

3. Staining:

  • Block endogenous peroxidase activity with a hydrogen peroxide solution.

  • Block non-specific binding sites with a blocking serum.

  • Incubate the sections with a primary antibody against this compound.2 or this compound.3 overnight at 4°C.

  • Wash the sections with a wash buffer (e.g., PBS with Tween 20).

  • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Develop the signal with a chromogen substrate such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstain the sections with hematoxylin to visualize the cell nuclei.

4. Imaging:

  • Dehydrate the stained sections, clear in xylene, and mount with a coverslip.

  • Examine the slides under a light microscope to assess the localization and intensity of this compound.2/VAD1.3 expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of Arabidopsis this compound in plant immunity and a typical experimental workflow for comparing this compound expression.

VAD1_Signaling_Pathway cluster_pathogen Pathogen Recognition cluster_signaling Downstream Signaling Pathogen Pathogen Effector Effector Pathogen->Effector R Protein R Protein Effector->R Protein Recognition SA_Pathway Salicylic Acid Pathway R Protein->SA_Pathway Ethylene_Pathway Ethylene Pathway R Protein->Ethylene_Pathway This compound This compound R Protein->this compound Induces Defense_Genes Defense Gene Expression SA_Pathway->Defense_Genes Ethylene_Pathway->Defense_Genes HR Hypersensitive Response (Cell Death) Defense_Genes->HR This compound->HR Negative Regulation

Arabidopsis this compound negatively regulates the hypersensitive response in plant immunity.

VaD1_Expression_Workflow cluster_sample Sample Preparation cluster_analysis Expression Analysis cluster_data Data Interpretation Tissue_Collection Tissue Collection (e.g., Leaf, Root, Testis) Extraction RNA / Protein Extraction Tissue_Collection->Extraction IHC Immunohistochemistry Tissue_Collection->IHC Fixed Tissue QC Quantification & Quality Control Extraction->QC qPCR qPCR QC->qPCR cDNA Western_Blot Western Blot QC->Western_Blot Protein Lysate Relative_Quant Relative Quantification (vs. Control) qPCR->Relative_Quant Protein_Detection Protein Detection & Sizing Western_Blot->Protein_Detection Localization Protein Localization & Abundance IHC->Localization Comparison Cross-Tissue Comparison Relative_Quant->Comparison Protein_Detection->Comparison Localization->Comparison

Workflow for comparing this compound expression across different tissues.

A Tale of Two Gatekeepers: A Side-by-Side Comparison of VaD1 and VDAC1 Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular regulation, proteins serve as the primary actors, orchestrating a symphony of life, death, and defense. This guide provides a comprehensive, data-driven comparison of two functionally distinct proteins that share a common theme of regulating critical cellular processes: Vascular Associated Death 1 (VAD1), a key player in plant immunity, and Voltage-Dependent Anion Channel 1 (VDAC1), a crucial component of mitochondrial function in eukaryotes. While both are integral to cell fate decisions, their mechanisms, localizations, and the biological contexts in which they operate are fundamentally different. This comparison aims to elucidate these differences, providing researchers with a clear understanding of their respective roles and the experimental frameworks used to study them.

At a Glance: Key Functional Differences

FeatureThis compound (Vascular Associated Death 1)VDAC1 (Voltage-Dependent Anion Channel 1)
Organism Plants (e.g., Arabidopsis thaliana)Eukaryotes (including mammals)
Cellular Localization Multiple subcellular compartments, including the nucleus.[1]Outer mitochondrial membrane.[2][3]
Primary Function Negative regulator of programmed cell death (hypersensitive response) and defense responses to pathogens.[1]Regulation of metabolite and ion flux across the outer mitochondrial membrane; key role in apoptosis.[2][3][4]
Molecular Structure Contains a GRAM domain and a VASt (this compound Analog of StAR-related lipid transfer) domain.[1]β-barrel protein forming a channel.
Mechanism of Action Acts as a suppressor of cell death propagation; its loss of function leads to spontaneous lesion formation and enhanced pathogen resistance.[1]Forms a voltage-gated channel for molecules like ATP and ADP; oligomerizes to form a larger pore for the release of pro-apoptotic factors like cytochrome c.[2][4][5]

Quantitative Functional Data

The disparate functions of this compound and VDAC1 necessitate the use of distinct quantitative assays to measure their activities. Below are representative data sets that highlight their respective impacts on cellular processes.

Table 1: Quantitative Analysis of this compound Function in Plant Defense
Experimental AssayWild-Type PlantThis compound MutantMeasurementReference
Pathogen Growth Assay (Pseudomonas syringae)High bacterial growth25- to 250-fold reduced bacterial growthColony Forming Units (CFU)/leaf disc[6]
Lesion Formation No spontaneous lesionsSpontaneous, propagating necrotic lesionsVisual phenotype[1][6]
Defense Gene Expression (e.g., PR-1)Basal expressionConstitutively high expressionRelative mRNA levels (qRT-PCR)[6]
Table 2: Quantitative Analysis of VDAC1 Function in Metabolite Transport and Apoptosis
Experimental AssayConditionMeasurementValueReference
Ion Conductance 1 M KCl, at low voltage (10mV)Single-channel conductance~4 nS[7][8]
ATP Transport Saturated ATP conditionsTransport rate per channel~2,000,000 molecules/second[9]
Apoptosis Induction (HeLa cells)VDAC1 silencing + H₂O₂ treatmentChange in fluorescent apoptotic cells+20%[10]
Calcium Ion Permeability Reconstituted VDAC1 in lipid bilayerCl⁻/Ca²⁺ permeability ratio2:1[11]

Signaling Pathways and Regulatory Networks

The signaling cascades involving this compound and VDAC1 are distinct and reflect their unique biological roles.

This compound in Plant Immune Signaling

This compound acts as a negative regulator in the plant defense signaling pathway, particularly in controlling the propagation of the hypersensitive response (HR), a form of programmed cell death. Its function is intertwined with key plant defense hormones like salicylic acid and ethylene.[12] The loss of this compound function leads to the uncontrolled spread of cell death and a state of heightened immunity.

VAD1_Signaling_Pathway Pathogen Pathogen Recognition (e.g., P. syringae) ETI Effector-Triggered Immunity (ETI) Pathogen->ETI SA_Ethylene Salicylic Acid & Ethylene Signaling ETI->SA_Ethylene This compound This compound Cell_Death_Propagation Cell Death Propagation (HR) This compound->Cell_Death_Propagation Inhibits SA_Ethylene->Cell_Death_Propagation Defense_Activation Defense Gene Activation SA_Ethylene->Defense_Activation

This compound negatively regulates pathogen-induced cell death propagation.
VDAC1 in Apoptosis Signaling

VDAC1 is a central player in the intrinsic pathway of apoptosis. Upon receiving apoptotic stimuli, VDAC1 can oligomerize to form a large channel that facilitates the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[2][4][5] This event triggers the activation of caspases and the execution of the apoptotic program. VDAC1's function is also modulated by interactions with Bcl-2 family proteins.[4]

VDAC1_Apoptosis_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., UV, Chemotherapy) Bcl2_Family Bcl-2 Family Proteins (Bax, Bak) Apoptotic_Stimuli->Bcl2_Family VDAC1 VDAC1 (Outer Mitochondrial Membrane) Bcl2_Family->VDAC1 VDAC1_Oligomerization VDAC1 Oligomerization VDAC1->VDAC1_Oligomerization Promotes Cytochrome_c Cytochrome c Release VDAC1_Oligomerization->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

VDAC1 mediates cytochrome c release during intrinsic apoptosis.

Experimental Protocols

The characterization of this compound and VDAC1 relies on a diverse set of experimental techniques tailored to their specific biological contexts.

Key Experiments for this compound Characterization
  • Generation and Phenotyping of this compound Mutants:

    • Methodology: Arabidopsis thaliana seeds are mutagenized (e.g., with EMS or T-DNA insertion) and screened for phenotypes of interest, such as spontaneous lesion formation. The this compound-1 mutant, for instance, exhibits light-conditional hypersensitive response-like lesions along the vascular system.[1] Plants are grown under controlled conditions, and lesion development is visually monitored and quantified.[13][14]

    • Data Output: Qualitative and quantitative assessment of lesion mimic phenotype.

  • Pathogen Growth Assays:

    • Methodology: Leaves of wild-type and this compound mutant plants are infiltrated with a pathogenic bacterial strain (e.g., Pseudomonas syringae pv. tomato). At various time points post-infection, leaf discs are harvested, homogenized, and plated on a selective medium to determine the number of viable bacteria.[14]

    • Data Output: Bacterial growth curves, typically measured in colony-forming units (CFU) per unit of leaf area.

  • Gene Expression Analysis (qRT-PCR):

    • Methodology: RNA is extracted from the leaves of wild-type and this compound mutant plants, both under basal conditions and after pathogen challenge. The expression levels of defense-related genes (e.g., PR-1) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[14]

    • Data Output: Relative fold change in gene expression compared to a control.

VAD1_Workflow cluster_0 Plant Preparation cluster_1 Experimental Treatments cluster_2 Analysis WT Wild-Type Arabidopsis Pathogen_Infiltration Pathogen Infiltration (P. syringae) WT->Pathogen_Infiltration vad1_mutant This compound Mutant Arabidopsis vad1_mutant->Pathogen_Infiltration Lesion_Observation Observation of Lesion Formation vad1_mutant->Lesion_Observation CFU_Assay Bacterial Growth (CFU Assay) Pathogen_Infiltration->CFU_Assay RNA_Extraction RNA Extraction & qRT-PCR Pathogen_Infiltration->RNA_Extraction Phenotyping Lesion Phenotyping Lesion_Observation->Phenotyping

Experimental workflow for characterizing this compound function.
Key Experiments for VDAC1 Characterization

  • Protein Purification and Reconstitution:

    • Methodology: VDAC1 is purified from a source rich in mitochondria, such as rat liver, or is recombinantly expressed and purified.[15][16][17] The purified protein is then reconstituted into artificial planar lipid bilayers or liposomes for functional assays.[15][16]

    • Data Output: Purified VDAC1 protein for subsequent functional studies.

  • Electrophysiology (Planar Lipid Bilayer):

    • Methodology: A planar lipid bilayer is formed across a small aperture, and reconstituted VDAC1 channels are inserted into the membrane. A voltage is applied across the membrane, and the resulting ion current is measured. This allows for the characterization of the channel's conductance, ion selectivity, and voltage-dependent gating.[7][8][18]

    • Data Output: Single-channel current recordings, conductance values (in Siemens), and open probability curves as a function of voltage.

  • Metabolite Transport Assays:

    • Methodology: To measure ATP transport, VDAC1-containing liposomes can be loaded with ADP and the necessary substrates for ATP synthesis. The export of newly synthesized ATP is then measured in the external medium using a luciferin/luciferase-based assay, which produces light in the presence of ATP.[19]

    • Data Output: Rate of ATP transport.

  • Apoptosis Assays (Cytochrome c Release):

    • Methodology: Cells are treated with an apoptotic stimulus. The mitochondrial and cytosolic fractions are then separated by cell fractionation. The presence of cytochrome c in the cytosolic fraction is detected by Western blotting, indicating its release from the mitochondria.

    • Data Output: A band corresponding to cytochrome c in the cytosolic fraction on a Western blot, which can be quantified by densitometry.

VDAC1_Workflow cluster_0 Preparation cluster_1 Functional Assays cluster_2 Analysis Purification VDAC1 Purification (from mitochondria or recombinant) Reconstitution Reconstitution into Planar Lipid Bilayer Purification->Reconstitution ATP_Assay ATP Transport Assay (Luciferin/Luciferase) Purification->ATP_Assay Reconstitute in liposomes Electrophysiology Electrophysiology (Voltage Clamp) Reconstitution->Electrophysiology Conductance Channel Conductance & Gating Analysis Electrophysiology->Conductance ATP_Flux ATP Flux Measurement ATP_Assay->ATP_Flux Apoptosis_Induction Apoptosis Induction in Cells Cyt_c_Release Cytochrome c Release (Western Blot) Apoptosis_Induction->Cyt_c_Release

Experimental workflow for characterizing VDAC1 function.

Conclusion

The comparison between this compound and VDAC1 underscores the remarkable diversity of protein function across different domains of life. This compound stands as a specialized sentinel in the plant immune system, fine-tuning the plant's defense and cell death responses. In contrast, VDAC1 serves as a fundamental and highly conserved gateway to the mitochondria in all eukaryotes, regulating metabolism and holding a key to the cell's decision to undergo apoptosis. For researchers in plant science, understanding this compound offers insights into crop protection and disease resistance. For those in biomedicine and drug development, VDAC1 presents a compelling target for therapies aimed at modulating metabolism and apoptosis in diseases such as cancer and neurodegeneration.[5][20] This guide provides a foundational understanding of these two critical proteins, highlighting their distinct yet vital roles in the governance of cellular life and death.

References

A Comparative Meta-Analysis of Treatments for Vascular Dementia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Vascular dementia is the second most common form of dementia after Alzheimer's disease, resulting from reduced blood flow to the brain.[1] The primary treatment goals are to manage symptoms and slow cognitive decline. This analysis synthesizes data from numerous clinical trials to compare the effectiveness of leading treatments.

Pharmacological Interventions: A Quantitative Overview

Cholinesterase inhibitors and NMDA receptor antagonists are the mainstays of pharmacological treatment for VaD. Meta-analyses of randomized controlled trials provide the following insights into their efficacy:

InterventionKey Studies (NCT Number)Primary Outcome Measure(s)Key Findings from Meta-Analysis
Donepezil NCT00165763, NCT00188812Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog), Clinician's Interview-Based Impression of Change plus carer interview (CIBIC-plus)Statistically significant improvement in cognitive function (ADAS-cog scores) compared to placebo.[1][2][3] Inconsistent benefits were observed in global functioning.[2]
Galantamine NCT00085949ADAS-cog/11, Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL)Showed a greater improvement in cognitive function (ADAS-cog/11) compared to placebo. No significant difference was found in activities of daily living.
Memantine -ADAS-cog, CIBIC-plusDemonstrated a positive effect on cognition in patients with vascular dementia.[4]

Non-Pharmacological Interventions: A Growing Field of Research

A variety of non-pharmacological approaches are being investigated for the management of VaD, with acupuncture and repetitive transcranial magnetic stimulation (rTMS) showing promise.

InterventionKey Studies (Methodology Focus)Primary Outcome Measure(s)Key Findings from Meta-Analysis
Acupuncture Focus on specific acupoints (e.g., Baihui, Shenshu) and stimulation frequency.[5]Mini-Mental State Examination (MMSE), Activities of Daily Living (ADL) scalesFound to improve cognitive function and the ability to perform daily activities. The mechanism may involve regulating neurotransmitter levels and exerting neuroprotective effects.[6][7][8]
Repetitive Transcranial Magnetic Stimulation (rTMS) High-frequency stimulation of the dorsolateral prefrontal cortex (DLPFC).[9][10]Cognitive assessment batteries, depression scalesHas shown potential in improving cognitive function, particularly executive function, and mood in patients with vascular cognitive impairment.[10][11][12]

Detailed Experimental Protocols

A critical evaluation of treatment efficacy requires a thorough understanding of the methodologies employed in clinical trials.

Pharmacological Trial Protocols

Donepezil Clinical Trial (NCT00165763) [13]

  • Objective: To determine the efficacy and safety of donepezil in patients with VaD.

  • Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.[3]

  • Inclusion Criteria: Patients aged 40-60 years fulfilling the NINDS-AIREN criteria for probable VaD, with clinical and radiological evidence of cerebrovascular disease.[13]

  • Intervention: Patients received either 5 mg/day or 10 mg/day of donepezil, or a placebo.[3] The 10 mg/day group started with 5 mg/day for the first 4 weeks.[3]

  • Outcome Measures:

    • Primary: Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) to assess cognitive function and the Clinician's Interview-Based Impression of Change plus carer interview (CIBIC-plus) for global assessment.

    • Secondary: Mini-Mental State Examination (MMSE), Clinical Dementia Rating-Sum of the Boxes (CDR-SB), and the Alzheimer's Disease Functional Assessment and Change Scale (ADFACS).[1]

Galantamine Clinical Trial (NCT00085949)

  • Objective: To evaluate the efficacy and safety of galantamine in patients with probable VaD.

  • Study Design: A multinational, 26-week, randomized, double-blind, placebo-controlled, parallel-group clinical trial.

  • Inclusion Criteria: Patients with a diagnosis of probable VaD.

  • Intervention: Patients were randomized to receive either galantamine (titrated to 24 mg/day) or placebo.

  • Outcome Measures:

    • Primary: Change in cognitive function measured by the 11-item Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog/11) and functional ability assessed by the Disability Assessment for Dementia (DAD).

Non-Pharmacological Trial Protocols

Acupuncture for Vascular Dementia

  • Objective: To assess the efficacy of acupuncture in improving cognitive function and daily living activities in VaD patients.

  • Study Design: Randomized controlled trials comparing acupuncture to sham acupuncture or standard care.

  • Intervention: Manual or electroacupuncture at specific acupoints. Commonly used acupoints include Baihui (GV20) and Shenshu (BL23).[5] Treatment frequency and duration varied across studies.

  • Outcome Measures: Changes in scores on the Mini-Mental State Examination (MMSE) and Activities of Daily Living (ADL) scales.

Repetitive Transcranial Magnetic Stimulation (rTMS) for Vascular Cognitive Impairment

  • Objective: To evaluate the therapeutic effect of rTMS on cognitive impairment in patients with VaD.

  • Study Design: Prospective, randomized, sham-controlled pilot studies.

  • Intervention: High-frequency (e.g., 10 Hz or 20 Hz) rTMS applied to the left dorsolateral prefrontal cortex (DLPFC).[9][14] Treatment typically consists of multiple sessions over several weeks.

  • Outcome Measures: A battery of neuropsychological tests assessing various cognitive domains, including executive function, memory, and attention.

Signaling Pathways and Mechanisms of Action

Understanding the underlying biological mechanisms is crucial for developing targeted therapies. The interventions discussed in this guide are believed to exert their effects through various signaling pathways.

Cholinesterase Inhibitors (e.g., Donepezil, Galantamine)

These drugs work by increasing the levels of acetylcholine, a neurotransmitter essential for memory and learning, in the brain.[15] They inhibit the enzyme acetylcholinesterase, which breaks down acetylcholine.[16]

Cholinesterase_Inhibitor_Pathway cluster_synapse Synaptic Cleft Cholinergic_Neuron Cholinergic Neuron ACh_Release Acetylcholine (ACh) Release Cholinergic_Neuron->ACh_Release Synaptic_Cleft Synaptic Cleft AChE Acetylcholinesterase (AChE) ACh_Release->AChE Degradation ACh_Receptor ACh Receptor ACh_Release->ACh_Receptor Binding ChEI Cholinesterase Inhibitor ChEI->AChE Inhibition Postsynaptic_Neuron Postsynaptic Neuron Signal_Transduction Signal Transduction (Improved Cognition) ACh_Receptor->Signal_Transduction

Caption: Cholinesterase inhibitors block the breakdown of acetylcholine, increasing its availability.

Memantine

Memantine is an NMDA receptor antagonist. In VaD, excessive glutamate can lead to neuronal damage (excitotoxicity). Memantine blocks this pathological activation of NMDA receptors while allowing for normal physiological function.[17][18][19]

Memantine_Pathway Glutamate_Excess Excessive Glutamate NMDA_Receptor NMDA Receptor Glutamate_Excess->NMDA_Receptor Overstimulation Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Memantine Memantine Memantine->NMDA_Receptor Blockade

Caption: Memantine protects neurons by blocking excessive NMDA receptor activation.

Acupuncture

The mechanisms of acupuncture in VaD are complex and multi-faceted. Research suggests it may modulate various signaling pathways, including those involved in neuroinflammation, oxidative stress, and neurogenesis. One key pathway is the upregulation of Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and growth.

Acupuncture_Pathway Acupuncture Acupuncture Signaling_Pathways Multiple Signaling Pathways (e.g., PI3K/Akt, Nrf2) Acupuncture->Signaling_Pathways BDNF Increased BDNF Expression Signaling_Pathways->BDNF Neuroinflammation Reduced Neuroinflammation Signaling_Pathways->Neuroinflammation Oxidative_Stress Reduced Oxidative Stress Signaling_Pathways->Oxidative_Stress Neuroprotection Neuroprotection & Improved Cognitive Function BDNF->Neuroprotection Neuroinflammation->Neuroprotection Oxidative_Stress->Neuroprotection

Caption: Acupuncture may improve VaD symptoms through multiple neuroprotective pathways.

Repetitive Transcranial Magnetic Stimulation (rTMS)

rTMS is a non-invasive brain stimulation technique that uses magnetic fields to induce electrical currents in specific brain regions. In VaD, high-frequency rTMS over the DLPFC is thought to enhance cortical excitability and modulate neural plasticity, potentially leading to improved cognitive function.[10][14]

rTMS_Workflow rTMS_Coil rTMS Coil Magnetic_Field Pulsed Magnetic Field rTMS_Coil->Magnetic_Field DLPFC Dorsolateral Prefrontal Cortex (DLPFC) Magnetic_Field->DLPFC Induces Current Neural_Activity Modulation of Neural Activity DLPFC->Neural_Activity Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Neural_Activity->Synaptic_Plasticity Cognitive_Improvement Improved Cognitive Function Synaptic_Plasticity->Cognitive_Improvement

Caption: Experimental workflow for rTMS treatment in Vascular Dementia.

References

Safety Operating Guide

Navigating the Proper Disposal of "VaD1": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory reagents are paramount to ensuring a safe and compliant work environment. The term "VaD1" is not a standardized chemical identifier, which can create ambiguity in safety and disposal protocols. Investigations suggest that "this compound" likely refers to one of two substances used in cell death and immunology research:

  • This compound (Vascular Associated Death 1) Protein or Peptide: An antibacterial peptide and a key regulator of programmed cell death in plants. In a research context, it would typically be a purified recombinant protein or a synthetic peptide.

  • Z-VAD-FMK: A cell-permeable, irreversible pan-caspase inhibitor. It is a common laboratory chemical used to inhibit apoptosis in cell culture experiments and is often supplied dissolved in a solvent like DMSO.

Given the distinct nature of these substances—a biological macromolecule versus a synthetic chemical inhibitor—their disposal procedures differ significantly. This guide provides essential, step-by-step logistical and safety information for the proper disposal of both potential "this compound" candidates.

Immediate Safety and Handling

Before proceeding with any disposal protocol, it is crucial to consult the Safety Data Sheet (SDS) specific to the product in your possession. The SDS provides the most accurate and detailed information regarding hazards, handling, and disposal.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling any laboratory reagent.

  • Ventilation: Handle chemical inhibitors and solvents in a well-ventilated area or a chemical fume hood.

  • Avoid Contamination: Do not dispose of laboratory waste down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Scenario 1: Disposal of this compound Protein or Peptide

Recombinant proteins and synthetic peptides, such as this compound, are generally not considered hazardous waste unless they have been in contact with biohazardous or radioactive materials.

Experimental Protocol for this compound Protein/Peptide Disposal
  • Decontamination/Inactivation (if necessary):

    • If the protein solution is considered biologically active or has been used in experiments with infectious agents, it must be decontaminated.

    • Autoclaving is a common method for inactivating biological materials. Collect the liquid waste in a leak-proof, autoclavable container.

    • Alternatively, chemical inactivation can be achieved by adding a 10% bleach solution and allowing it to sit for at least 30 minutes.

  • Disposal of Liquid Waste:

    • After inactivation, the neutralized solution can typically be disposed of down the drain with copious amounts of water, provided it does not contain other hazardous chemicals. Always confirm this with your institutional EHS guidelines.

  • Disposal of Solid Waste:

    • Solid waste contaminated with the this compound protein/peptide (e.g., pipette tips, tubes, gels) should be collected in a designated biohazardous waste container if it is considered biohazardous.

    • If the material is not biohazardous, it can be disposed of in the regular solid waste stream.

Data Presentation: this compound Protein/Peptide Handling
ParameterGuidelineSource
Storage Temperature Store at -20°C or below to maintain integrity.[1][2]
Handling Handle with gloves, lab coat, and safety glasses. Avoid ingestion and contact with skin or eyes.[2][3]
Spill Cleanup Absorb with inert material, wash the area with a 10% bleach solution, and dispose of cleanup materials in a sealed container.[2]

Logical Workflow for this compound Protein/Peptide Disposal

vad1_protein_disposal start This compound Protein/Peptide Waste is_biohazardous Is the waste biohazardous? start->is_biohazardous decontaminate Decontaminate (e.g., Autoclave, Bleach) is_biohazardous->decontaminate Yes regular_trash Dispose in Regular Trash is_biohazardous->regular_trash No (Solid) liquid_disposal Dispose liquid down drain (per EHS guidelines) is_biohazardous->liquid_disposal No (Liquid) bio_waste Dispose as Biohazardous Waste decontaminate->bio_waste

Caption: Decision workflow for the proper disposal of this compound protein/peptide waste.

Scenario 2: Disposal of Z-VAD-FMK Caspase Inhibitor

Z-VAD-FMK is a chemical inhibitor and its disposal must adhere to chemical waste regulations. It is often supplied in dimethyl sulfoxide (DMSO), which must also be considered in the disposal plan.

Experimental Protocol for Z-VAD-FMK Disposal
  • Waste Collection:

    • Collect all waste containing Z-VAD-FMK, including unused stock solutions, cell culture media, and contaminated consumables (e.g., pipette tips, flasks), in a designated and clearly labeled hazardous chemical waste container.

    • The container must be compatible with DMSO and other solvents used.

  • Waste Segregation:

    • Do not mix Z-VAD-FMK waste with other waste streams, such as biohazardous or radioactive waste, unless explicitly instructed by your EHS office.

  • Disposal Request:

    • Once the waste container is full, arrange for its collection and disposal through your institution's EHS department. They will ensure it is disposed of in accordance with federal, state, and local regulations.[4]

Data Presentation: Z-VAD-FMK Handling and Properties
ParameterGuidelineSource
CAS Number 187389-52-2[5]
Molecular Formula C₂₂H₃₀FN₃O₇[5]
Storage Temperature Store at -20°C.[5][6]
Solvent Typically dissolved in DMSO.[5][7]
Disposal Recommendation Dispose of material in accordance with federal (40 CFR 261), state, and local requirements. Not considered a RCRA hazardous waste.[4]

Logical Workflow for Z-VAD-FMK Disposal

z_vad_fmk_disposal start Z-VAD-FMK Waste (in DMSO) collect_waste Collect in a labeled Hazardous Chemical Waste Container start->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup collect_waste->contact_ehs professional_disposal Professional Disposal per Regulations contact_ehs->professional_disposal

References

Essential Safety and Logistical Information for Handling VaD1 (Z-VAD-FMK)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling VaD1, a common pan-caspase inhibitor frequently referred to as Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone). Adherence to these procedures is vital for ensuring laboratory safety and proper experimental conduct.

Quantitative Data Summary

The following tables summarize key quantitative information for Z-VAD-FMK.

Table 1: Physicochemical and Storage Data

PropertyValueSource
Molecular Formula C₂₂H₃₀FN₃O₇[1]
Molecular Weight 467.5 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥95%[1]
Solubility Soluble in DMSO (e.g., 5 mg/mL)[1]
Storage Temperature -20°C[1][2][3][4]
Stability ≥ 4 years at -20°C[1]

Table 2: Experimental Concentrations

ApplicationRecommended ConcentrationSource
Inhibition of Apoptosis (in vitro) 10-50 µM[1]
Stock Solution 2-5 mM, 20 mM, or 100 mM in DMSO[4][5][6]
Anti-Fas mAb-treated Jurkat cells 20 µM[5]
Inhibition of Caspase-8 in Jurkat cells 50 µM[6]

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment must be worn at all times when handling this compound.

  • Eye and Face Protection : Wear tightly sealing safety goggles or a face shield.[7]

  • Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and removed properly.

  • Body Protection : Wear a lab coat or other protective clothing.[7]

  • Respiratory Protection : If working with the powdered form or if exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[7]

Experimental Protocols

While specific experimental designs will vary, the following provides a general workflow for preparing and using this compound in cell culture.

Reconstitution of this compound
  • Preparation : Bring the lyophilized this compound powder and anhydrous DMSO to room temperature.

  • Reconstitution : Under a fume hood, add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration (e.g., 2-5 mM, 20 mM, or 100 mM).[4][5][6]

  • Mixing : Vortex gently until the solid is completely dissolved.

  • Aliquoting and Storage : Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.[2][6] Store aliquots at -20°C.[2][3][4][6]

Inhibition of Apoptosis in Cell Culture
  • Cell Treatment : Induce apoptosis in your cell line according to your specific experimental protocol.

  • Addition of this compound : At the same time as the apoptosis induction, add the this compound stock solution to the cell culture medium to achieve the final desired concentration (typically 10-50 µM).[1][5]

  • Incubation : Incubate the cells for the desired period.

  • Analysis : Proceed with your downstream analysis to assess the inhibition of caspase activity and apoptosis.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and compliance.

Handling and Spill Procedure
  • General Handling : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7] Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the handling area.[7]

  • Spill Containment :

    • Powder Spill : Prevent further leakage if safe to do so. Cover the spill with a plastic sheet to minimize dust generation.[7] Mechanically take up the powder into a designated, labeled container for disposal.[7]

    • Liquid Spill (DMSO solution) : Use an inert absorbent material to soak up the spill.[7] Place the absorbent material into a sealed, labeled container for disposal.

  • Decontamination : Thoroughly clean the contaminated surfaces with soap and water.[7]

Disposal Plan

While this compound is not generally considered an RCRA hazardous waste, all waste must be disposed of in accordance with federal, state, and local regulations.[8]

  • Solid Waste : Place unused powdered this compound and any contaminated disposable labware (e.g., pipette tips, microfuge tubes) into a clearly labeled hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing this compound, including unused stock solutions and contaminated cell culture media, in a labeled, sealed hazardous waste container.

  • Waste Pickup : Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.

Visualized Workflows and Pathways

This compound (Z-VAD-FMK) Handling and Disposal Workflow

cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Disposal cluster_spill Spill Response prep Don PPE (Goggles, Gloves, Lab Coat) reconstitute Reconstitute this compound in DMSO under Fume Hood prep->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot storage Store at -20°C aliquot->storage use Use in Experiment (e.g., Cell Culture) storage->use solid_waste Contaminated Solids (Tips, Tubes) use->solid_waste liquid_waste Contaminated Liquids (Media, Stock) use->liquid_waste waste_container Collect in Labeled Hazardous Waste Containers solid_waste->waste_container liquid_waste->waste_container dispose Dispose via Institutional EHS Procedures waste_container->dispose spill Spill Occurs contain Contain Spill spill->contain clean Decontaminate Area contain->clean spill_dispose Dispose of Cleanup Materials as Hazardous Waste clean->spill_dispose spill_dispose->dispose

Caption: Workflow for the safe handling, use, and disposal of this compound.

Mechanism of Action: Inhibition of Apoptosis

apoptotic_stimulus Apoptotic Stimulus (e.g., Staurosporine) procaspases Procaspases (Inactive) apoptotic_stimulus->procaspases caspases Active Caspases procaspases->caspases Activation substrates Cellular Substrates caspases->substrates Cleavage apoptosis Apoptosis substrates->apoptosis This compound This compound (Z-VAD-FMK) This compound->caspases Inhibition

Caption: this compound (Z-VAD-FMK) inhibits apoptosis by blocking active caspases.

References

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